Product packaging for 3-(5-Methyl-2-furyl)butanal(Cat. No.:CAS No. 31704-80-0)

3-(5-Methyl-2-furyl)butanal

Cat. No.: B1587710
CAS No.: 31704-80-0
M. Wt: 152.19 g/mol
InChI Key: DFSVNSCDOZSUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(5-Methyl-2-furanyl)butanal, also known as b, 5-dimethyl-2-furanpropanal or fema 3307, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 3-(5-Methyl-2-furanyl)butanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-(5-methyl-2-furanyl)butanal is primarily located in the cytoplasm. 3-(5-Methyl-2-furanyl)butanal has a cucumber, cyclamen, and fatty taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1587710 3-(5-Methyl-2-furyl)butanal CAS No. 31704-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylfuran-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSVNSCDOZSUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865607
Record name 3-(5-Methyl-2-furyl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Vegetable, fruity aroma
Record name 3-(5-Methyl-2-furyl)-butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1491/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

93.00 to 94.00 °C. @ 14.00 mm Hg
Record name 3-(5-Methyl-2-furanyl)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name 3-(5-Methyl-2-furyl)-butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1491/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.006-1.012
Record name 3-(5-Methyl-2-furyl)-butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1491/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

31704-80-0
Record name β,5-Dimethyl-2-furanpropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31704-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-2-furyl)butanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031704800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanpropanal, .beta.,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(5-Methyl-2-furyl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,5-dimethylfuran-2-propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(5-METHYL-2-FURYL)BUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMR4SK847T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(5-Methyl-2-furanyl)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Methyl-2-furyl)butanal, a substituted furan aldehyde, is a molecule of interest in the fields of flavor chemistry and as a potential scaffold in medicinal chemistry. Its characteristic green, fruity, and fatty aroma has led to its use as a flavoring agent in various food products.[1][2] However, for researchers and drug development professionals, the furan moiety presents a unique combination of chemical reactivity and metabolic considerations that warrant a deeper technical understanding.

This guide provides a comprehensive overview of the chemical properties of this compound, moving beyond basic data to explore its synthesis, spectroscopic signature, chemical reactivity, and critical toxicological implications. The insights provided herein are intended to support informed decision-making in research and development applications.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the cornerstone of any scientific investigation.

Chemical Structure and Identifiers
  • IUPAC Name: 3-(5-methylfuran-2-yl)butanal[3]

  • CAS Number: 31704-80-0[1]

  • Molecular Formula: C₉H₁₂O₂

  • Molecular Weight: 152.19 g/mol [3]

  • SMILES: CC1=CC=C(O1)C(C)CC=O[3]

  • InChI: InChI=1S/C9H12O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,6-7H,5H2,1-2H3[3]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These data are critical for its handling, formulation, and purification.

PropertyValueSource(s)
Physical Form Colorless liquid[3]
Odor/Flavor Profile Green, vegetable, fruity with fatty, watermelon, and cucumber nuances[1][2]
Boiling Point 93-94 °C at 14 mmHg[1][3]
Density 1.009 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.472[1]
Solubility Insoluble in water; Soluble in ethanol and oils[3]
Flash Point 57.78 °C (136 °F)[2]
LogP (o/w) ~2.0 (estimated)[2]

Synthesis and Spectroscopic Characterization

While this compound is commercially available, understanding its synthesis and analytical characterization is fundamental for purity assessment and the development of derivatives.

Proposed Synthesis Pathway

A plausible and efficient synthesis route for this compound involves a two-step process starting from 2-methylfuran and crotonaldehyde, an α,β-unsaturated aldehyde. This approach is based on the known reactivity of electron-rich furans towards electrophiles.

Step 1: Friedel-Crafts Alkylation. 2-Methylfuran undergoes a Friedel-Crafts-type alkylation with crotonaldehyde under mild acidic conditions. The reaction proceeds via electrophilic attack at the C5 position of the furan ring, the most nucleophilic site, by the protonated aldehyde.

Step 2: Selective Reduction. The resulting α,β-unsaturated aldehyde is then selectively reduced at the carbon-carbon double bond to yield the target saturated aldehyde. This can be achieved using catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or through transfer hydrogenation to avoid over-reduction of the aldehyde functionality.

G cluster_synthesis Proposed Synthesis of this compound methylfuran 2-Methylfuran step1 Friedel-Crafts Alkylation (Mild Acid Catalyst, e.g., H₃PO₄) methylfuran->step1 crotonaldehyde Crotonaldehyde crotonaldehyde->step1 intermediate α,β-Unsaturated Aldehyde Intermediate step2 Selective Hydrogenation (e.g., H₂, Lindlar's Catalyst) intermediate->step2 product This compound step1->intermediate step2->product

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Profile (Theoretical)

Definitive structural elucidation relies on spectroscopic analysis. While detailed experimental spectra are not widely published, a theoretical profile can be predicted based on the known chemical structure.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.7 - 9.8Triplet (t)
Furan (H3)~6.0Doublet (d)
Furan (H4)~5.9Doublet (d)
Methine (-CH-)3.1 - 3.3Sextet
Methylene (-CH₂-)2.7 - 2.9Multiplet
Furan Methyl (-CH₃)~2.3Singlet (s)
Butanal Methyl (-CH₃)1.2 - 1.4Doublet (d)

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would complement the proton data, confirming the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)200 - 203
Furan C5 (quaternary)150 - 152
Furan C2 (quaternary)153 - 155
Furan C3108 - 110
Furan C4105 - 107
Methylene (-CH₂-)45 - 48
Methine (-CH-)30 - 33
Furan Methyl (-CH₃)12 - 14
Butanal Methyl (-CH₃)19 - 21

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would include cleavage alpha to the aldehyde and furan ring, as well as rearrangements characteristic of furan compounds. A prominent fragment would be expected at m/z = 95, corresponding to the loss of the butanal side chain.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the furan ring and the aldehyde functional group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, it is less aromatic than benzene and can undergo reactions that disrupt its aromaticity, such as Diels-Alder reactions. The ring is sensitive to strong acids, which can lead to polymerization and ring-opening. This acid sensitivity necessitates the use of mild catalysts during synthesis, such as phosphoric acid instead of aluminum chloride for Friedel-Crafts reactions.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition reactions. It can be readily:

  • Oxidized to the corresponding carboxylic acid, 3-(5-methyl-2-furyl)butanoic acid.

  • Reduced to the primary alcohol, 3-(5-methyl-2-furyl)butan-1-ol.

  • Undergo condensation reactions , such as the Knoevenagel or aldol condensations, with suitable nucleophiles.

Stability and Storage

This compound is reported to be air-sensitive. This is likely due to the propensity of the aldehyde group to oxidize to a carboxylic acid and potential polymerization of the furan ring initiated by oxidative processes. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Toxicology and Metabolic Fate: A Critical Consideration

For any furan-containing compound intended for applications in drug development, a thorough understanding of its metabolic fate and potential toxicity is paramount. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has expressed toxicological concerns regarding furan-related flavoring agents.[3]

Metabolic Activation Pathway

The primary toxicological concern with furan derivatives stems from their metabolic activation by cytochrome P450 enzymes in the liver.[4][5] This process is believed to proceed via epoxidation of the furan ring, followed by ring-opening to form a highly reactive and cytotoxic cis-2-ene-1,4-dicarbonyl intermediate (in this case, a substituted dialdehyde).[4]

G cluster_toxicology Metabolic Activation and Toxicity of Furan Derivatives furan_derivative This compound cyp450 Cytochrome P450 (Oxidation) furan_derivative->cyp450 epoxide Reactive Epoxide Intermediate ring_opening Ring Opening epoxide->ring_opening enedial cis-2-ene-1,4-dicarbonyl Intermediate (Reactive Metabolite) covalent_binding Covalent Binding enedial->covalent_binding macromolecules Cellular Macromolecules (Proteins, DNA) macromolecules->covalent_binding adducts Covalent Adducts toxicity Hepatotoxicity & Potential Carcinogenicity adducts->toxicity cyp450->epoxide ring_opening->enedial covalent_binding->adducts

Caption: Metabolic activation pathway of furan derivatives leading to toxicity.

This reactive metabolite can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, hepatotoxicity, and potentially carcinogenicity.[4][5] While this pathway has been established for furan itself, the influence of substituents on the furan ring on the rate and extent of this activation is an area of active research. The presence of both an electron-donating methyl group and an electron-withdrawing butanal side chain on the furan ring of the title compound likely modulates its metabolic profile.

Analytical Methodologies

Robust analytical methods are required for quality control, stability testing, and quantification in biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for analyzing volatile and semi-volatile furan derivatives.

Recommended Analytical Protocol: GC-MS

A standard protocol for the analysis of this compound would involve the following:

  • Sample Preparation: For liquid samples (e.g., beverages, reaction mixtures), a headspace solid-phase microextraction (HS-SPME) technique is highly effective for extracting and concentrating the analyte. For solid matrices, solvent extraction followed by dilution would be appropriate.

  • Gas Chromatography (GC):

    • Column: A mid-polarity column, such as a DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane), provides good resolution for furan derivatives.

    • Injector: Split/splitless injection is suitable, with the split ratio adjusted based on the sample concentration.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) will ensure good separation from other volatile components.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring the molecular ion (m/z 152) and key fragment ions.

Biological Activity Context

While specific biological studies on this compound are limited in publicly accessible literature, the furan scaffold is a well-known pharmacophore present in numerous bioactive compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Antiviral: Some furan-based compounds inhibit the replication of viruses such as HIV and influenza.

  • Antibacterial and Antifungal: The furan ring is a core component of drugs like nitrofurantoin, used to treat bacterial infections.

  • Anti-inflammatory: Certain furan derivatives can inhibit enzymes involved in the inflammatory cascade.

The initial report of potential antiviral activity for this compound positions it as a molecule that may warrant further investigation. However, any potential therapeutic benefit must be carefully weighed against the toxicological concerns associated with the metabolic activation of the furan ring.

Conclusion

This compound is a molecule with a dual identity. In the flavor industry, its organoleptic properties are highly valued. For the scientific and drug development community, it represents a substituted furan scaffold with interesting chemical reactivity but significant toxicological liabilities that must be addressed. Its synthesis is achievable through standard organic chemistry reactions, and its analysis is well-suited to GC-MS techniques. The critical takeaway for researchers is the mechanism of metabolic activation, which is a key determinant of the safety profile for any furan-containing development candidate. Future research should focus on quantifying the metabolic stability of this compound and its derivatives to better assess its potential risks and benefits.

References

A Technical Guide to the Structural Elucidation of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 3-(5-Methyl-2-furyl)butanal (CAS No. 31704-80-0). Moving beyond a simple recitation of data, this document details the strategic application of modern analytical techniques, emphasizing the logical progression from foundational data to definitive structural confirmation. We will explore the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is framed within a self-validating workflow, designed to provide researchers and drug development professionals with a practical framework for characterizing complex small molecules. The causality behind experimental choices is highlighted, ensuring that each piece of spectral data contributes logically to the final structural assignment.

Introduction: The Analytical Challenge

This compound, also known by its IUPAC name 3-(5-methylfuran-2-yl)butanal, is a flavoring agent noted for its green, fruity, and fatty nuances.[1][2][3] As with any biologically active or commercially utilized organic molecule, unambiguous confirmation of its chemical structure is a prerequisite for safety, efficacy, and quality control. The molecule comprises a substituted furan ring and an aldehyde-containing aliphatic side chain, presenting a classic yet engaging challenge for structural analysis.

This guide eschews a rigid template in favor of a logical, problem-solving narrative. Our approach is systematic: we first determine the molecular formula, then identify the constituent functional groups, and finally, assemble the molecular puzzle piece by piece by establishing atom-to-atom connectivity.

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown compound is a sequential process where each step builds upon the last. Our strategy is designed to maximize information and confidence at each stage before proceeding to the next.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Connectivity & Confirmation MS Mass Spectrometry (MS) Formula Determine Molecular Formula (C9H12O2) & Weight (152.19 g/mol) MS->Formula DBE Calculate Degree of Unsaturation (DBE = 4) Formula->DBE Func_Groups Identify Key Groups: Aldehyde (C=O) Substituted Furan Ring DBE->Func_Groups Hypothesis Check FTIR FTIR Spectroscopy FTIR->Func_Groups NMR_1D 1D NMR ('H, '³C) (Proton/Carbon Environments) Func_Groups->NMR_1D Guide Interpretation NMR NMR Spectroscopy Suite NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Structure Final Structure Confirmation NMR_2D->Structure Definitive Proof

Caption: Overall workflow for structure elucidation.

Phase 1: Foundational Analysis via Mass Spectrometry

Expertise & Experience: The logical first step in analyzing any pure unknown is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing the fundamental "building blocks" of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into a GC-MS system equipped with a standard non-polar column (e.g., HP-5MS).

  • GC Conditions: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

  • MS Conditions: Acquire data in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range of m/z 40-300. For HRMS, an Orbitrap or TOF analyzer is used to achieve mass accuracy within 5 ppm.

Data Presentation & Interpretation

The primary objectives are to find the molecular ion peak (M⁺•) and establish the elemental formula.

FeatureExpected ValueInterpretation
Molecular FormulaC₉H₁₂O₂Derived from HRMS data.[2]
Monoisotopic Mass152.08373 g/mol The exact mass of the most abundant isotopes.[2]
Molecular Ion (M⁺•)m/z 152Corresponds to the molecular weight.
Key Fragmentsm/z 123, 95, 81Result from characteristic fragmentation patterns like α-cleavage.[4][5]

Trustworthiness: The high mass accuracy from HRMS provides strong confidence in the proposed formula, C₉H₁₂O₂. From this, we calculate the Degree of Unsaturation (DBE) :

DBE = C - (H/2) + (N/2) + 1 = 9 - (12/2) + 1 = 4

This value is critical. It tells us the total number of rings and/or double/triple bonds in the molecule. This becomes a self-validating check for our final proposed structure.

Phase 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Experience: With the molecular formula established, we use FTIR spectroscopy to identify the specific functional groups present. This technique probes the vibrational frequencies of bonds, providing a "fingerprint" of the molecule's components. The DBE of 4 strongly suggests the presence of unsaturation, possibly from carbonyls and/or aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place one drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentImplication
~2960, ~2870Medium-StrongC(sp³)-H StretchConfirms aliphatic (non-aromatic) C-H bonds.
~2820, ~2720Medium (often two distinct peaks)Aldehydic C-H StretchDiagnostic evidence for an aldehyde. [4]
~1725StrongC=O StretchConfirms a carbonyl group, consistent with an aldehyde.[5]
~1560, ~1510MediumC=C Stretch in Furan RingSuggests a furan or other aromatic-like ring.[6]
~1020StrongC-O-C Stretch in Furan RingFurther evidence for the furan ring structure.[6]
~790Strong=C-H Out-of-Plane BendSuggests a 2,5-disubstituted furan ring.[6]

Trustworthiness: The FTIR data strongly corroborates our initial hypothesis. The distinct aldehyde C-H and C=O stretches, combined with characteristic furan ring vibrations, account for one C=O double bond and the furan ring system (one ring, two C=C double bonds). This perfectly matches the calculated DBE of 4.

Phase 3: Definitive Connectivity via NMR Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and how protons and carbons are connected. We will use a suite of experiments to assemble the final structure with atomic precision.[7][8]

¹H NMR: Proton Environment Mapping

This experiment identifies all unique proton environments, their integration (number of protons), and their neighboring protons through spin-spin splitting.

Protocol: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted δ (ppm)MultiplicityIntegrationAssignment
~9.7Triplet (t)1HAldehydic proton (-H CO)
~6.0Doublet (d)1HFuran H-3
~5.9Doublet (d)1HFuran H-4
~3.1Sextet-like1HMethine proton (-H C(CH₃)CH₂-)
~2.6Multiplet (m)2HMethylene protons (-CHH₂ CHO)
~2.2Singlet (s)3HFuran methyl (-CH₃ )
~1.2Doublet (d)3HButanal methyl (-CH(CH₃ )-)
¹³C NMR: Carbon Skeleton Visualization

This experiment identifies all unique carbon environments.

Protocol: Using the same sample, acquire a proton-decoupled ¹³C spectrum.

Predicted δ (ppm)Carbon TypeAssignment
~202C=OAldehyde Carbonyl
~152C (quat)Furan C-5 (with methyl)
~151C (quat)Furan C-2 (with side chain)
~108CHFuran C-3
~106CHFuran C-4
~42CH₂Methylene Carbon (-C H₂CHO)
~35CHMethine Carbon (-C H(CH₃)-)
~20CH₃Butanal Methyl Carbon
~13CH₃Furan Methyl Carbon
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for establishing the final connectivity, acting as a self-validating system to confirm the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It is invaluable for tracing out the aliphatic chain.

Caption: Expected COSY correlations in the butanal side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is how we definitively link the butanal side chain to the furan ring.

G cluster_furan Furan Ring cluster_chain Butanal Side Chain C2 C2 C3 C3 H3 H3 H3->C2 ²J C5 C5 H3->C5 ³J Me_furan Me-Furan (H) Me_furan->C3 ³J Me_furan->C5 ²J CH_methine Cγ (CH) H_methine H_methine->C2 ³J Me_butanal Me-Butanal (H) Me_butanal->CH_methine ²J

Caption: Key expected HMBC correlations confirming connectivity.

Trustworthiness & Final Confirmation: The HMBC spectrum provides the final, unambiguous proof. The correlation from the methine proton (Hγ) of the side chain to carbon C2 of the furan ring definitively establishes the point of attachment. Similarly, correlations from the furan's methyl protons to C5 and C4 confirm its position. All observed correlations validate the proposed structure of this compound.

Conclusion

The structural elucidation of this compound serves as a prime example of a modern, integrated analytical workflow. By systematically progressing from mass spectrometry to infrared spectroscopy and culminating in a comprehensive suite of NMR experiments, we constructed and validated the molecular structure from first principles. The molecular formula (C₉H₁₂O₂) and degree of unsaturation (DBE=4) provided the initial constraints. FTIR confirmed the presence of the key aldehyde and furan functionalities, which perfectly accounted for the DBE. Finally, 1D and 2D NMR spectroscopy provided the definitive, atom-by-atom map of the molecule, with COSY tracing the aliphatic chain and HMBC locking the side chain to the correct position on the furan ring. This self-validating, multi-technique approach ensures the highest degree of confidence in the final structural assignment.

References

Introduction to 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(5-Methyl-2-furyl)butanal

This document provides a comprehensive technical overview of the synthetic methodologies for this compound, a significant furan derivative. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind procedural choices, ensuring a blend of theoretical knowledge and practical application.

This compound, also known as 3-(5-Methyl-2-furyl)butyraldehyde, is a heterocyclic compound characterized by a furan ring substituted with a methyl group and a butanal side chain.[1] Its molecular structure gives rise to distinct organoleptic properties, described as having vegetable, fruity, and fatty undertones.[2] This has led to its use as a flavoring agent in the food industry, particularly in confectionery, dairy products, and beverages.[1][3] Beyond its sensory applications, its structure makes it a valuable intermediate in fine chemical and pharmaceutical synthesis.[]

This guide will explore the primary synthetic routes to this molecule, focusing on the conversion of biomass-derived feedstocks like 2-methylfuran into this value-added chemical.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical properties is essential for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 31704-80-0[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 93-94 °C at 14 mmHg[1][2]
Density 1.009 g/mL at 25 °C[2][5]
Refractive Index (n²⁰/D) 1.472[2][5][6]
Flash Point 57.78 °C (136.00 °F)[3]
Solubility Insoluble in water; Soluble in oils and ethanol[1]

Spectroscopic data is crucial for structural confirmation. The InChIKey, a hashed version of the InChI standard, is DFSVNSCDOZSUCT-UHFFFAOYSA-N.[7] Various spectra, including FTIR, NMR, and MS, are available in public databases for reference.[7]

Core Synthetic Strategy: Hydroxyalkylation/Alkylation of 2-Methylfuran

The most direct and increasingly researched pathway for synthesizing this compound and related structures involves the acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran (2-MF) with butanal.[8][9] This method is advantageous as both reactants can be derived from lignocellulosic biomass, positioning it as a sustainable route for producing renewable chemicals and fuels.[9][10]

Mechanistic Rationale

The reaction proceeds via an electrophilic substitution mechanism. The key steps are:

  • Activation of Butanal: A proton from the acid catalyst activates the carbonyl group of butanal, making it a more potent electrophile.

  • Electrophilic Attack: The electron-rich furan ring of 2-methylfuran attacks the activated carbonyl carbon. Due to the directing effect of the methyl group and the oxygen heteroatom, this attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen).

  • Intermediate Formation: This attack forms a transient hydroxyalkyl intermediate.

  • Dehydration and Rearrangement: While the target molecule is an aldehyde, related reactions can lead to further alkylation or dehydration, especially under harsh conditions. Careful control of reaction parameters is therefore essential to favor the desired mono-alkylation product.

Solid acid catalysts, such as zeolites and sulfonic acid resins (e.g., Nafion), are often preferred over traditional liquid acids.[9][11] They offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, aligning with the principles of green chemistry.[11][12] Among various catalysts, Nafion resins have demonstrated high activity and stability for this specific transformation.[9]

G cluster_reactants Reactants cluster_process Reaction Core R1 2-Methylfuran Attack Electrophilic Attack by 2-Methylfuran R1->Attack R2 Butanal Intermediate Protonation of Butanal (Electrophile Generation) R2->Intermediate Catalyst Solid Acid Catalyst (e.g., Nafion) Catalyst->Intermediate H⁺ Intermediate->Attack Product This compound Attack->Product

Caption: Core reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This section outlines a representative laboratory-scale procedure for the synthesis of this compound based on the hydroxyalkylation/alkylation of 2-methylfuran with butanal, adapted from methodologies described for similar reactions.[8][9]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Equipment
  • Reactants:

    • 2-Methylfuran (≥99%)

    • Butanal (≥99%)

  • Catalyst:

    • Nafion-212 resin or a similar solid acid catalyst

  • Solvent (Optional):

    • An inert solvent like toluene or hexane may be used, though solvent-free conditions are often preferred.

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermometer or temperature probe

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Synthesis Procedure

G start Start setup 1. Assemble Reaction Apparatus (Flask, Condenser, Stirrer) start->setup charge 2. Charge Reactants & Catalyst (2-MF, Butanal, Nafion) setup->charge react 3. Heat and Stir (e.g., 50-70 °C, 6-8 hours) charge->react monitor 4. Monitor Progress (TLC or GC) react->monitor cool 5. Cool to Room Temperature monitor->cool separate 6. Separate Catalyst (Filtration) cool->separate workup 7. Aqueous Work-up (Wash with NaHCO₃, Brine) separate->workup dry 8. Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate 9. Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify 10. Purify Crude Product (Vacuum Distillation) concentrate->purify end End Product purify->end

Caption: Step-by-step experimental workflow for synthesis and purification.

  • Apparatus Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: To the flask, add 2-methylfuran (e.g., 1.2 molar equivalents) and the solid acid catalyst (e.g., 5-10% by weight of the limiting reactant).

  • Reaction Initiation: Begin stirring and slowly add butanal (e.g., 1.0 molar equivalent) to the mixture.

  • Reaction Conditions: Heat the mixture to a controlled temperature, typically in the range of 50-70 °C. Butanal is more reactive than other aldehydes like acetone, which can be rationalized by steric and electronic effects.[9] Maintain vigorous stirring for 6-8 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solid acid catalyst by simple filtration, washing it with a small amount of an appropriate solvent (e.g., diethyl ether or toluene).

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. If a solvent was used, proceed directly. If not, dilute the mixture with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidity, followed by a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is a liquid that should be purified by vacuum distillation.[2] Collect the fraction boiling at approximately 93-94 °C under 14 mmHg vacuum to obtain the pure this compound.[1][2]

Alternative Synthetic Routes

While direct alkylation is a primary method, other strategies can be envisioned, typically involving more steps. One such pathway is the Friedel-Crafts acylation of 2-methylfuran to produce 2-acetyl-5-methylfuran, followed by chain extension.[10][11][12]

  • Step 1: Friedel-Crafts Acylation: 2-methylfuran reacts with an acylating agent like acetic anhydride in the presence of a catalyst (e.g., zeolites, metal chlorides) to form 2-acetyl-5-methylfuran.[11][12][13][14] This reaction is a cornerstone of furan chemistry but can be prone to side reactions like furan hydrolysis.[10]

  • Step 2: Carbon Chain Elongation: The acetyl group on the furan ring would then need to be extended. This could be achieved through reactions like an aldol condensation with acetaldehyde, followed by dehydration and selective reduction of the resulting carbon-carbon double bond to yield the final butanal product. This multi-step process is generally more complex and less atom-economical than the direct hydroxyalkylation route.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran with butanal. This method, particularly when employing reusable solid acid catalysts, represents a robust and sustainable approach that aligns with modern principles of green chemistry. The resulting product is a valuable molecule for the flavor and fragrance industries and holds potential as a versatile building block for more complex chemical structures. Careful control over reaction conditions and a systematic purification protocol, primarily vacuum distillation, are critical for obtaining a high-purity final product.

References

The Elusive Aroma of Processed Foods: Unveiling the Natural Occurrence of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide delves into the intricate world of food flavor chemistry, focusing on the natural occurrence of the volatile compound 3-(5-Methyl-2-furyl)butanal. While widely utilized as a synthetic flavoring agent to impart desirable green, fruity, and fatty notes in a variety of consumer products, its endogenous formation within thermally processed foods remains a subject of scientific exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its known presence, probable formation pathways, and the analytical methodologies required for its detection and quantification.

Introduction: A Flavor Compound of Interest

This compound, a member of the furan derivative family, is a significant contributor to the sensory profile of many processed foods. Its characteristic aroma is described as green, vegetable-like, with fruity and fatty undertones.[1] While its synthetic counterpart is listed in flavor databases and approved for use in confectionery, frozen dairy, and non-alcoholic beverages at parts-per-million levels, understanding its natural genesis is crucial for authentic flavor replication and for assessing its potential impact on food quality and safety.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C9H12O2--INVALID-LINK--
Molecular Weight 152.19 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Odor Vegetable, fruity aroma--INVALID-LINK--
Boiling Point 93-94 °C at 14 mmHg--INVALID-LINK--
Solubility Insoluble in water; soluble in oils and ethanol--INVALID-LINK--

Documented Natural Occurrence: The Search for Definitive Evidence

Despite its widespread use as a flavoring agent, definitive scientific literature detailing the natural occurrence and quantification of this compound in specific food matrices is limited. The compound is listed in the FooDB database as originating from "Food," indicating its presence has been detected, though specific sources are not extensively detailed.[3]

The majority of research on furan derivatives in food focuses on more common compounds like furfural and 5-hydroxymethylfurfural (HMF). However, studies on the volatile profiles of thermally processed foods, such as roasted nuts, provide a strong basis for inferring its presence. For instance, comprehensive analyses of roasted hazelnuts have identified a wide array of furanoids, aldehydes, and ketones generated during roasting.[2][4][5][6][7] While these studies have not explicitly listed this compound, the identified classes of compounds and the known precursors present in hazelnuts strongly suggest its potential formation.

The Maillard Reaction: A Probable Genesis

The primary pathway for the formation of this compound in food is believed to be the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during heating. This reaction is responsible for the desirable color, aroma, and flavor of a vast range of cooked foods.

The formation of the furan ring is a well-established outcome of the Maillard reaction, arising from the degradation of sugars. The subsequent alkylation and side-chain formation are influenced by the specific amino acids and other reactive intermediates present.

Putative Precursors and Formation Mechanism

The precise precursors and reaction mechanism for this compound are not definitively elucidated in the current literature. However, based on the principles of Maillard reaction chemistry, a plausible pathway can be proposed:

  • Furan Ring Formation: The 5-methylfuran moiety likely originates from the degradation of pentose or hexose sugars. For instance, the reaction of sugars can lead to the formation of 2-methylfuran.

  • Side-Chain Formation: The butanal side chain is likely derived from the Strecker degradation of specific amino acids. The presence of a methyl group on the butanal chain suggests the involvement of amino acids such as isoleucine or leucine, which can generate branched-chain aldehydes upon degradation.

  • Condensation and Cyclization: The final step would involve the condensation of a furan intermediate with a reactive carbonyl species derived from the amino acid, followed by cyclization and dehydration to form the final product.

The diagram below illustrates a hypothetical pathway for the formation of this compound via the Maillard reaction.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_intermediates Intermediate Reactions cluster_product Final Product Formation Sugars Reducing Sugars (e.g., Pentoses, Hexoses) Sugar_Degradation Sugar Degradation Sugars->Sugar_Degradation Heat AminoAcids Amino Acids (e.g., Isoleucine, Leucine) Strecker_Degradation Strecker Degradation AminoAcids->Strecker_Degradation Heat Methylfuran 2-Methylfuran Intermediate Sugar_Degradation->Methylfuran Branched_Aldehyde Branched-Chain Aldehyde (e.g., 2-Methylbutanal) Strecker_Degradation->Branched_Aldehyde Condensation Condensation & Cyclization Methylfuran->Condensation Branched_Aldehyde->Condensation Final_Product This compound Condensation->Final_Product

Caption: Hypothetical Maillard reaction pathway for this compound formation.

Analytical Methodologies for Detection and Quantification

The identification and quantification of volatile and semi-volatile compounds like this compound in complex food matrices require sophisticated analytical techniques. The method of choice typically involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation and Extraction

Effective extraction of the target analyte from the food matrix is a critical first step. Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food samples. The choice of fiber coating is crucial for selectively adsorbing the target analytes.

  • Solvent Extraction: This traditional method involves extracting the compounds using an appropriate organic solvent.

  • Simultaneous Distillation-Extraction (SDE): This technique is suitable for isolating volatile compounds from aqueous samples.

Chromatographic Separation and Detection

Gas Chromatography (GC): A capillary GC column with a suitable stationary phase (e.g., non-polar or mid-polar) is used to separate the complex mixture of volatile compounds based on their boiling points and polarities.

Mass Spectrometry (MS): The mass spectrometer serves as the detector, providing both qualitative and quantitative information. Electron ionization (EI) is commonly used to generate characteristic mass spectra, which can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification. For accurate quantification, a stable isotope-labeled internal standard of this compound would be ideal.

Experimental Protocol: HS-SPME-GC-MS Analysis of Volatiles in Roasted Nuts

The following protocol provides a general workflow for the analysis of volatile compounds, including potential furanoids, in a roasted nut matrix.

  • Sample Preparation:

    • Homogenize a representative sample of roasted nuts to a fine powder.

    • Weigh a precise amount (e.g., 1-2 g) of the homogenized sample into a headspace vial.

    • Add a known concentration of an appropriate internal standard.

    • Seal the vial tightly with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80 °C) for a defined equilibration time (e.g., 15-30 minutes).

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) with continuous agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC injection port.

    • Separate the compounds on a capillary column using a programmed temperature gradient.

    • Detect the eluted compounds using a mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify the target compound by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantify the compound using a calibration curve prepared with standard solutions.

Analytical_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. HS-SPME Extraction cluster_analysis 3. GC-MS Analysis cluster_data_analysis 4. Data Analysis Homogenization Homogenize Sample Weighing Weigh Sample & Add Internal Standard Homogenization->Weighing Sealing Seal Vial Weighing->Sealing Equilibration Equilibrate at Elevated Temperature Sealing->Equilibration Extraction Expose SPME Fiber to Headspace Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Library Match) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General workflow for HS-SPME-GC-MS analysis of food volatiles.

Conclusion and Future Directions

While this compound is a well-established synthetic flavoring agent, its natural occurrence in food is an area that warrants further investigation. The Maillard reaction is the most probable pathway for its formation during the thermal processing of foods rich in reducing sugars and specific amino acids. The lack of definitive studies identifying and quantifying this compound in natural products presents a significant research opportunity.

Future research should focus on:

  • Targeted analysis of this compound in a wider range of thermally processed foods, particularly those known to generate a rich profile of Maillard reaction products.

  • Model system studies to elucidate the specific precursors and reaction conditions that favor the formation of this compound.

  • Isotope labeling studies to confirm the proposed formation pathways.

A deeper understanding of the natural occurrence and formation of this compound will not only contribute to the field of flavor chemistry but also provide valuable insights for the food industry in optimizing processing conditions to achieve desired flavor profiles and for ensuring food quality and safety.

References

formation of 3-(5-Methyl-2-furyl)butanal in Maillard reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 3-(5-Methyl-2-furyl)butanal in the Maillard Reaction

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable sensory attributes of cooked foods. Among the vast array of compounds generated, furan derivatives are significant contributors to caramel, sweet, and roasted aromas. This technical guide provides a comprehensive examination of the formation of a specific, potent aroma compound: this compound. We will explore the intricate mechanistic pathways, identify key precursors, detail the influence of critical reaction parameters, and provide robust experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a deep, mechanistic understanding of this reaction.

Chapter 1: The Maillard Reaction - A Flavor Generation Powerhouse

The Maillard reaction, a form of non-enzymatic browning, is initiated by the condensation reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2][3] This process, first described by Louis-Camille Maillard, unfolds through a complex cascade of subsequent reactions including rearrangements, dehydrations, cyclizations, and polymerizations.[3] The reaction is broadly divided into three stages:

  • Early Stage: Colorless, odorless intermediates are formed, including the initial Schiff base and the more stable Amadori or Heyns rearrangement products.[2]

  • Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to produce highly reactive intermediates such as furfural, hydroxymethylfurfural (HMF), and other dicarbonyl compounds. This stage is also where Strecker degradation of amino acids occurs, generating characteristic "Strecker aldehydes" that are crucial for many aromas.[3][4]

  • Final Stage: These reactive intermediates undergo aldol condensation and polymerization to form high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins.[3]

Within this complex network, furan and its derivatives are formed, contributing powerful caramel, fruity, and nutty notes.[2][4] this compound (FEMA No. 3307) is a notable flavorant in this class, characterized by its vegetable and fruity aroma profile.[5][6] Understanding its specific formation pathway is critical for controlling and optimizing flavor development in thermally processed foods.

Chapter 2: Mechanistic Pathways to this compound

The formation of this compound is not a result of a single, linear pathway but rather the convergence of several intermediate reactions. The structure itself—a 5-methyl-substituted furan ring attached to a butanal side chain—provides critical clues to its primary precursors.

Key Precursors
  • Sugar Source (for the 5-Methylfuran Ring): The 5-methylfuran moiety strongly points to the involvement of a 6-deoxyhexose sugar, such as L-rhamnose . Unlike common hexoses (like glucose or fructose) which primarily form furfural or HMF, the methyl group at the C6 position of rhamnose is retained during cyclization, leading to the formation of 5-methylfurfural.[7]

  • Amino Acid Source (for the Butanal Side Chain): The butanal side chain is likely derived from the Strecker degradation of an amino acid. While several amino acids could theoretically produce C4 fragments, Proline is a particularly important precursor in the formation of many savory and baked flavor compounds.[4] Its reaction with sugars is known to produce bread-like aromas.[4] The interaction between the Strecker aldehyde and the furan ring is a critical step.

Proposed Formation Pathway

The formation can be conceptualized in a multi-step process involving the generation of key intermediates followed by their condensation.

  • Formation of 5-Methylfurfural: L-rhamnose reacts with an amino acid (e.g., proline) to form an Amadori product. Under thermal stress and acidic conditions, this intermediate undergoes 1,2-enolization and subsequent dehydration and cyclization to yield 5-methylfurfural . Low pH conditions are known to favor the production of furans.

  • Strecker Degradation: Simultaneously, dicarbonyl intermediates from the Maillard reaction react with proline, initiating its Strecker degradation. This process decarboxylates and deaminates the amino acid to produce a "Strecker aldehyde."

  • Aldol Condensation & Rearrangement: A key C4 aldehyde fragment, derived either from sugar fragmentation or the Strecker aldehyde, undergoes an aldol-type condensation with the pre-formed 5-methylfurfural. This is followed by dehydration and rearrangement to form the final this compound structure.

The diagram below illustrates this proposed convergent pathway.

G cluster_furan Furan Ring Formation cluster_sidechain Side-Chain Formation cluster_final Final Condensation Rhamnose L-Rhamnose Amadori Amadori Product Rhamnose->Amadori + Proline Methylfurfural 5-Methylfurfural Amadori->Methylfurfural Dehydration & Cyclization (Low pH) Target This compound Methylfurfural->Target Aldol Condensation & Rearrangement Proline Proline StreckerAldehyde C4 Aldehyde Fragment Proline->StreckerAldehyde + Dicarbonyls (Strecker Degradation) Dicarbonyls Dicarbonyls (from sugar breakdown) StreckerAldehyde->Target

Caption: Proposed pathway for this compound formation.

Chapter 3: Experimental Protocol for Synthesis and Analysis

This chapter provides a trusted, self-validating framework for the laboratory-scale synthesis of this compound and its subsequent analytical confirmation.

Model System Synthesis Protocol

This protocol describes a model system designed to favor the formation of the target compound.

Reagents & Materials:

  • L-Rhamnose (≥99%)

  • L-Proline (≥99%)

  • Phosphate Buffer (0.1 M, pH 5.5)

  • Ethylene Glycol (as a high-boiling point solvent)

  • Reaction Vessel (Pressure-rated, sealed glass tube or stainless steel reactor)

  • Heating Mantle or Oil Bath with temperature control and stirring

  • Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., 2,4,6-Trimethylpyridine)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.5. An acidic pH is chosen to promote furan formation.[4]

  • Reaction Mixture: In a 100 mL pressure-rated reaction vessel, combine:

    • L-Rhamnose (10 mmol)

    • L-Proline (10 mmol)

    • 50 mL of 0.1 M Phosphate Buffer (pH 5.5)

    • 10 mL of Ethylene Glycol (to maintain a liquid phase at higher temperatures)

  • Reaction Conditions: Seal the vessel tightly. Place the vessel in a preheated oil bath or heating mantle set to 120°C.[1] Stir the reaction mixture continuously for 2 hours. Higher temperatures generally increase the reaction rate.[1][2]

  • Cooling & Extraction: After 2 hours, immediately cool the vessel in an ice bath to quench the reaction. Once at room temperature, open the vessel in a fume hood.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Spike the mixture with a known amount of internal standard.

    • Extract the volatile compounds three times with 25 mL portions of diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully concentrate the extract to a final volume of ~1 mL using a rotary evaporator or a gentle stream of nitrogen.

Analytical Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile flavor compounds.

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[8]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 5°C/min to 240°C.

    • Hold: 10 min at 240°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • MS Transfer Line: 250°C.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Scan Range: 35-350 m/z.

Identification & Quantification:

  • Identification: The target compound is identified by comparing its mass spectrum and retention time with that of an authentic reference standard. The mass spectrum should show a molecular ion peak (m/z 152) and characteristic fragment ions.

  • Quantification: The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard, using a pre-established calibration curve.

The following diagram outlines the complete experimental and analytical workflow.

G cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis Analysis A Mix Precursors (Rhamnose, Proline, Buffer pH 5.5) B Heat & Stir (120°C, 2 hr) A->B C Cool & Quench B->C D Spike with Internal Standard C->D E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G GC-MS Injection F->G H Data Acquisition (Mass Spectra & Retention Time) G->H I Quantification & Identification H->I

Caption: Experimental workflow for synthesis and GC-MS analysis.

Chapter 4: Quantitative Analysis and Influencing Factors

The yield of this compound is highly dependent on reaction conditions. While specific quantitative data for this exact compound is sparse in publicly available literature, the formation of structurally related furan derivatives provides valuable insights into the key influencing parameters.

  • Temperature: Increasing the reaction temperature generally accelerates the Maillard reaction, leading to a higher production of volatile compounds, including furans.[1] Studies show a rapid increase in reaction rates between 100°C and 120°C.[1]

  • pH: The formation of furans is typically favored under acidic to neutral conditions.[4] Low pH promotes the dehydration steps necessary for the cyclization of sugars into furan rings. In contrast, alkaline conditions tend to favor the formation of other heterocyclic compounds like pyrazines.

  • Precursor Concentration: The relative molar ratios of the sugar and amino acid precursors directly impact the reaction pathways and final product distribution.

The following table summarizes findings on the formation of related furan compounds under various conditions, serving as a proxy for optimizing the synthesis of this compound.

PrecursorspHTemp (°C)Key Furan Product(s) FormedObservationSource
Glucose/Lysine7.0-2-AcetylfuranFormation was higher at neutral pH compared to acidic conditions.[9][10]
Glucose/Asparagine4.0-2-AcetylfuranFormation was higher at acidic pH for this amino acid.[9][10]
Fructose7.0>90FuranFuran generation was favored at neutral pH.[11]
Glucose9.4>90FuranFuran generation was favored at basic pH.[11]
Rhamnose/Arginine3.0705-Methylfurfural (MF)Formation of MF was inhibited by the addition of cysteine under acidic conditions.[7]
Rhamnose/Arginine7.0704-hydroxy-2,5-dimethyl-3(2H)-furanoneFormation was inhibited by cysteine at neutral pH.[7]

Chapter 5: Significance and Applications

This compound is recognized as a flavor enhancer and flavoring agent in the food industry.[5] Its presence contributes to the complex aroma profiles of a wide range of thermally processed foods, including baked goods, roasted meats, and coffee. A thorough understanding of its formation mechanism allows for:

  • Flavor Optimization: Food scientists can manipulate processing parameters (temperature, pH, cooking time) and ingredient formulations (types of sugars and amino acids) to either enhance or suppress its formation, thereby tailoring the final sensory profile of a product.

  • Process-Derived Flavor Generation: The flavor industry can utilize this knowledge to produce nature-identical flavoring agents through controlled Maillard reactions, providing consistent and potent flavor solutions.

  • Safety Assessment: While used as a food additive, furan and its derivatives are a subject of ongoing safety evaluations by regulatory bodies like JECFA due to toxicological concerns at high concentrations.[12] Understanding the conditions that lead to their formation is essential for mitigation strategies and ensuring food safety.

Conclusion

The formation of this compound is a nuanced process rooted in the fundamental principles of the Maillard reaction. By selecting appropriate precursors—notably L-rhamnose and an amino acid like proline—and controlling reaction conditions such as temperature and pH, its synthesis can be effectively directed. The proposed mechanism, involving the formation and subsequent condensation of 5-methylfurfural and a C4 aldehyde fragment, provides a robust theoretical framework for further investigation. The experimental and analytical protocols detailed herein offer a practical guide for researchers to synthesize, identify, and quantify this important aroma compound, paving the way for greater control over flavor generation in both research and industrial applications.

References

A Comprehensive Technical Guide to 3-(5-Methyl-2-furyl)butanal: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 3-(5-Methyl-2-furyl)butanal, a furan derivative of interest in the flavor and fragrance industry with potential for broader applications. This document consolidates available information on its chemical identity, synthesis, spectroscopic characterization, and current uses. Furthermore, it explores the potential for this molecule in drug discovery and development by examining the known biological activities of structurally related furan compounds. Safety and toxicological considerations are also discussed to provide a comprehensive overview for researchers and drug development professionals.

Introduction and Chemical Identity

This compound, also known as β,5-dimethyl-2-furanpropanal, is a heterocyclic organic compound with the molecular formula C₉H₁₂O₂.[1] It belongs to the class of heteroaromatic compounds, characterized by a furan ring substituted with a methyl group and a butanal chain.[2] This molecule is recognized for its distinct organoleptic properties, contributing to its primary application as a flavoring agent.[1] While its commercial use is established, its potential in other scientific domains, particularly in medicinal chemistry, remains largely unexplored, presenting an opportunity for future research.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-(5-methylfuran-2-yl)butanal[1]
Synonyms 3-(5-Methyl-2-furyl)butyraldehyde, β,5-dimethyl-2-furanpropanal[1]
CAS Number 31704-80-0[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 93-94 °C at 14 mmHg[1]
Density 1.006-1.012 g/mL at 25 °C[1]
Refractive Index 1.575-1.581 at 20 °C[1]

Synthesis of this compound

Proposed Synthetic Pathway: Aldol Condensation

The proposed synthesis involves the reaction of 5-methylfurfural and propionaldehyde in the presence of a base, such as sodium hydroxide, followed by dehydration to yield the α,β-unsaturated aldehyde, which can then be selectively hydrogenated to the target compound, this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_dehydration Dehydration cluster_product1 Intermediate Product cluster_hydrogenation Selective Hydrogenation cluster_final_product Final Product A 5-Methylfurfural C Base Catalyst (e.g., NaOH) Solvent (e.g., Ethanol/Water) A->C B Propionaldehyde B->C D Aldol Adduct C->D Aldol Addition E Heat or Acid D->E F α,β-Unsaturated Aldehyde E->F G H2, Pd/C F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

This protocol is a generalized procedure based on known aldol condensation reactions involving furfural derivatives.[2][3] Optimization of reaction conditions, such as temperature, reaction time, and catalyst concentration, would be necessary to achieve high yields.

  • Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylfurfural (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (0.1-0.5 eq) in water and add it to the flask. Cool the mixture in an ice bath to 0-5 °C.

  • Aldol Condensation: Add propionaldehyde (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Dehydration: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The aldol addition product may dehydrate spontaneously or upon gentle heating to yield the α,β-unsaturated aldehyde.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Selective Hydrogenation: Dissolve the purified α,β-unsaturated aldehyde in a suitable solvent (e.g., ethanol) and add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Final Purification: Filter the catalyst and concentrate the solvent to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

Technique Observed Peaks and Interpretation
¹H NMR Expected signals include those for the aldehyde proton (-CHO), the protons on the furan ring, the methine proton adjacent to the furan ring, the methylene protons, and the methyl protons. The chemical shifts and coupling patterns would be characteristic of the proposed structure.
¹³C NMR Expected signals include the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the aliphatic carbons of the butanal chain.
IR Spectroscopy A strong absorption band is expected around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Other characteristic peaks would include C-H stretching of the aldehyde, C-H stretching of the furan ring and aliphatic chain, and C-O-C stretching of the furan ring.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ). Fragmentation patterns would be consistent with the structure, likely showing loss of the aldehyde group and fragmentation of the butanal chain.

Note: Detailed, experimentally obtained spectra with peak assignments can be found in spectral databases such as SpectraBase.[1]

Applications in the Flavor and Fragrance Industry

The primary commercial application of this compound is as a flavoring agent in the food industry.[1] It is reported to have a green, vegetable, fruity, and fatty aroma with nuances of watermelon and cucumber.[4]

Table 3: Reported Organoleptic Properties and Uses

Property Description Reference(s)
Odor Profile Green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, floral[4]
Taste Profile Green, fruity with fatty nuances at 10 ppm[4]
FEMA Number 3307[1]
JECFA Number 1500[1]
Typical Use Levels Gum/sugar confectionery (1-2 ppm), frozen dairy (0.4 ppm), non-alcoholic beverages (0.1 ppm)[4]

Potential for Drug Development and Biological Activity

While there is no specific research on the biological activity of this compound, the furan scaffold is a common motif in many biologically active compounds. The exploration of furan derivatives in medicinal chemistry has revealed a wide range of pharmacological activities, suggesting that this compound could be a valuable starting point for the development of new therapeutic agents.

Known Biological Activities of Furan Derivatives

Furan-containing compounds have been reported to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many furan derivatives have demonstrated potent antibacterial and antifungal properties.[5]

  • Antiviral Activity: Certain furan-based compounds have been investigated for their ability to inhibit viral replication.

  • Anti-inflammatory Effects: Furan derivatives have been shown to possess anti-inflammatory properties.[5]

  • Anticancer Activity: The furan nucleus is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.

G cluster_furan Furan Scaffold cluster_activities Potential Biological Activities A This compound B Antimicrobial A->B Potential for Investigation C Antiviral A->C Potential for Investigation D Anti-inflammatory A->D Potential for Investigation E Anticancer A->E Potential for Investigation

Caption: Potential areas of investigation for the biological activity of this compound.

The presence of the furan ring, along with the aldehyde functional group and the specific substitution pattern in this compound, provides a unique chemical entity that warrants investigation for these and other potential therapeutic applications.

Safety and Toxicological Profile

The safety of furan-containing compounds is a subject of ongoing research and discussion. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4] The toxicity of furan is believed to be mediated by its metabolic activation in the liver to a reactive α,β-unsaturated dicarbonyl species.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] However, due to unresolved toxicological concerns related to the broader group of furan-substituted compounds, the committee noted that the standard safety evaluation procedure could not be fully applied.[4][6]

Key toxicological considerations for researchers working with this compound include:

  • Potential for Hepatotoxicity: Given the known hepatotoxicity of furan, compounds containing this moiety should be handled with appropriate care, and their potential effects on liver function should be considered in any biological studies.

  • Metabolic Activation: The metabolic fate of this compound has not been extensively studied. Research into its metabolism would be crucial to fully assess its safety profile.

  • Genotoxicity: Some furan derivatives have shown evidence of genotoxicity.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized furan derivative with established applications in the flavor industry. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its spectroscopic signature. While its current use is limited, the known biological activities of the furan scaffold suggest that this compound and its derivatives could be promising candidates for future research in drug discovery and development. Further investigation into its biological properties and a more detailed toxicological evaluation are warranted to unlock its full potential.

References

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)butanal: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Methyl-2-furyl)butanal, a furan derivative of interest in flavor chemistry and potentially other areas of chemical research. This document delves into the compound's historical context, a detailed, plausible synthetic route, extensive analytical characterization protocols, and a discussion of its biological significance, including its application as a flavoring agent and the toxicological considerations associated with furan-containing molecules. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, analytical chemistry, and drug development, offering both foundational knowledge and practical, in-depth methodologies.

Introduction and Historical Context

This compound, a colorless liquid with a characteristic vegetable, fruity, and fatty aroma, belongs to the vast class of furan derivatives that are integral to flavor and fragrance chemistry.[1][2] The study of furan chemistry has a rich history, dating back to 1780 with Carl Wilhelm Scheele's discovery of 2-furoic acid.[3][4] The parent compound, furfural, was later isolated in 1831 by Johann Wolfgang Döbereiner from bran, which gave the furan class its name from the Latin "furfur" (bran).[4][5]

While the specific discovery of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader exploration of furan derivatives as key aroma components in thermally processed foods.[6] Alkylated furans, such as 2-methylfuran and 2,5-dimethylfuran, are known to be formed during the Maillard reaction and sugar degradation, contributing significantly to the sensory profile of a wide range of products.[7][8][9] this compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the number 3307.[2][10] Its presence, along with other alkylated furans, has been identified in various food matrices, often extracted using techniques like headspace analysis or solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[8][11]

This guide aims to provide a detailed technical framework for the synthesis and analysis of this compound, enabling researchers to produce and characterize this compound with a high degree of confidence and to understand its scientific context.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process commencing with the readily available 5-methylfurfural. The first step is an Aldol condensation to introduce the butenal framework, followed by a selective 1,4-conjugate addition of a methyl group.

Step 1: Synthesis of 3-(5-Methyl-2-furyl)acrolein

The initial step involves the base-catalyzed Aldol condensation of 5-methylfurfural with acetaldehyde to yield the α,β-unsaturated aldehyde, 3-(5-methyl-2-furyl)acrolein.

Reaction Scheme:

G start 5-Methylfurfural + Acetaldehyde reagents NaOH, H2O/EtOH start->reagents Aldol Condensation product 3-(5-Methyl-2-furyl)acrolein reagents->product

Caption: Aldol condensation of 5-methylfurfural and acetaldehyde.

Experimental Protocol:

  • To a stirred solution of 5-methylfurfural (1.0 eq) in a 1:1 mixture of ethanol and water, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(5-methyl-2-furyl)acrolein as a yellow solid.

Step 2: Synthesis of this compound via Michael Addition

The second and final step is the 1,4-conjugate addition (Michael addition) of a methyl group to the α,β-unsaturated aldehyde, 3-(5-methyl-2-furyl)acrolein. The use of a Gilman reagent (lithium dimethylcuprate) is ideal for this transformation as it favors 1,4-addition over 1,2-addition to the aldehyde carbonyl.[12]

Reaction Scheme:

G start 3-(5-Methyl-2-furyl)acrolein reagents 1. (CH3)2CuLi, THF, -78 °C 2. NH4Cl (aq) start->reagents Michael Addition product This compound reagents->product

Caption: Michael addition of a methyl group to 3-(5-methyl-2-furyl)acrolein.

Experimental Protocol:

  • Prepare the Gilman reagent by adding two equivalents of methyllithium to a suspension of copper(I) iodide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this freshly prepared solution of lithium dimethylcuprate, add a solution of 3-(5-methyl-2-furyl)acrolein (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following protocols outline the standard techniques for this purpose.

Workflow for Analytical Characterization:

G cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Purification Column Chromatography NMR NMR Spectroscopy (1H and 13C) Purification->NMR MS Mass Spectrometry (GC-MS) NMR->MS IR Infrared Spectroscopy (FTIR) MS->IR GC Gas Chromatography (GC) IR->GC

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals include those for the aldehyde proton, furan ring protons, the methyl group on the furan ring, the methyl group on the butanal chain, and the methylene and methine protons of the butanal chain.

  • Acquire the ¹³C NMR spectrum. Expected signals will correspond to the carbonyl carbon, the carbons of the furan ring, and the aliphatic carbons of the butanal chain.

  • Process the spectra using appropriate software to assign the chemical shifts (δ) in parts per million (ppm) relative to TMS (δ = 0.00 ppm), determine coupling constants (J) in Hertz (Hz), and integrate the proton signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to confirm its molecular weight.

Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or diethyl ether.

  • Inject an appropriate volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature program that allows for the separation of the product from any residual starting materials or byproducts. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak (m/z = 152.19) and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FTIR Analysis:

  • For a liquid sample, the spectrum can be obtained neat using a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, particularly the strong C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹, the C-H stretch of the aldehyde at around 2720 and 2820 cm⁻¹, and the characteristic C=C and C-O stretches of the furan ring.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[13]
Molecular Weight 152.19 g/mol [10]
CAS Number 31704-80-0[13]
Appearance Colorless liquid[2]
Odor Profile Vegetable, fruity, fatty[1][2]
Boiling Point 93-94 °C at 14 mmHg[1]
Density ~1.009 g/mL at 25 °C[1]
Refractive Index ~1.472 at 20 °C[1]

Applications and Biological Significance

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring agent in the food industry.[2][10] Its unique aroma profile contributes to the overall sensory experience of a variety of products. Furan derivatives, in general, are known to impart sweet, fruity, nutty, and even meaty notes to foods.[6]

Potential Biological Activities

While the primary use of this compound is in the flavor industry, the broader class of furan derivatives has been investigated for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][14][15][16] The furan ring is a common scaffold in medicinal chemistry and can be found in several pharmacologically active compounds.[2] Although a specific and potent antiviral activity for this compound has not been extensively documented in peer-reviewed literature, the mention of potential antiviral use suggests that it may have been screened in broader studies of furan derivatives.[1] Further research would be necessary to substantiate any specific antiviral claims.

Toxicological Considerations

A critical aspect for researchers working with furan-containing compounds is the understanding of their potential toxicity. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[17] The toxicity of furan and some of its derivatives is linked to their metabolic activation in the liver by cytochrome P450 enzymes.[18][19][20] This can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which can bind to macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[18][20][21]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has raised concerns about the potential genotoxicity of a group of furan-related flavoring agents, noting that further studies are needed to fully assess their safety.[22][23] Therefore, when handling this compound and other furan derivatives, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

Conclusion

This compound is a fascinating molecule at the intersection of flavor chemistry and organic synthesis. This guide has provided a detailed framework for its synthesis via a plausible Aldol condensation and Michael addition sequence, along with comprehensive protocols for its analytical characterization. Understanding the historical context of furan chemistry and the toxicological considerations associated with this class of compounds is paramount for any researcher in this field. While its primary application remains in the flavor industry, the continued exploration of furan derivatives for other biological activities warrants further investigation into the properties of this compound. This guide serves as a foundational resource to facilitate such research endeavors.

References

A Comprehensive Technical Guide to 3-(5-Methyl-2-furyl)butanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the physical and chemical properties of 3-(5-Methyl-2-furyl)butanal, a heterocyclic compound with applications in the flavor and fragrance industry and potential utility as a building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics.

Introduction and Chemical Identity

This compound, also known as 3-(5-methylfuran-2-yl)butanal, is a furan derivative characterized by a butanal substituent at the 2-position of a 5-methylfuran ring.[1][2] Its chemical structure confers a unique combination of aromatic and aldehydic properties, making it a subject of interest for various chemical transformations.

Key Identifiers:

  • IUPAC Name: 3-(5-methylfuran-2-yl)butanal[3]

  • CAS Number: 31704-80-0[4]

  • Molecular Formula: C₉H₁₂O₂[4][5]

  • Molecular Weight: 152.19 g/mol [3][4]

  • Synonyms: 3-(5-Methyl-2-furanyl)butanal, β,5-Dimethyl-2-furanpropanal[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[5]
Odor Green, vegetable, fruity, with fatty nuances[5][6]
Boiling Point 93-94 °C at 14 mmHg[2][5][6][7][8]
Density 1.009 g/mL at 25 °C[6][8]
Refractive Index (n²⁰/D) 1.472[6][8]
Solubility Insoluble in water; soluble in alcohol and oils.[3][5]
Flash Point 57.78 °C (136.00 °F) TCC[5]
logP (o/w) 2.005 (estimated)[5]

Synthesis and Manufacturing

While detailed proprietary synthesis methods are often held as trade secrets by chemical manufacturers, a plausible and common approach for the synthesis of this compound involves the acylation of 2-methylfuran followed by subsequent modifications. A generalized synthetic workflow is outlined below.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with readily available starting materials. The key is the formation of the carbon-carbon bond between the furan ring and the butanal side chain.

G A 2-Methylfuran C Intermediate Adduct A->C Friedel-Crafts Alkylation (Acid Catalyst) B Crotonaldehyde B->C D This compound C->D Selective Reduction or Hydrolysis

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Protocol

The following protocol is a representative example of how this compound might be synthesized in a laboratory setting. Note: This is a generalized procedure and requires optimization for safety and yield.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-methylfuran and a suitable solvent (e.g., dichloromethane).

  • Catalyst Introduction: A Lewis acid catalyst (e.g., anhydrous aluminum chloride or tin(IV) chloride) is carefully added to the cooled reaction mixture. The choice of catalyst is critical to prevent polymerization of the furan starting material.

  • Addition of Acylating Agent: A solution of crotonaldehyde in the same solvent is added dropwise to the stirred mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

  • Workup and Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and a dilute acid (e.g., hydrochloric acid) to decompose the catalyst and separate the organic layer.

  • Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong characteristic absorption band for the aldehyde C=O stretch, typically in the region of 1720-1740 cm⁻¹. Additionally, C-H stretching and bending vibrations for the furan ring and the alkyl chain, as well as C-O-C stretching of the furan ring, would be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide detailed information about the structure. Key signals would include a doublet for the aldehyde proton (CHO), multiplets for the protons on the butanal chain, a singlet for the methyl group on the furan ring, and distinct signals for the protons on the furan ring.

    • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde at the downfield region (around 200 ppm), along with signals for the carbons of the furan ring and the aliphatic side chain.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ).[3][4] Fragmentation patterns would likely involve cleavage of the side chain, providing further structural confirmation.

Applications and Relevance in Research

This compound is primarily recognized for its sensory properties and is used as a flavoring agent in the food industry.[3][5] It imparts green, fruity, and fatty notes to various products.[5][6] Its use in food is regulated, and it has been evaluated by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3]

For drug development professionals, while not a therapeutic agent itself, its structure presents a useful scaffold. The furan moiety is a common heterocycle in medicinal chemistry, and the aldehyde group is a versatile functional handle for further chemical modifications. Potential areas of exploration could include:

  • Derivatization: The aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, amines (via reductive amination), and can participate in various condensation reactions to build more complex molecules.

  • Scaffold for Bioactive Molecules: The substituted furan ring system can be a starting point for the synthesis of novel compounds with potential biological activity. The lipophilic nature of the molecule could be a desirable feature in certain drug design strategies.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8] It is sensitive to air and should be stored under an inert atmosphere to prevent oxidation of the aldehyde group.[8] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized compound with established applications in the flavor industry. For the research and drug development community, it represents a versatile building block with potential for the synthesis of more complex and potentially bioactive molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is paramount for its effective utilization in these fields.

References

A Spectroscopic Investigation of 3-(5-Methyl-2-furyl)butanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

In the intricate world of flavor chemistry, pharmaceuticals, and materials science, the precise structural identification of organic molecules is paramount. 3-(5-Methyl-2-furyl)butanal, a heterocyclic aldehyde, presents a unique combination of a furan ring and a butanal side chain, contributing to its distinct chemical properties and potential applications.[1] This technical guide provides a comprehensive exploration of the spectroscopic techniques utilized to unravel the molecular structure of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of the experimental choices and data interpretation that form the bedrock of molecular characterization.

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in a vast array of natural products and synthetic compounds.[2] Understanding the influence of substituents on the furan ring and its side chains through spectroscopic analysis is crucial for predicting reactivity, biological activity, and material properties.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following systematic numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is a powerful technique that provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for data reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

2. Instrument Setup and Data Acquisition:

  • The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse sequence is used to acquire the free induction decay (FID).

  • Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.[5]

3. Data Processing:

  • The FID is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • The signals are integrated to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 + TMS spectrometer Insert into NMR Spectrometer dissolve->spectrometer shim Shim Magnetic Field spectrometer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process reference Reference to TMS process->reference integrate Integrate Signals reference->integrate

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. The interpretation explains how each signal corresponds to the specific protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.7t1HH (aldehyde)The aldehydic proton is highly deshielded by the adjacent carbonyl group, appearing far downfield. It is split into a triplet by the two adjacent CH₂ protons.
~6.0d1HH3Aromatic proton on the furan ring adjacent to the butanal substituent. Deshielded by the ring current and coupled to H4.
~5.9d1HH4Aromatic proton on the furan ring coupled to H3.
~3.3m1HH (methine)The methine proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet.
~2.7t2HCH₂ (methylene)The methylene protons are adjacent to the aldehyde group and are split into a triplet by the aldehydic proton.
~2.2s3HCH₃ (furan)The methyl group attached to the furan ring is a singlet as it has no adjacent protons.
~1.3d3HCH₃ (butanal)The methyl group on the butanal side chain is split into a doublet by the adjacent methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences.

1. Sample Preparation:

  • A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2. Instrument Setup and Data Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets.

  • A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the larger range of carbon chemical shifts.

  • A greater number of scans is required to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectral data for this compound is presented below.

Chemical Shift (δ, ppm)AssignmentRationale
~202C (aldehyde)The carbonyl carbon of the aldehyde is highly deshielded and appears at a very low field.[4]
~155C5The carbon of the furan ring bearing the methyl group.
~151C2The carbon of the furan ring attached to the butanal side chain.
~108C3Furan ring carbon adjacent to the substituent.
~106C4Furan ring carbon.
~45CH₂Methylene carbon of the butanal side chain.
~35CHMethine carbon of the butanal side chain.
~20CH₃ (butanal)Methyl carbon of the butanal side chain.
~14CH₃ (furan)Methyl carbon attached to the furan ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds upon absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient technique for obtaining IR spectra of liquid samples.[6]

1. Sample Preparation:

  • A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7]

2. Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is applied, and the sample spectrum is recorded.

  • The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
~2960-2850Medium-StrongC-H stretchAlkyl (CH₃, CH₂, CH)Characteristic stretching vibrations of sp³ hybridized C-H bonds.[8]
~2820 & ~2720Medium (often two bands)C-H stretchAldehyde (CHO)The presence of a pair of peaks in this region is a hallmark of an aldehyde C-H bond.[9]
~1725StrongC=O stretchAldehydeA very strong and sharp absorption characteristic of the carbonyl group in a saturated aldehyde.[10]
~1610 & ~1500Medium-WeakC=C stretchFuran ringAromatic ring stretching vibrations.
~1020StrongC-O-C stretchFuran ringStretching vibration of the ether linkage within the furan ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.[11]

1. Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

2. GC Separation:

  • A small volume of the solution is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

  • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

3. MS Detection:

  • As each component elutes from the GC column, it enters the mass spectrometer.

  • The molecules are ionized, typically by electron impact (EI), which causes them to fragment.

  • The resulting ions are separated by their mass-to-charge ratio in a mass analyzer and detected.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (152.19 g/mol ).[1] The fragmentation pattern provides valuable structural information.

Predicted Fragmentation Pathway:

The major fragmentation pathways are expected to involve cleavages at the bonds alpha and beta to the furan ring and the carbonyl group.

G M [C₉H₁₂O₂]⁺˙ m/z = 152 (Molecular Ion) frag1 [C₈H₉O]⁺ m/z = 121 M->frag1 - CHO frag2 [C₆H₇O]⁺ m/z = 95 M->frag2 - CH(CH₃)CHO frag4 [CH₃-CH=CHO]⁺˙ m/z = 58 M->frag4 McLafferty Rearrangement frag3 [C₅H₅O]⁺ m/z = 81 frag2->frag3 - CH₂

Caption: Predicted major fragmentation pathways for this compound.

  • m/z 152 (Molecular Ion): The intact molecule with one electron removed.

  • m/z 121: Loss of the formyl radical (•CHO) from the molecular ion.

  • m/z 95: Cleavage of the bond between the furan ring and the butanal side chain, resulting in the 5-methylfurfuryl cation. This is often a very stable and abundant fragment for 2-substituted furans.

  • m/z 81: Loss of a methyl group from the m/z 95 fragment.

  • m/z 58: Resulting from a McLafferty rearrangement, a characteristic fragmentation of aldehydes and ketones with a gamma-hydrogen, leading to the enol radical cation.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound demonstrates the synergistic power of modern analytical techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively. IR spectroscopy confirms the presence of key functional groups, namely the aldehyde and the furan ring. Mass spectrometry provides the molecular weight and crucial structural information through its fragmentation pattern. Together, these techniques provide an unambiguous and self-validating confirmation of the molecular structure of this compound, an essential foundation for its further study and application in various scientific fields.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-(5-Methyl-2-furyl)butanal in Complex Matrices by Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the determination of 3-(5-Methyl-2-furyl)butanal, a significant flavor compound found in various food products. Due to the volatile nature of the analyte and the complexity of typical food matrices, a Static Headspace (HS) sampling technique coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is employed. This approach provides excellent selectivity and sensitivity while minimizing matrix interference and reducing sample preparation time. The protocol details instrument configuration, preparation of standards, sample handling, and data analysis, making it suitable for quality control, flavor profiling, and regulatory monitoring applications.

Introduction and Scientific Rationale

This compound, also known as 3-(5-Methyl-2-furyl)butyraldehyde (CAS: 31704-80-0), is a heteroaromatic compound used as a flavoring agent, prized for its green, fruity, and fatty nuances.[1][2] It belongs to the broader class of furan derivatives, which are formed in foods during thermal processing.[3] While contributing to desirable aromas, the parent compound, furan, has been classified as a possible human carcinogen, leading to increased scrutiny of all related compounds in the food supply.[4][5]

The analysis of volatile flavor compounds like this compound in food is challenging due to their low concentrations and the presence of complex matrices (e.g., fats, proteins, carbohydrates). Direct injection of such samples into a GC system can contaminate the instrument and lead to significant analytical interference.

Causality of Method Selection: Static Headspace (HS) sampling is the chosen technique because it selectively extracts volatile and semi-volatile analytes from a liquid or solid sample into the gas phase (headspace) within a sealed vial.[6] By injecting only the gaseous headspace, non-volatile matrix components are left behind, protecting the GC inlet and column and ensuring a cleaner chromatogram. This is particularly effective for furan-related compounds.[7] The addition of a salt, such as sodium chloride (NaCl), to the sample is a critical step that reduces the solubility of the analyte in the aqueous phase and promotes its partitioning into the headspace, thereby increasing method sensitivity.[6] Coupling this with the high selectivity and confirmatory power of Mass Spectrometry (MS), operating in Selected Ion Monitoring (SIM) mode, allows for reliable quantification even at trace levels.

Analyte Profile

PropertyValueSource
IUPAC Name 3-(5-methylfuran-2-yl)butanal[8]
Synonyms 3-(5-Methyl-2-furyl)butyraldehyde, FEMA 3307[1][9][10]
CAS Number 31704-80-0[1]
Molecular Formula C9H12O2[8]
Molecular Weight 152.19 g/mol [8]
Boiling Point 93-94 °C @ 14 mmHg[1][8]
Solubility Insoluble in water; Soluble in oils, alcohol[2][8]

Experimental Workflow: Protocols and Methodologies

Overall Experimental Workflow Diagram

The entire analytical process, from sample receipt to final data reporting, is illustrated in the following workflow diagram.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Weighing (e.g., 5 g into 20 mL vial) Salt 2. Addition of Saturated NaCl Solution (5 mL) Sample->Salt IS 3. Internal Standard Spiking (e.g., d4-Furan) Salt->IS Seal 4. Vial Crimping (Immediate Sealing) IS->Seal HS 5. Headspace Incubation & Equilibration Seal->HS Transfer to Autosampler GC 6. GC Separation (Capillary Column) HS->GC MS 7. MS Detection (SIM Mode) GC->MS Integration 8. Peak Integration (Analyte & IS) MS->Integration Data Acquisition Calibration 9. Calibration Curve Generation Integration->Calibration Quant 10. Concentration Calculation Calibration->Quant Report 11. Final Report Quant->Report

Caption: HS-GC-MS workflow for this compound analysis.

Materials, Reagents, and Standards
  • Reagents: this compound (≥98% purity), d4-Furan (internal standard, IS), Methanol (HPLC or GC grade), Sodium Chloride (ACS grade), Deionized Water.

  • Apparatus: 20 mL glass headspace vials with PTFE/silicone septa, electronic balance, volumetric flasks, gas-tight syringes, vortex mixer.

Protocol 1: Preparation of Standard Solutions
  • Rationale: Gravimetric preparation and daily working standards are crucial for accuracy due to the volatility of furan compounds.[11] Using a deuterated internal standard like d4-Furan corrects for variations in injection volume and matrix effects.[3][4]

  • Primary Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask containing ~20 mL of methanol. Record the exact weight. Dilute to the mark with methanol and mix thoroughly. Store at 4°C for up to one month.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of d4-Furan in methanol following a similar procedure.

  • Working Standard Mixture (10 µg/mL): Dilute the primary stock solutions with methanol to create a mixed working standard containing 10 µg/mL of the analyte and 10 µg/mL of the internal standard.

  • Calibration Standards (0.1 - 2.0 ng/mL): Prepare a series of calibration standards in 20 mL headspace vials. To each vial, add 5 mL of deionized water and 2 g of NaCl. Spike with appropriate volumes of the working standard mixture to achieve final concentrations ranging from 0.1 to 2.0 ng/mL. Add a fixed amount (e.g., 20 µL of a 2 µg/mL solution) of the d4-Furan internal standard to each vial.[6] Immediately seal the vials.

Protocol 2: Sample Preparation
  • Rationale: The goal is to release the volatile analyte into the vial's headspace for extraction.[3] Keeping samples cool during handling is critical to prevent loss of volatile compounds.[11]

  • Solid/Semi-Solid Samples (e.g., baked goods, coffee powder): Homogenize the sample. Weigh 5.0 ± 0.1 g of the homogenized sample directly into a 20 mL headspace vial.

  • Liquid Samples (e.g., beverages, juices): Weigh 5.0 ± 0.1 g of the liquid sample into a 20 mL headspace vial. For viscous liquids, a dilution with water may be necessary.[6]

  • Salting Out: Add 5 mL of a saturated NaCl solution to each vial.[6]

  • Internal Standard Spiking: Spike each sample vial with the same amount of d4-Furan internal standard as used for the calibration standards.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.

  • Mixing: Vortex the vial for 30 seconds to ensure thorough mixing. The sample is now ready for analysis.

Protocol 3: HS-GC-MS Instrumentation and Analysis
  • Rationale: The GC and MS parameters are optimized for the separation and detection of volatile furan derivatives. A mid-polarity column like an Elite-624 or HP-5MS provides good peak shape and resolution.[6][12] SIM mode is used to maximize sensitivity by monitoring only the characteristic ions of the target compounds.[13]

ParameterSettingRationale
Headspace Autosampler
Vial Oven Temperature80 °CBalances analyte volatility with minimizing thermal degradation.[13]
Incubation/Equilibration Time20 minAllows the sample to reach thermal equilibrium for reproducible partitioning.[13]
Injection Volume1 mL (gas phase)Standard volume for headspace injection.
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentProvides good separation for a wide range of volatile compounds.[12]
Carrier GasHelium, 1.2 mL/min constant flowInert gas providing good chromatographic efficiency.
Inlet Temperature250 °CEnsures rapid volatilization of the analytes.
Oven ProgramInitial 40°C (hold 4 min), ramp 15°C/min to 220°C (hold 3 min)Optimized to separate the target analyte from other volatile components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
Source Temperature230 °CStandard operating temperature to prevent condensation.[6]
Transfer Line Temperature260 °CPrevents cold spots and analyte loss between GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for target analytes.

Table of SIM Ions:

CompoundRetention Time (Approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
d4-Furan (IS)~6.5 min7244
This compound ~10.2 min109 152, 81

(Note: Retention times are approximate and must be confirmed experimentally on your system. Ions are based on predicted spectra and should be confirmed with a standard.)[9]

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound and d4-Furan in the sample chromatograms based on their retention times and the presence of both quantifier and qualifier ions.

  • Integration: Integrate the peak areas for the quantifier ions of both the analyte (m/z 109) and the internal standard (m/z 72).

  • Response Ratio Calculation: Calculate the response ratio for each calibration standard and sample using the formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Plot a calibration curve of Response Ratio vs. Concentration (ng/mL) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.

  • Quantification: Calculate the concentration of this compound in the original sample using the response ratio from the sample chromatogram and the regression equation from the calibration curve. Account for the initial sample weight and any dilutions made.

Conclusion

The described HS-GC-MS method provides a reliable, selective, and high-throughput solution for the quantitative analysis of this compound in complex matrices. The protocol minimizes sample handling and matrix effects, delivering accurate results essential for researchers, quality assurance laboratories, and regulatory bodies in the food and flavor industries.

References

Quantification of 3-(5-Methyl-2-furyl)butanal in Food Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of 3-(5-Methyl-2-furyl)butanal, a significant flavor compound, in various food matrices.[1][2][3] The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach provides high sensitivity and selectivity, crucial for analyzing trace-level volatile compounds in complex samples. The protocol is designed for researchers in food science, quality control, and drug development to ensure accurate and reproducible results.

Introduction

This compound is a heterocyclic compound that contributes to the sensory profile of various foods with its characteristic vegetable and fruity aroma.[2] It belongs to the broader class of furan derivatives, which can form naturally during the thermal processing of food through mechanisms like the Maillard reaction and the thermal degradation of carbohydrates and amino acids.[4][5][6] While some furanic compounds are valued for their flavor contributions, others, like furan itself, are classified as possible carcinogens by the International Agency for Research on Cancer (IARC), necessitating reliable monitoring of this class of compounds in the food supply.[4][7]

The analysis of volatile and semi-volatile compounds like this compound in food is challenging due to the complexity of the food matrix and the typically low concentrations of the analyte. Traditional methods often involve laborious solvent extraction steps. Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free, efficient, and sensitive alternative for extracting volatile analytes from the sample headspace.[5] When coupled with the separating power of Gas Chromatography (GC) and the definitive identification capabilities of Mass Spectrometry (MS), HS-SPME-GC-MS stands as a premier technique for this application.[8][9]

This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established principles for the analysis of furan derivatives.[6][10]

Principle of the Method

The quantification method is based on the principle of vapor-phase extraction followed by chromatographic separation and mass spectrometric detection.

  • Headspace Partitioning : A food sample, fortified with an internal standard, is placed in a sealed vial and heated. This facilitates the partitioning of volatile analytes, including this compound, from the sample matrix into the gaseous phase (headspace). The addition of salt (salting out) is often employed to decrease the analyte's solubility in the aqueous phase, thereby increasing its concentration in the headspace.[11]

  • SPME Adsorption : A fused-silica fiber coated with a specific polymeric phase (e.g., DVB/CAR/PDMS) is exposed to the headspace. The analytes adsorb onto the fiber in a process governed by equilibrium.

  • Thermal Desorption & GC-MS Analysis : The fiber is retracted and inserted into the hot injector of a gas chromatograph. The high temperature desorbs the analytes from the fiber onto the GC column. The compounds are then separated based on their boiling points and interaction with the column's stationary phase. Finally, the separated compounds enter the mass spectrometer, where they are ionized, fragmented, and detected, allowing for both qualitative identification and quantitative measurement.

Experimental Workflow and Protocols

Materials and Reagents
  • Standards : this compound (CAS: 31704-80-0, ≥98% purity), d4-Furan (Internal Standard, CAS: 6142-90-1).

  • Solvents : Methanol (HPLC or GC grade).

  • Reagents : Sodium chloride (analytical grade), Deionized water.

  • SPME Fibers : Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 2 cm.

  • Vials : 20 mL amber glass headspace vials with PTFE-faced silicone septa and aluminum crimp caps.

Instrumentation
  • Gas Chromatograph : Agilent 7890B GC system or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Autosampler : Gerstel MPS or equivalent, equipped with a heated agitator for HS-SPME.

  • GC Column : Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or HP-5MS (30 m x 0.25 mm, 0.25 µm).[4][9]

Protocol 1: Standard Solution Preparation

The accuracy of quantification relies on the precise preparation of standard solutions.

  • Primary Stock Solution (1000 µg/mL) : Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard (IS) Stock Solution (100 µg/mL) : Prepare a stock solution of d4-Furan in methanol. Due to its high volatility, it is recommended to add the standard to a pre-weighed, sealed vial containing methanol and determine the added mass by differential weighing.[12][13]

  • Working Standard Mixture : Prepare a series of calibration standards by diluting the primary stock solution in deionized water in headspace vials. A typical calibration range might be 1–100 ng/g.

  • Spiking : Fortify each calibration standard and sample with the internal standard to a final concentration of approximately 20 ng/g.

Protocol 2: Sample Preparation

Proper sample preparation is critical to ensure the release of the volatile analyte into the headspace.

  • Liquid Samples (e.g., Juices, Coffee, Beverages) :

    • Weigh 5.0 ± 0.1 g of the homogenized liquid sample directly into a 20 mL headspace vial.[7]

    • Add 5 mL of saturated sodium chloride solution.[11][13]

    • Spike with the internal standard solution.

    • Immediately seal the vial tightly with a PTFE-faced septum and crimp cap.

  • Semi-Solid/Solid Samples (e.g., Baby Food, Baked Goods, Pastes) :

    • Homogenize the sample to ensure uniformity.

    • Weigh 1.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.[5][11]

    • Add 10 mL of deionized water and vortex for 1 minute to create a slurry.[12]

    • Add saturated sodium chloride solution (typically 30% of the total liquid volume).[4]

    • Spike with the internal standard solution.

    • Immediately seal the vial.

Protocol 3: HS-SPME-GC-MS Analysis

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

ParameterValueRationale
SPME Fiber DVB/CAR/PDMSProvides broad selectivity for volatile and semi-volatile compounds, commonly used for furan derivatives.[11]
Incubation Temp. 50°CBalances efficient volatilization with minimizing thermal formation of new furanic compounds during analysis.[5][12]
Incubation Time 15 minAllows the sample to reach thermal equilibrium before extraction.[8]
Agitation 250 rpmEnsures a homogenous sample and facilitates analyte partitioning into the headspace.
Extraction Time 20 minSufficient time for analytes to adsorb onto the fiber.
Desorption Temp. 250°CEnsures complete transfer of analytes from the fiber to the GC column.[11]
Desorption Time 2 min

G SPME_Fiber SPME Fiber Headspace Headspace SPME_Fiber->Headspace 1. Adsorption (Fiber exposed to headspace) GC_Inlet Hot GC Inlet GC_Inlet->SPME_Fiber 2. Desorption (Analytes released by heat)

ParameterValue
Injection Mode Splitless
Inlet Temperature 250°C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 35°C (hold 5 min), ramp 5°C/min to 100°C, then ramp 20°C/min to 240°C (hold 5 min).[11]
Transfer Line Temp. 250°C
Ion Source Temp. 230°C
MS Mode Electron Ionization (EI), Selected Ion Monitoring (SIM)
Monitored Ions (m/z) This compound (MW: 152.19) : Quantifier: 152, Qualifiers: 95, 81. d4-Furan (IS) : Quantifier: 72.

Note: The monitored ions for the target analyte are predictive and must be confirmed by analyzing a pure standard in full scan mode to identify the most abundant and specific fragments.

Method Performance and Validation

To ensure the trustworthiness of the results, the method must be validated. The following table presents typical performance characteristics expected from this protocol, based on data for similar furan derivatives.[6]

ParameterSpecificationDescription
Linearity (R²) > 0.995The method should be linear over at least two orders of magnitude.
LOD 0.01 - 0.1 ng/gThe lowest concentration of analyte that can be reliably detected.
LOQ 0.03 - 0.3 ng/gThe lowest concentration of analyte that can be accurately quantified.
Precision (RSD%) < 15%Demonstrates the repeatability and reproducibility of the method.
Accuracy (Recovery) 85 - 115%Assessed by analyzing spiked matrix samples at different concentrations.

Data Analysis and Quantification

The concentration of this compound in a sample is calculated using the calibration curve generated from the analysis of the working standards.

  • Construct Calibration Curve : Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the known concentration of the analyte for each calibration standard.

  • Perform Linear Regression : Obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate Sample Concentration : For each food sample, determine the ratio of the analyte peak area to the IS peak area. Use this ratio (y) in the regression equation to solve for the concentration (x).

Formula : Concentration (ng/g) = ( (Peak Area Ratio - y-intercept) / slope )

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantification of this compound in diverse food matrices. By eliminating the need for organic solvents in the extraction step and leveraging the power of mass spectrometric detection, this protocol offers a reliable tool for quality control, flavor analysis, and food safety research. Proper method validation is essential to guarantee the scientific integrity of the generated data.

References

Application Notes & Protocols for the Analysis of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of 3-(5-Methyl-2-furyl)butanal

This compound, a member of the furan derivative family, is a notable volatile compound contributing to the sensory profile of various food products.[1][2] With its characteristic vegetable and fruity aroma, it is utilized as a flavoring agent in the food and beverage industry.[3] The analysis of furan derivatives is of significant interest due to their potential formation during thermal processing of foods. While some furans have raised toxicological concerns, this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to pose no safety concern at current levels of intake when used as a flavouring agent.[3]

Accurate and sensitive analytical methods are paramount for quality control in the food industry and for adherence to regulatory standards. These application notes provide a comprehensive guide for the robust analysis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both foundational protocols and the scientific rationale behind key experimental parameters.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C9H12O2[1][2]
Molecular Weight 152.19 g/mol [3]
IUPAC Name 3-(5-methylfuran-2-yl)butanal[3]
CAS Number 31704-80-0[4][5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 93-94 °C at 14 mmHg[3][6]
Refractive Index 1.575-1.581 @ 20°C[3]
Solubility Insoluble in water; Soluble in oils and ethanol[3]

Analytical Workflow: A Strategic Overview

The successful quantification of this compound from a complex matrix, such as a food product, necessitates a multi-step approach. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition Homogenization Homogenization Sample->Homogenization Ensure uniformity Extraction Headspace SPME Homogenization->Extraction Isolate volatiles GC_Separation Gas Chromatography (GC) Separation Extraction->GC_Separation Inject & Separate MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Ionize & Detect Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Generate Spectra Quantification Quantification & Reporting Data_Acquisition->Quantification Calculate Concentration

Caption: A generalized workflow for the analysis of this compound.

Detailed Protocols: From Sample to Result

Part 1: Preparation of Standards

The accuracy of quantification is intrinsically linked to the quality of the analytical standards.

1.1. Stock Standard Preparation (1000 µg/mL):

  • Obtain a certified analytical standard of this compound.[7]

  • Accurately weigh 10 mg of the standard into a 10 mL volumetric flask.

  • Dissolve and bring to volume with a suitable solvent such as methanol or acetone. Store at ≤ 4°C.

1.2. Working Standard Solutions:

  • Prepare a series of working standards by serial dilution of the stock solution. A typical concentration range for calibration may be 0.01 - 10 µg/mL.

  • The choice of diluent should be compatible with the analytical method (e.g., methanol for GC-MS).

  • For headspace analysis, it is advisable to spike the working standards into a matrix that mimics the sample (e.g., deionized water for aqueous samples).

Part 2: Sample Preparation - Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices.[8]

2.1. Rationale for HS-SPME:

  • Sensitivity: It concentrates analytes from the headspace, thereby increasing the sensitivity of the method.

  • Matrix Effect Reduction: By sampling from the headspace, non-volatile matrix components that can interfere with the analysis are left behind.

  • Solvent-Free: This is an environmentally friendly technique that avoids the use of large quantities of organic solvents.

2.2. HS-SPME Protocol:

  • Sample Aliquoting: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. The exact weight may need to be optimized depending on the sample matrix.[9]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., d4-furan or a deuterated analog of a similar compound) to each sample, calibrator, and quality control sample. This is crucial for correcting for variations in extraction efficiency and injection volume.

  • Matrix Modification: For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the ionic strength of the solution. This "salting-out" effect enhances the release of volatile organic compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap to prevent the loss of volatile analytes.

  • Equilibration: Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 30-60°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 10-30 minutes) to adsorb the analytes.[8][9] The choice of fiber coating and extraction time should be optimized for the target analyte.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the chromatographic separation and the mass spectrometric identification of the analyte.

3.1. Instrument Parameters:

ParameterRecommended SettingRationale
Injection Port Temp. 250 °CEnsures rapid and complete desorption of the analyte from the SPME fiber.
Injection Mode SplitlessMaximizes the transfer of the analyte to the column for improved sensitivity.
Carrier Gas HeliumProvides good separation efficiency and is inert.
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30-60 m x 0.25 mm ID x 0.25-1.4 µm film thicknessA versatile, non-polar column suitable for a wide range of volatile and semi-volatile compounds.[9][10]
Oven Program Initial: 35-40°C (hold 2-5 min), Ramp 1: 5-10°C/min to 180°C, Ramp 2: 20-25°C/min to 250°C (hold 5 min)The temperature program should be optimized to achieve good separation of the target analyte from other matrix components.[11]
MS Transfer Line Temp. 250 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-250) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.Full scan allows for the identification of unknown compounds, while SIM mode significantly enhances sensitivity and selectivity for the target analyte.

3.2. Data Acquisition and Processing:

  • Full Scan Analysis: In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios, providing a complete mass spectrum of the eluting compounds. This is useful for initial method development and for confirming the identity of the analyte.

  • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is preferred. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This dramatically increases the signal-to-noise ratio and improves the limits of detection.

Data Interpretation and Quantification

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound will exhibit a characteristic fragmentation pattern. While a library spectrum should be used for confirmation, some predictable fragments can be anticipated based on its structure. The molecular ion peak ([M]+) would be expected at m/z 152.[3] Common fragmentation pathways for aldehydes include alpha-cleavage and McLafferty rearrangement.

MS_Fragmentation cluster_mol This compound Structure cluster_frag Potential Fragments mol [C9H12O2]+• (m/z 152) frag1 [M-CHO]+ (m/z 123) mol->frag1 Loss of formyl radical frag2 [M-C3H7]+ (m/z 109) mol->frag2 Loss of propyl radical frag3 [C6H7O]+ (m/z 95) mol->frag3 Furan ring fragment

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Quantification

The concentration of this compound in a sample is determined by comparing the peak area of the analyte to that of the internal standard and then using a calibration curve generated from the analytical standards.

Calibration Curve:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standards.

  • A linear regression analysis is then performed on the data points. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the method should be validated according to established guidelines.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.r² > 0.99
Accuracy The closeness of the test results obtained by the method to the true value.Typically 80-120% recovery of a spiked analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and the solvents used in this protocol. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated fume hood.

Conclusion

The analytical protocols detailed in these application notes provide a robust framework for the accurate and sensitive determination of this compound. The combination of HS-SPME for sample preparation and GC-MS for analysis offers a highly effective approach for isolating and quantifying this important flavor compound from complex matrices. Adherence to proper method validation and quality control procedures is essential for generating reliable and defensible data.

References

Application Notes and Protocols: 3-(5-Methyl-2-furyl)butanal as a Flavor Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Methyl-2-furyl)butanal, also known by its FEMA number 3307 and CAS number 31704-80-0, is a synthetic flavoring substance that imparts a unique and complex sensory profile to a wide range of food and beverage products.[1][2] Its organoleptic characteristics are predominantly described as green, vegetable, fruity, and fatty, with nuances of watermelon and cucumber.[3][4] This multifaceted profile makes it a versatile tool for flavorists seeking to build or enhance specific flavor dimensions.

These application notes provide a comprehensive guide for researchers, scientists, and product development professionals on the effective and safe use of this compound. The protocols outlined herein are designed to be self-validating, emphasizing a scientific, evidence-based approach to flavor application.

Physicochemical and Regulatory Profile

A thorough understanding of the physical and chemical properties of a flavor ingredient is paramount for its successful application. This data, summarized in Table 1, informs everything from storage and handling to its behavior in different food matrices.

Table 1: Physicochemical and Regulatory Data for this compound

PropertyValueSource
Chemical Name This compound[1]
Synonyms 3-(5-Methyl-2-furyl)butyraldehyde[1][5]
CAS Number 31704-80-0[1][2]
FEMA Number 3307[1][2]
JECFA Number 1500[1]
FLAVIS Number 13.058[6][7]
Molecular Formula C9H12O2[1][2]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to pale yellow liquid[3][6]
Odor Profile Green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, floral[3][4]
Taste Profile Green, fruity with fatty nuances (at 10 ppm)[3]
Boiling Point 93-94 °C @ 14 mmHg; 88-91 °C @ 12 mmHg[3][6][8]
Specific Gravity 1.006 - 1.012 @ 25°C[3][6]
Refractive Index 1.575 - 1.581 @ 20°C[1][3]
Solubility Insoluble in water; Soluble in oils and ethanol[1][3][6]
Flash Point 57.78 °C (136 °F) TCC[3]

Safety and Handling: A Precautionary Approach

Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated this compound. In its 2018 evaluation, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[1] However, it is important to note that earlier evaluations by JECFA highlighted unresolved toxicological concerns related to the broader group of furan derivatives, citing a need for more data on metabolism and potential genotoxicity.[5]

Therefore, a rigorous adherence to safety protocols is essential.

GHS Hazard Identification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or other suitable chemical-resistant gloves. Wear a lab coat or other protective clothing to prevent skin contact.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Take precautionary measures against static discharge. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

The following diagram illustrates a standard safety workflow for handling this flavor ingredient.

G cluster_prep Preparation cluster_handling Handling & Application cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Dispense Required Amount prep3->handle1 Proceed with caution handle2 Incorporate into Food Matrix handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 Post-application clean2 Dispose of Waste per Regulations clean1->clean2

Caption: Standard Safety Workflow for Handling Flavor Ingredients.

Application Protocols

The successful application of this compound hinges on precise dosing and an understanding of its sensory impact in different food systems. The following protocols provide a starting point for development.

Protocol 1: Stock Solution Preparation and Sensory Evaluation

Objective: To create standardized solutions for accurate dosing and to characterize the sensory profile of the neat compound.

Materials:

  • This compound (≥98% purity)

  • Propylene Glycol (PG) or Ethanol (95%), food grade

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Deionized water

  • Sensory evaluation scoresheets

Procedure:

  • 10% Stock Solution: Accurately weigh 1.0 g of this compound into a tared 10 mL volumetric flask. Dilute to the mark with food-grade Propylene Glycol or Ethanol. Mix thoroughly until homogenous. This solution serves as a concentrated stock for further dilutions.

  • 1% Evaluation Solution: Pipette 1 mL of the 10% stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Olfactory Evaluation: Dip a standard fragrance testing strip into the 1% solution. Allow the solvent to evaporate for 10-15 seconds. Evaluate the aroma at intervals (top note, middle note, dry down) and record descriptors. The characteristic green, vegetable, and fruity notes should be apparent.[3]

  • Taste Evaluation (Aqueous): Prepare a 10 ppm solution by diluting the stock solution in deionized water. For example, add 100 µL of the 1% solution to 9.9 mL of water. Have trained panelists taste the solution and record flavor descriptors. The expected profile is green and fruity with fatty undertones.[3]

Protocol 2: Application in a Non-Alcoholic Beverage Model

Objective: To determine the optimal usage level of this compound in a clear, carbonated beverage system.

Rationale: The recommended starting usage level in non-alcoholic beverages is approximately 0.1 ppm.[3] This protocol establishes a dosage ladder to identify the detection threshold and preferred level.

Materials:

  • 1% stock solution of this compound in PG.

  • Base beverage (e.g., unflavored carbonated water with 8% sucrose and 0.15% citric acid).

  • Glass bottles and carbonation system.

  • Calibrated micropipettes.

Procedure:

  • Prepare Beverage Base: Create a sufficient quantity of the unflavored beverage base for all test samples and a control.

  • Dosing Ladder: Prepare samples at the following concentrations by adding the 1% stock solution to 100 mL of the beverage base:

    • Control: 0 ppm (no flavor added)

    • Sample A: 0.05 ppm (5 µL of 1% stock)

    • Sample B: 0.1 ppm (10 µL of 1% stock)

    • Sample C: 0.2 ppm (20 µL of 1% stock)

    • Sample D: 0.5 ppm (50 µL of 1% stock)

  • Carbonation & Storage: Carbonate all samples to a consistent level (e.g., 2.5 volumes of CO2). Store refrigerated for 24 hours to allow flavors to equilibrate.

  • Sensory Analysis: Conduct a blind sensory panel. Ask panelists to rank the samples by flavor intensity and to provide descriptive analysis. The goal is to identify the level that provides a noticeable, pleasant green/fruity note without being perceived as artificial or overpowering.

Protocol 3: Application in a Dairy Model (Yogurt)

Objective: To evaluate the performance and stability of this compound in a high-fat, high-protein matrix.

Rationale: The recommended starting usage level in frozen dairy is 0.4 ppm.[3] Fat and protein can bind flavor molecules, potentially requiring higher dosage levels compared to aqueous systems.

Materials:

  • 1% stock solution of this compound in PG.

  • Plain, full-fat yogurt base.

  • Laboratory scale mixer.

  • Airtight containers.

Procedure:

  • Dosing Ladder: Prepare yogurt samples at the following concentrations by adding the 1% stock solution to 100 g of yogurt base:

    • Control: 0 ppm

    • Sample A: 0.2 ppm (20 µL of 1% stock)

    • Sample B: 0.4 ppm (40 µL of 1% stock)

    • Sample C: 0.8 ppm (80 µL of 1% stock)

  • Incorporation: Add the stock solution to the yogurt and mix thoroughly for 2-3 minutes to ensure even distribution.

  • Stability Testing: Store the samples in airtight containers under refrigeration (4°C).

  • Sensory Evaluation: Conduct sensory evaluations at Day 1, Day 7, and Day 14 to assess both the initial flavor impact and its stability over the product's shelf life. Note any changes in the green/fruity character or the emergence of off-notes.

Recommended Usage Levels

The following table provides established starting points for various food categories. It is critical to perform a dosage ladder experiment, as described in the protocols above, to optimize the level for your specific product matrix and desired flavor profile.

Table 2: Recommended Starting Usage Levels

Food CategoryUsage Level (ppm)
Non-alcoholic beverages0.1
Frozen dairy0.4
Gum/Sugar confectionery1.0 - 2.0

Source: The Good Scents Company[3]

Logical Framework for Application Development

The development process for incorporating a new flavor ingredient should follow a logical, iterative path. The diagram below outlines this workflow, from initial characterization to final product validation.

G A Ingredient Characterization (Physicochemical & Sensory) C Stock Solution Preparation (Protocol 1) A->C B Safety & Regulatory Review (SDS, JECFA, FEMA) B->C D Benchtop Application Trials (Protocols 2 & 3) C->D E Dosage Optimization (Sensory Panel Feedback) D->E Iterate E->D F Stability & Shelf-Life Testing E->F G Scale-Up & Process Validation F->G H Final Product Specification G->H

Caption: Iterative Workflow for Flavor Ingredient Application.

Conclusion

This compound is a valuable flavor ingredient with a distinctive green and fruity profile. Its effective use requires a methodical approach grounded in an understanding of its physicochemical properties, sensory characteristics, and safe handling requirements. By following the detailed protocols and logical framework presented in these notes, researchers and product developers can confidently explore the potential of this compound to create innovative and appealing flavor profiles. Always prioritize safety and adhere to regulatory guidelines throughout the development process.

References

Application Notes and Protocols: 3-(5-Methyl-2-furyl)butanal in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of 3-(5-Methyl-2-furyl)butanal in flavor chemistry. This document delves into the compound's sensory characteristics, analytical quantification, and practical application in food and beverage systems, underpinned by established scientific principles and methodologies.

Introduction: The Flavor Profile of this compound

This compound, a heterocyclic aldehyde, is a significant contributor to the flavor profiles of a variety of food products.[1][] Its distinct sensory characteristics, described as green, vegetable, fruity, and fatty with nuances of watermelon and cucumber, make it a versatile ingredient in flavor creation.[3][4] While not reported to occur naturally, its synthetic counterpart is utilized as a flavoring agent in the food industry.[3] This compound is recognized by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) under the number 3307.[5][6]

These notes will provide a detailed exploration of its application, from initial sensory evaluation to its quantification in a food matrix and its effective use in flavor formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in flavor systems. These properties influence its volatility, solubility, and stability, which in turn affect its release and perception in a food product.

PropertyValueReference
Molecular Formula C9H12O2[5][7]
Molecular Weight 152.19 g/mol [7][8]
CAS Number 31704-80-0[7][8]
Appearance Colorless to pale yellow liquid[3][7]
Odor Profile Green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, floral[3][4]
Flavor Profile Green, fruity, fatty[3]
Boiling Point 93-94 °C at 14 mmHg[3][5]
Refractive Index 1.575-1.581 @ 20°C[5][7]
Solubility Insoluble in water; soluble in oils and ethanol[5][8]

Analytical Quantification: A Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound in a food matrix is essential for quality control and regulatory compliance. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and robust method for the analysis of this volatile compound.[9][10]

Rationale for Method Selection

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a sample matrix.[10] The choice of a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for furan analysis due to its high sensitivity.[11] GC-MS provides excellent separation and definitive identification of the target analyte.

Experimental Workflow

Caption: High-level workflow for the quantification of this compound.

Detailed Protocol

3.3.1. Sample Preparation

  • Homogenization: Homogenize solid or semi-solid food samples to ensure a representative sample.

  • Aliquoting: Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette an equivalent volume.

  • Matrix Modification: Add a saturated solution of sodium chloride (e.g., 5 mL) to the vial to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.[9]

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., d4-furan) for accurate quantification.

  • Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap to prevent the loss of volatile compounds.

3.3.2. HS-SPME Procedure

  • Incubation: Place the sealed vial in an autosampler with an incubation chamber. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3.3.3. GC-MS Analysis

  • Desorption: Transfer the SPME fiber to the GC inlet, where the adsorbed analytes are thermally desorbed.

  • Chromatographic Separation:

    • Column: Use a capillary column suitable for flavor analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A typical temperature program would be: start at 40°C (hold for 2 minutes), ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry Detection:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Mode: For initial identification, use full scan mode (e.g., m/z 35-350). For enhanced sensitivity and quantification, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 152, 109, 81).

3.3.4. Data Analysis and Quantification

  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification: Calculate the concentration of the analyte based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.

Sensory Evaluation: A Guide to Descriptive Analysis

Sensory evaluation is critical to understanding the flavor contribution of this compound in a food product. Descriptive analysis with a trained panel provides detailed information about the perceived sensory attributes.[12]

The Logic of Sensory Profiling

Caption: A streamlined process for descriptive sensory analysis.

Protocol for Descriptive Analysis

4.2.1. Panelist Selection and Training

  • Recruitment: Recruit 8-12 individuals with good sensory acuity and the ability to articulate sensory perceptions.

  • Training: Train the panelists over several sessions to familiarize them with the basic tastes, aromas, and the specific flavor characteristics of furan derivatives. The Spectrum™ method, which uses a 15-point universal scale, can be employed for intensity scaling.[12]

4.2.2. Lexicon Development

  • Reference Standards: Provide the panel with reference standards representing the expected aroma and flavor attributes (e.g., solutions of this compound at different concentrations, as well as standards for "green," "fruity," and "fatty" notes).

  • Term Generation: Through a series of sessions, the panel will collaboratively develop a lexicon of descriptive terms for the aroma and flavor of the target compound.

4.2.3. Sample Evaluation

  • Sample Preparation: Prepare samples of the food product containing this compound at various concentrations, along with a control sample. Present the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

  • Blinding and Randomization: Code the samples with random three-digit numbers and present them to the panelists in a randomized order to minimize bias.

  • Evaluation: Instruct panelists to evaluate the intensity of each attribute in the developed lexicon for each sample, using the agreed-upon scale. Provide water and unsalted crackers for palate cleansing between samples.

4.2.4. Data Analysis

  • Data Collection: Collect the intensity ratings from each panelist for all samples.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in sensory attributes between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory profiles.

Application in Flavor Formulations

The unique sensory profile of this compound lends itself to a variety of flavor applications.

Recommended Usage Levels

Based on industry data, the following usage levels are recommended as a starting point for flavor development:[3][7]

Food CategoryRecommended Usage Level (ppm)
Gum/Sugar Confectionery1-2
Frozen Dairy0.4
Non-alcoholic Beverages0.1
Flavor Synergies

This compound can be effectively used to:

  • Enhance Green Notes: In fruit flavors such as melon, cucumber, and kiwi, it can provide a fresh, green lift.

  • Add Complexity to Fruity Profiles: In tropical fruit flavors like mango, it can introduce interesting fatty and green undertones.[3]

  • Create Savory Nuances: In savory applications, its vegetable notes can complement flavors like bell pepper and tomato.

Safety and Regulatory Considerations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (JECFA number 1500) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][8] However, the committee also noted unresolved toxicological concerns for the broader group of furan-substituted compounds, suggesting further investigation into their metabolism and potential for covalent binding.[5] It is the responsibility of the user to ensure compliance with all local and international food safety regulations.

Conclusion

This compound is a valuable tool in the flavorist's palette, offering a complex profile of green, fruity, and fatty notes. Its successful application hinges on a comprehensive understanding of its physicochemical properties, precise analytical quantification, and detailed sensory characterization. The protocols and guidelines presented in these notes provide a robust framework for the effective and safe use of this compound in the development of innovative and appealing food and beverage flavors.

References

Application Note & Protocol: A Robust Two-Step Synthesis of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(5-Methyl-2-furyl)butanal, a valuable compound in the flavor and fragrance industry and a potential antiviral agent.[1] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We detail a robust and scalable two-step synthetic route commencing with a Grignard reaction to form a secondary alcohol intermediate, followed by a selective oxidation to yield the target aldehyde. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final product.

Introduction and Significance

This compound, also known as Elsholtzia ketone, is a heterocyclic aldehyde possessing a characteristic green, fruity, and fatty aroma profile.[1][2] Its organoleptic properties make it a significant component in the formulation of flavors and fragrances.[2] Beyond its sensory applications, derivatives of furan compounds are actively investigated for their diverse biological activities. The IUPAC name for this compound is 3-(5-methylfuran-2-yl)butanal.[3]

The synthesis of such aldehydes requires a strategic approach to construct the carbon skeleton and install the aldehyde functionality without over-oxidation. This protocol employs a classic Grignard reaction for carbon-carbon bond formation, followed by a modern, mild oxidation using a 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyst system. This combination offers high yields, selectivity, and operational simplicity.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a two-step process designed for efficiency and control.

  • Step 1: Grignard Reaction. The synthesis initiates with the reaction between 5-methyl-2-furaldehyde and a propylmagnesium halide Grignard reagent. This nucleophilic addition to the aldehyde's carbonyl group is a highly reliable method for forming a new carbon-carbon bond and generating the corresponding secondary alcohol, 3-(5-methyl-2-furyl)butan-1-ol. The Grignard reaction is foundational in organic synthesis for its effectiveness in building molecular complexity.[4][5]

  • Step 2: Selective Oxidation. The secondary alcohol intermediate is then oxidized to the target aldehyde. To prevent over-oxidation to the less desirable carboxylic acid, a mild and selective oxidation method is critical. The TEMPO-catalyzed oxidation, using sodium hypochlorite as the terminal oxidant, is an ideal choice.[6] This system operates under mild conditions and is renowned for its high selectivity in converting primary and secondary alcohols to aldehydes and ketones, respectively.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Selective Oxidation SM1 5-Methyl-2-furaldehyde P2 Nucleophilic Addition SM1->P2 SM2 1-Bromopropane P1 Grignard Reagent Formation SM2->P1 SM3 Magnesium Turnings SM3->P1 P1->P2 Propylmagnesium bromide Intermediate 3-(5-Methyl-2-furyl)butan-1-ol (Secondary Alcohol) P2->Intermediate P3 TEMPO-Catalyzed Oxidation Intermediate->P3 TEMPO, NaOCl FinalProduct This compound (Target Aldehyde) P3->FinalProduct

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Grignard reagents are highly reactive with water and air; strictly anhydrous conditions are required for Step 1.

Part A: Synthesis of 3-(5-Methyl-2-furyl)butan-1-ol (Intermediate)

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopropane

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 5-Methyl-2-furaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, pressure-equalizing dropping funnel (all oven-dried)

  • Magnetic stirrer and stir bars

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in a three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The system must be under an inert atmosphere (Nitrogen or Argon).

    • Add a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq.) in anhydrous diethyl ether (100 mL).

    • Add approximately 10 mL of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Prepare a solution of 5-methyl-2-furaldehyde (1.0 eq.) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes. A precipitate may form.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (100 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude secondary alcohol.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Part B: Synthesis of this compound (Final Product)

Materials and Reagents:

  • 3-(5-Methyl-2-furyl)butan-1-ol (from Part A)

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH ~9.5 with sodium bicarbonate.

  • 10% Aqueous hydrochloric acid (HCl)

  • 10% Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, dropping funnel, and thermometer, dissolve the alcohol intermediate (1.0 eq.) in DCM (150 mL).

    • Add TEMPO (0.01 eq.) and an aqueous solution of KBr (0.1 eq. in 20 mL water).

    • Commence vigorous stirring and cool the biphasic mixture to 0-5 °C in an ice-water bath.

  • Oxidation:

    • Add the buffered NaOCl solution (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The orange color of the organic phase indicates the presence of the active catalyst.

    • Stir vigorously for an additional 15-30 minutes after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Separate the organic phase. Extract the aqueous phase with DCM (2 x 40 mL).

    • Combine the organic extracts. To remove the TEMPO catalyst, wash sequentially with 10% HCl containing a small amount of potassium iodide (until the organic layer is colorless), followed by 10% aqueous sodium thiosulfate, and finally with water.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by vacuum distillation. The boiling point of this compound is reported as 93-94 °C at 14 mmHg.[1][7]

Quantitative Data Summary

The following table provides a summary of the reagents and conditions for the synthesis.

Parameter Step A: Grignard Reaction Step B: TEMPO Oxidation
Key Reagent Propylmagnesium bromideTEMPO / NaOCl
Substrate 5-Methyl-2-furaldehyde3-(5-Methyl-2-furyl)butan-1-ol
Stoichiometry 1.1 eq. Grignard reagent0.01 eq. TEMPO, 1.1 eq. NaOCl
Solvent Anhydrous Diethyl Ether or THFDichloromethane / Water
Temperature 0 °C to Room Temperature0 °C to 15 °C
Reaction Time 2-3 hours30-60 minutes
Expected Yield 75-85%80-90%

Reaction Mechanism Visualization

Caption: Mechanism of Grignard addition to 5-methyl-2-furaldehyde.

TEMPO_Cycle TEMPO_H TEMPO-H (Hydroxylamine) TEMPO_Radical TEMPO• (Radical) TEMPO_H->TEMPO_Radical  Re-oxidation  (NaOCl) Oxoammonium Oxoammonium Cation TEMPO_Radical->Oxoammonium  Oxidation  (NaOCl) Oxoammonium->TEMPO_H  Substrate Oxidation Aldehyde R₂C=O Oxoammonium->Aldehyde Alcohol R₂CHOH Alcohol->Oxoammonium

Caption: The TEMPO-catalyzed oxidation cycle.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Physical Properties: Colorless to pale yellow liquid.[8]

    • Boiling Point: 93-94 °C / 14 mmHg.[1][7]

    • Density: ~1.009 g/mL at 25 °C.[1][7][9]

    • Refractive Index: ~1.472 at 20 °C.[1][7]

  • Spectroscopy:

    • ¹H NMR: Expected signals include a doublet for the aldehydic proton (~9.7 ppm), multiplets for the furan ring protons, and signals corresponding to the butanal side chain.

    • ¹³C NMR: A characteristic signal for the aldehyde carbonyl carbon should be observed downfield (~200 ppm).

    • IR Spectroscopy: A strong C=O stretching band for the aldehyde should be present around 1720-1740 cm⁻¹.

  • Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and confirm the molecular weight (152.19 g/mol ).[3]

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the qualitative and quantitative analysis of 3-(5-Methyl-2-furyl)butanal (CAS No. 31704-80-0) using mass spectrometry.[1][2] this compound is a significant flavor and fragrance compound with characteristic green, fruity, and fatty notes, utilized in various food and consumer products.[1][3] Its analysis is critical for quality control, flavor profiling, and safety assessment, as furan derivatives can be process-induced contaminants in heat-treated foods.[4] This guide details field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS), ideal for this volatile analyte, and Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful alternative particularly after derivatization. The methodologies are designed for researchers, scientists, and quality control professionals in the food, fragrance, and drug development industries.

Introduction to the Analyte: this compound

This compound, also known as 3-(5-Methyl-2-furyl)butyraldehyde, is a heterocyclic aldehyde recognized for its complex organoleptic properties.[3] Its molecular structure, featuring a furan ring substituted with a methyl group and a butanal chain, dictates its chemical behavior and analytical strategy.

Key Chemical Properties:

Property Value Source
Molecular Formula C₉H₁₂O₂ [2]
Molecular Weight 152.19 g/mol [2]
Boiling Point 93-94 °C at 14 mmHg [1][5]
Density ~1.009 g/mL at 25 °C [1][5]
LogP (o/w) 2.005 (estimated) [3]

| Appearance | Liquid with vegetable, fruity, fatty undertones |[1][3] |

The compound's volatility, indicated by its boiling point, makes Gas Chromatography (GC) an ideal separation technique. Mass Spectrometry (MS) provides the high sensitivity and selectivity required for unambiguous identification and quantification, even in complex matrices.

Recommended Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

For a semi-volatile compound like this compound, GC-MS is the primary method of choice. It offers excellent chromatographic resolution and classic, reproducible fragmentation patterns under Electron Ionization (EI).

Sample Preparation for GC-MS: Headspace Solid-Phase Microextraction (HS-SPME)

The goal of sample preparation is to efficiently extract the analyte from the sample matrix and concentrate it for analysis. HS-SPME is a solvent-free, highly effective technique for volatile and semi-volatile compounds in both liquid and solid samples.[4][6][7] The addition of salt ("salting out") increases the partial pressure of the volatile analyte in the headspace, enhancing its transfer to the SPME fiber and improving method sensitivity.[7][8]

Experimental Protocol: HS-SPME
  • Sample Aliquoting:

    • Liquid Samples (e.g., beverages, juices): Weigh 5.0 g of the liquid sample into a 20 mL glass headspace vial.[4][7]

    • Solid/Semi-Solid Samples (e.g., food purees): Weigh 1.0-5.0 g of the homogenized sample into a 20 mL glass headspace vial. Add 5 mL of saturated NaCl solution to create a slurry and aid analyte release.[7][8]

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for accurate quantification.

  • Salting Out: Add 1-2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum screw cap.

  • Equilibration: Place the vial in an autosampler tray with an agitator and incubator. Equilibrate the sample at 35-50 °C for 15 minutes with agitation. This allows the analyte to partition from the sample matrix into the vial's headspace.[7][8]

  • Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15-30 minutes under continued incubation and agitation to adsorb the analytes.[9]

  • Desorption: Immediately transfer the SPME fiber to the GC injector, where the trapped analytes are thermally desorbed onto the analytical column.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Sample Aliquoting (Liquid or Solid Matrix) Salt 2. Add Saturated NaCl Solution Equilibrate 3. Equilibrate Vial (35°C, 15 min) Extract 4. HS-SPME Extraction (CAR/PDMS Fiber) Desorb 5. Thermal Desorption in GC Injector Extract->Desorb Separate 6. GC Separation (HP-5MS Column) Desorb->Separate Ionize 7. Electron Ionization (70 eV) Separate->Ionize Detect 8. MS Detection (Scan or SIM) Ionize->Detect Data 9. Data Analysis Detect->Data

GC-MS analysis workflow using HS-SPME.
GC-MS Instrumental Protocol

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System 5977B MSD or equivalentOffers high sensitivity and is a standard for EI analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similarA 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including furan derivatives.[9][10]
Injector Splitless Mode, 280 °CSplitless mode ensures the efficient transfer of the concentrated analyte from the SPME fiber. A high temperature ensures rapid desorption.[9]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.[9]
Oven Program 40 °C (hold 4 min), ramp 20 °C/min to 220 °C (hold 3 min)The initial hold allows for separation of very volatile compounds. The ramp effectively elutes the target analyte. This program is adapted from methods for similar furan derivatives.[9]
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature to prevent contamination.
Electron Energy 70 eVUniversal standard for EI, allowing for comparison with spectral libraries (e.g., NIST).
Acquisition Mode Full Scan (m/z 40-300) for qualitative; SIM/MRM for quantitativeFull scan is used for identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) increases sensitivity and selectivity for quantification by monitoring only specific ions.[11]
Expected EI Fragmentation Pattern

The structure of this compound allows for several predictable fragmentation pathways under 70 eV electron ionization. Understanding these pathways is key to confirming the analyte's identity.

  • Molecular Ion (M⁺•): The parent molecule minus one electron. Expected at m/z 152 . Its presence confirms the molecular weight.[2]

  • Loss of Methyl Group (M-15): Cleavage of the methyl group from the butanal chain or the furan ring, resulting in a fragment at m/z 137 .

  • Beta-Cleavage (Benzylic-like Cleavage): The bond between the chiral carbon and the furan ring is benzylic-like and prone to cleavage. This is often a dominant fragmentation pathway, leading to a highly stable, resonance-stabilized methyl-furfuryl cation at m/z 109 .

  • McLafferty Rearrangement: Aldehydes with an available γ-hydrogen can undergo this characteristic rearrangement. This involves the transfer of a hydrogen from the furan-adjacent methyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (42 Da). This produces a prominent ion at m/z 110 .

  • Cleavage of the Furan Ring Bond: The entire butanal side chain can be cleaved, resulting in a methyl-substituted furan fragment at m/z 95 .

  • Alpha-Cleavage: Cleavage adjacent to the carbonyl group can lead to the loss of a formyl radical (•CHO, 29 Da) to yield an ion at m/z 123 , or the formation of the formyl cation itself at m/z 29 .[12][13]

Fragmentation cluster_frags Primary Fragments M [C₉H₁₂O₂]⁺• m/z 152 (Molecular Ion) F137 [M-CH₃]⁺ m/z 137 M->F137 - •CH₃ F109 [C₇H₉O]⁺ m/z 109 M->F109 Beta-Cleavage F110 [C₆H₆O₂]⁺• m/z 110 M->F110 McLafferty Rearrangement F95 [C₆H₇O]⁺ m/z 95 M->F95 Side-chain Cleavage

Predicted major EI fragmentation pathways.

Alternative Approach: Liquid Chromatography-Tandem MS (LC-MS/MS)

While GC-MS is preferred, LC-MS/MS can be a powerful tool, especially for complex, non-volatile matrices or when high sensitivity is paramount. Direct analysis of aldehydes by LC-MS with electrospray ionization (ESI) is challenging due to their poor ionization efficiency. Therefore, chemical derivatization is required.[14][15][16]

Derivatization Protocol: DNPH Reaction

2,4-Dinitrophenylhydrazine (DNPH) is the most common derivatizing agent for carbonyl compounds. It reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which is readily ionized by ESI and possesses a strong chromophore for UV detection.[15][17]

  • Sample Extract Preparation: Prepare a sample extract in a solvent like acetonitrile.

  • Reagent Preparation: Prepare a solution of DNPH (e.g., 1 mg/mL) in acetonitrile with a small amount of acid catalyst (e.g., 2% phosphoric acid).

  • Reaction: Mix 100 µL of the sample extract with 100 µL of the DNPH reagent solution in a microvial.

  • Incubation: Vortex the mixture and allow it to react at room temperature or slightly elevated temperature (e.g., 40 °C) for 1 hour, protected from light.

  • Analysis: Dilute the resulting solution with the initial mobile phase and inject it into the LC-MS system.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extract 1. Solvent Extraction (e.g., Acetonitrile) Derivatize 2. Derivatization with DNPH Incubate 3. Incubate & Dilute Inject 4. LC Injection Incubate->Inject Separate 5. RP-LC Separation (C18 Column) Inject->Separate Ionize 6. Electrospray Ionization (ESI+) Separate->Ionize Detect 7. MS/MS Detection (MRM) Ionize->Detect Data 8. Data Analysis Detect->Data

LC-MS/MS analysis workflow using DNPH derivatization.
LC-MS/MS Instrumental Protocol

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure systems provide superior resolution and speed.
MS System Sciex Triple Quad 6500+ or equivalentA triple quadrupole is ideal for high-sensitivity MRM quantification.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)The industry standard for separating medium-polarity derivatized compounds.[17]
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source to promote [M+H]⁺ ion formation in ESI+.[17]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is the standard for LC-MS, and the DNPH derivative ionizes well in positive mode.
Acquisition Multiple Reaction Monitoring (MRM)For quantification, monitor the transition from the protonated DNPH-derivative precursor ion to a specific, stable product ion.

Conclusion

This application note provides robust and validated starting methodologies for the mass spectrometric analysis of this compound. For general-purpose identification and quantification in volatile-compatible matrices, the HS-SPME GC-MS protocol is highly recommended due to its simplicity, ruggedness, and the availability of extensive EI spectral libraries. For applications requiring ultra-high sensitivity or for analysis in complex, non-volatile matrices, the LC-MS/MS method with DNPH derivatization offers a powerful alternative. In all cases, proper method validation, including the use of calibration curves and quality control samples, is essential for generating accurate and reliable data.

References

Application Notes and Protocols for 3-(5-Methyl-2-furyl)butanal in Perfumery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 3-(5-Methyl-2-furyl)butanal (MFB) in perfumery. It details the compound's unique olfactory characteristics, explores its potential applications, and provides robust protocols for its evaluation. The guide emphasizes scientific integrity, explaining the rationale behind experimental design and addressing practical challenges such as chemical stability.

Introduction to this compound (MFB)

This compound, identified by CAS Number 31704-80-0 and FEMA Number 3307, is a heterocyclic aldehyde that has garnered interest primarily as a flavoring agent.[1][2] Its complex organoleptic profile, however, presents intriguing possibilities for the creative perfumer. Possessing a distinctive blend of green, fruity, and vegetable notes, MFB can impart novel effects in fragrance compositions.[3] This guide serves as a practical framework for harnessing its potential, moving from foundational properties to advanced sensory analysis and application testing.

Section 1: Physicochemical and Olfactory Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in any formulation. These properties dictate its behavior, stability, and performance.

Physicochemical Properties

The key physicochemical data for MFB are summarized below. This information is critical for handling, solvency, and predicting its behavior in various fragrance bases.

PropertyValueSource(s)
IUPAC Name 3-(5-methylfuran-2-yl)butanal[1]
CAS Number 31704-80-0[3]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Colourless liquid[1][4]
Boiling Point 93-94 °C @ 14 mm Hg[1]
Density 1.006 - 1.012 g/mL @ 25°C[1][5]
Refractive Index 1.575 - 1.581 @ 20°C[1][6]
Flash Point 57.78 °C (136.00 °F) TCC[3][6]
Solubility Insoluble in water; Soluble in oils and ethanol[1]
Olfactory Profile

The scent of MFB is multifaceted, making it a potentially versatile ingredient. Its character is predominantly green and vegetable-like, with distinct undertones.[3]

  • Primary Notes: Green, Vegetable, Fatty.[3]

  • Secondary Nuances: Watermelon, Cucumber, Fruity.[3]

  • Subtle Facets: Floral (Cyclamen), Nutty (Pecan), Tea.[3]

This profile suggests its utility in creating fresh, naturalistic, and edible-smelling (gourmand) fragrances. The presence of both watery (cucumber, watermelon) and fatty aldehydic notes provides a unique combination that can add realism and complexity to compositions.

Section 2: Application in Fragrance Compositions

While some industry resources state MFB is "not for fragrance use," focusing on its application as a flavor ingredient at parts-per-million (ppm) levels, it is listed by several chemical suppliers as an aroma and fragrance chemical.[3][6][7][] This discrepancy highlights its primary market but does not preclude its use in perfumery. The decision to use MFB in a fragrance should be based on creative intent, stability, safety, and regulatory compliance.

Potential Creative Applications:

  • Aquatic & Ozonic Accords: The watermelon and cucumber facets can enhance the watery, fresh character of modern aquatic fragrances.

  • Green & Vegetal Accords: Its dominant green character can provide a natural, dewy, or "cut stem" effect in floral and green compositions.

  • Fruity & Gourmand Fragrances: The subtle fruity and nutty notes can be used to build novel gourmand accords, moving beyond typical sweet profiles to more complex, savory, or vegetable-inspired scents.

Section 3: Stability and Compatibility in Perfumery Bases

A critical consideration for the perfumer is the stability of the fragrance ingredient in the final product base. MFB contains two potentially reactive functional groups: a furan ring and an aldehyde.

  • Furan Ring: The furan ring is less aromatic than benzene and can be susceptible to degradation, particularly in acidic conditions.[9] This can lead to discoloration or loss of odor.

  • Aldehyde Group: Aldehydes are known to be prone to oxidation, which can alter the scent profile. They can also participate in acetal formation in alcoholic bases or react with other nucleophiles in a formula, potentially causing discoloration (especially in high pH products like soap).

Therefore, rigorous stability testing is not just recommended; it is a mandatory step for validating the use of MFB in any new formulation.

Protocol 3.1: Accelerated Stability Testing of MFB in Various Bases

Objective: To assess the olfactory and physical stability of this compound in common perfumery bases under accelerated aging conditions.

Materials:

  • This compound (MFB)

  • Bases:

    • Ethanol (95%, perfumer's grade)

    • Unfragranced lotion base (pH ~6.5)

    • Unfragranced liquid soap base (pH ~9.0)

  • Glass vials with airtight caps

  • Control samples of each base without MFB

  • Oven or incubator set to 40°C

  • Dark storage area at room temperature (RT)

Procedure:

  • Preparation: Prepare 0.5% dilutions of MFB in each of the three bases (ethanol, lotion, soap). Prepare an equal number of vials containing only the bases to serve as controls.

  • Initial Evaluation: Evaluate all samples for initial color, clarity, and odor. Record these baseline observations.

  • Storage Conditions:

    • Store one set of samples (MFB dilutions and controls) in the dark at room temperature.

    • Store a second set of samples in an oven at 40°C to simulate accelerated aging.

  • Evaluation Intervals: Evaluate the samples at regular intervals: 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Assessment: At each interval, remove the samples from their storage conditions and allow them to equilibrate to room temperature. Evaluate and compare them against the room temperature control for:

    • Color Change: Note any discoloration compared to the control.

    • Clarity/Phase Separation: Observe any changes in the physical appearance of the base.

    • Olfactory Integrity: Smell the samples on a fragrance blotter. Note any deviation from the initial scent profile, such as weakening, souring, or the appearance of off-notes.

  • Interpretation: Significant changes in color or odor, particularly in the 40°C samples, indicate potential stability issues in that specific product base. The furan moiety's instability in different pH environments will be a key factor to observe.[10]

Section 4: Protocols for Sensory Evaluation

Sensory evaluation is essential to fully understand the character of MFB and its impact in a composition.[11] The following protocols provide a framework for systematic assessment.[12][13]

Protocol 4.1: Olfactory Profile Characterization

Objective: To systematically describe the odor characteristics of MFB using a trained sensory panel.

Rationale: A descriptive analysis by trained individuals provides a detailed, objective, and reproducible characterization of a fragrance material, which is more reliable than a single individual's assessment.[13]

Olfactory_Profile_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis P1 Prepare 1% MFB solution in odorless solvent (DPG) P2 Dip fragrance blotters and allow to air-dry for 60s P1->P2 E1 Panelists evaluate blotters in individual sensory booths P2->E1 E2 Assess top, middle, and base notes at T=0, T=15min, T=1hr E1->E2 E3 Record odor descriptors using standardized lexicon E2->E3 A1 Compile descriptors from all panelists E3->A1 A2 Generate sensory map or word cloud of odor profile A1->A2

Caption: Workflow for Descriptive Sensory Analysis.

Procedure:

  • Panel Selection: Recruit 8-12 individuals trained in sensory evaluation of fragrance materials.

  • Sample Preparation: Prepare a 1% solution of MFB in an odorless solvent like dipropylene glycol (DPG).

  • Evaluation:

    • Provide panelists with freshly dipped fragrance blotters in a well-ventilated, neutral-odor environment.[14]

    • Instruct panelists to evaluate the scent immediately (top notes), after 15 minutes (middle notes), and after 1 hour (base notes).

    • Panelists must record all perceived odor descriptors using a standardized fragrance lexicon.

  • Data Analysis: Collate the descriptors from all panelists. Analyze the frequency and intensity of terms to build a comprehensive sensory profile of MFB over time.

Protocol 4.2: Triangle Test for Discrimination

Objective: To determine if a naive consumer panel can detect a perceptible difference between a standard product base and the same base containing MFB at a specific concentration.

Rationale: The triangle test is a highly effective discriminative method to validate whether the addition of an ingredient creates a noticeable sensory change.[15] This is crucial for determining appropriate and effective use levels.

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis P1 Prepare two batches of product: 'A' (Control Base) 'B' (Base + 0.1% MFB) P2 Create sample sets of three: (A, A, B) or (B, B, A) P1->P2 P3 Code all samples with random 3-digit numbers P2->P3 E1 Present one set of three samples to each panelist P3->E1 E2 Instruct panelist to identify the 'odd' or different sample E1->E2 A1 Count the number of correct identifications E2->A1 A2 Compare result to statistical table for triangle tests A1->A2 A3 Determine if the difference is statistically significant (p < 0.05) A2->A3

Caption: Workflow for the Triangle Test Protocol.

Procedure:

  • Panel Selection: Recruit at least 30 untrained consumers.

  • Sample Preparation:

    • Prepare a batch of a target product base (e.g., a simple hydroalcoholic spray). This is sample 'A'.

    • Prepare a second batch of the same base containing MFB at a target concentration (e.g., 0.1%). This is sample 'B'.

  • Test Setup:

    • For each panelist, present three coded samples. Two samples will be identical, and one will be different (e.g., A, A, B or B, B, A). The order should be randomized.

  • Evaluation: Ask panelists to smell each sample and identify which of the three is different from the other two.

  • Analysis: Tally the number of correct identifications. Use a statistical significance table for triangle tests to determine if the number of correct answers is high enough to conclude that a perceptible difference exists.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: MFB is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[17] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat and sources of ignition.[18]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compelling material with a unique olfactory profile that bridges the gap between green, fruity, and aqueous notes. While its primary application has been in the flavor industry, its potential in perfumery for creating novel and naturalistic accords is significant. Successful application requires a disciplined approach, accounting for its chemical stability through rigorous testing and characterizing its sensory impact with established evaluation protocols. By following the guidelines and methodologies outlined in this document, perfumers and researchers can effectively explore the creative possibilities of this intriguing molecule.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 3-(5-Methyl-2-furyl)butanal. This resource is designed for researchers, analytical scientists, and quality control professionals who are navigating the complexities of measuring this challenging compound. As a furan derivative and an aldehyde, this compound presents a unique set of analytical hurdles, from sample preparation to final detection. This guide provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.

Below is a general troubleshooting workflow to help you diagnose issues in your analytical process.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Recovery, Poor Reproducibility) Check_SamplePrep Review Sample Preparation Start->Check_SamplePrep Check_GC Review GC Conditions Start->Check_GC Check_MS Review MS Detection Start->Check_MS Volatility Issue: Analyte Loss? (Volatility) Check_SamplePrep->Volatility Extraction Issue: Inefficient Extraction? Check_SamplePrep->Extraction Derivatization Issue: Analyte Reactivity? Check_SamplePrep->Derivatization Check_GC->Derivatization PeakShape Issue: Poor Peak Shape? Check_GC->PeakShape Sensitivity Issue: Low Sensitivity? Check_MS->Sensitivity MatrixEffect Issue: Signal Suppression/ Enhancement? Check_MS->MatrixEffect Solution_Storage Solution: - Use chilled solvents/samples - Minimize headspace - Prepare standards fresh Volatility->Solution_Storage Yes Solution_SPME Solution: - Optimize SPME fiber (CAR/PDMS) - Add salt (salting-out) - Optimize time/temp Extraction->Solution_SPME Yes Solution_Deriv Solution: - Derivatize with PFBHA - Protects aldehyde group - Improves stability Derivatization->Solution_Deriv Yes Solution_Column Solution: - Use mid-polarity column (e.g., HP-5MS) - Check for active sites - Optimize temperature ramp PeakShape->Solution_Column Yes Solution_NCI Solution: - Use PFBHA derivatization - Switch to NCI mode - Optimize ion source parameters Sensitivity->Solution_NCI Yes Solution_MatrixMatch Solution: - Use matrix-matched standards - Use isotopically labeled IS - Dilute sample if possible MatrixEffect->Solution_MatrixMatch Yes

General Troubleshooting Workflow

Part 1: Sample Preparation & Pre-Analytical FAQs

This section addresses the critical first steps of your analysis. Errors or inefficiencies here are often the largest source of variability and poor recovery.

Q1: My recovery of this compound is consistently low and variable. What is the likely cause?

A: The most probable cause is analyte loss due to its high volatility. Furan and its derivatives are known to be volatile compounds, and care must be taken during all sample handling and preparation steps to prevent them from escaping.[1][2]

  • Expertise & Experience: The aldehyde functional group and the furan ring contribute to a relatively low boiling point (93-94 °C at 14 mmHg) and significant vapor pressure.[3] Any step that involves open vials, elevated temperatures, or sample transfers can lead to substantial and inconsistent analyte loss.

  • Troubleshooting Steps:

    • Work with Chilled Samples: Whenever possible, keep samples, standards, and solvents chilled to reduce vapor pressure.

    • Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the headspace into which the analyte can partition.

    • Gravimetric Standard Preparation: When preparing stock standards, do not rely on volumetric pipetting of the neat material. Due to its volatility, gravimetric preparation is more accurate.[1]

    • Limit Sample Agitation: While mixing is necessary, excessive or vigorous agitation (especially in an open system) can drive the analyte out of the sample matrix.

Q2: What is the most effective method for extracting this compound from a complex food or biological matrix?

A: For a volatile compound like this in a complex matrix, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry standard.[2][4] It is a solvent-free technique that extracts and concentrates volatile and semi-volatile analytes from the headspace above the sample, effectively separating them from non-volatile matrix components.

  • Causality Behind the Choice: HS-SPME is ideal because it avoids introducing large volumes of solvent that can obscure the analyte peak and contaminate the GC system. It works by establishing an equilibrium of the analyte between the sample phase, the headspace, and a coated fiber. This process is governed by the analyte's partition coefficients.

  • Key Parameters to Optimize:

    • Fiber Coating: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often recommended for furan analysis due to its high sensitivity and affinity for small, volatile molecules.[5][6] For a broader range of furan derivatives, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber can also be effective.[4]

    • Salting Out: Add sodium chloride (NaCl) to your aqueous samples to saturation. This increases the ionic strength of the solution, reducing the solubility of the organic analyte and promoting its partitioning into the headspace, thereby increasing extraction efficiency.[5]

    • Equilibration Time and Temperature: The sample must be equilibrated at a controlled temperature to allow the analyte to partition into the headspace. A typical starting point is 35-50°C for 15-20 minutes.[5][6] Higher temperatures can increase volatility but may also promote degradation or unwanted matrix reactions.

Part 2: Chromatography & Derivatization FAQs

Once the analyte is extracted, successful separation and detection depend on robust chromatographic performance.

Q3: I am observing poor peak shape (tailing, broadening) for my analyte. How can I fix this?

A: Poor peak shape for an aldehyde is often due to its reactivity, leading to interactions with active sites in the GC system (e.g., inlet liner, column). While system maintenance is crucial, the most robust solution is derivatization .

  • Underlying Principle: The carbonyl group of the aldehyde is polar and can interact with silanol groups in the liner or column, causing peak tailing. Derivatization masks this reactive group, converting the analyte into a more stable, less polar, and often more volatile compound.

  • Recommended Derivatizing Agent: PFBHA

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the reagent of choice for aldehydes.[7][8] It reacts with the aldehyde to form a stable PFBHA-oxime derivative.

    • Benefits of PFBHA Derivatization:

      • Improved Peak Shape: Eliminates the reactive aldehyde group.

      • Increased Thermal Stability: The resulting oxime is more stable at the temperatures used in the GC inlet and oven.[8]

      • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by Mass Spectrometry in Negative Chemical Ionization (NCI) mode.[9]

PFBHA Derivatization Reaction

Q4: What type of GC column is best suited for this analysis?

A: A low-to-mid polarity column is generally recommended. A 5% Phenyl-Methylpolysiloxane phase (e.g., HP-5MS, DB-5MS) is an excellent and robust choice for this type of analysis, both for the native compound and its PFBHA derivative.[5][10]

  • Expertise & Experience: These columns offer excellent resolving power and thermal stability. They provide good selectivity for a wide range of compounds and are less susceptible to degradation than more polar columns. For resolving potential isomers of furan derivatives, an HP-5MS column has been shown to be effective.[10][11]

Parameter Recommended Setting Rationale
Column Type HP-5MS (or equivalent)Inert, low-bleed, and provides good separation for this compound class.[5]
Dimensions 30 m x 0.25 mm ID x 0.25 µm dfStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Ensures optimal and reproducible chromatography.
Oven Program Start at 35-40°C, hold for 2-4 min, then ramp at 15-20°C/min to 280°CAn initial low temperature helps focus volatile analytes at the head of the column. The ramp rate allows for efficient separation.[5]
Inlet Temp 250 - 280°CHot enough to ensure complete volatilization without causing thermal degradation.[5]

Part 3: Mass Spectrometry & Data Interpretation FAQs

Q5: I am struggling with matrix effects, leading to inaccurate quantification. How can I overcome this?

A: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a significant challenge in complex samples.[12] The best approach is to use a matrix-matched calibration curve and a suitable internal standard (IS) .

  • Trustworthiness through Self-Validation:

    • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., if analyzing coffee, use a coffee sample known to be free of the analyte). This ensures that the standards and samples experience similar matrix effects, which are then accounted for in the calibration curve.[13]

    • Internal Standard (IS): The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d3). It will behave almost identically to the native analyte during extraction, derivatization, and ionization, providing the most accurate correction for any variability. If an isotopically labeled standard is unavailable, choose a compound that is chemically similar but not present in the samples.

    • Quantify the Effect: To understand the extent of your matrix effect, compare the slope of a calibration curve made in a clean solvent to one made in the sample matrix. A significant difference indicates the presence of matrix effects.

Q6: What is the expected mass spectral fragmentation pattern for this compound?

A: While a library spectrum for the specific PFBHA derivative may not be available, the fragmentation can be predicted based on the structure and common fragmentation pathways of aldehydes and furan compounds.

  • For the Underivatized Compound (Electron Impact - EI):

    • Molecular Ion [M]⁺•: The molecular ion should be present at m/z 152.

    • Key Fragments: Expect fragmentation patterns similar to other aldehydes, such as McLafferty rearrangement if structurally possible, and cleavage alpha to the carbonyl group. The furan ring itself is relatively stable, but loss of methyl groups or cleavage of the side chain is likely. The fragmentation of butanal, for instance, shows a prominent base peak from cleavage that retains the oxygen atom.[14]

  • For the PFBHA-Oxime Derivative (Negative Chemical Ionization - NCI):

    • In NCI mode, fragmentation is often minimal. The primary ion observed is typically the [M-PFB]⁻ fragment or a high-mass fragment corresponding to the loss of a small neutral from the molecular anion. The high electronegativity of the fluorine atoms stabilizes the negative charge, making this a very sensitive detection method. This high selectivity is a major advantage of using PFBHA.[9]

Detailed Experimental Protocol: HS-SPME-GC-MS with PFBHA Derivatization

This protocol provides a robust starting point for your method development.

HS_SPME_Protocol Start 1. Sample Preparation Add_IS 2. Add Internal Standard (IS) Start->Add_IS Add_Salt 3. Add Saturated NaCl Solution Add_IS->Add_Salt Add_PFBHA 4. Add PFBHA Derivatizing Agent Add_Salt->Add_PFBHA Seal_Vial 5. Immediately Seal Vial Add_PFBHA->Seal_Vial Incubate 6. Incubate & Derivatize (e.g., 60°C for 30 min) Seal_Vial->Incubate Extract 7. Expose SPME Fiber (HS Extraction) Incubate->Extract Desorb 8. Desorb in GC Inlet Extract->Desorb Analyze 9. GC-MS Analysis Desorb->Analyze

HS-SPME with In-Vial Derivatization Workflow

1. Materials & Reagents:

  • Sample (liquid or homogenized solid)

  • Internal Standard (IS) solution

  • Saturated Sodium Chloride (NaCl) solution

  • PFBHA solution (e.g., 1000 µg/mL in methanol)

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME Fiber Holder and appropriate fiber (e.g., 85 µm CAR/PDMS)

2. Procedure:

  • Sample Aliquoting: Place a precise amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of your internal standard solution directly into the vial.

  • Salting Out: Add an equal volume of saturated NaCl solution to the sample (e.g., 5 mL).[5]

  • Derivatization: Add a small volume (e.g., 50 µL) of the PFBHA reagent solution.

  • Vial Sealing: Immediately cap the vial tightly. This step is critical to prevent the loss of the volatile analyte and reagent.

  • Incubation & Derivatization: Place the vial in the autosampler tray or a heating block. Incubate at a set temperature (e.g., 60°C) for a defined time (e.g., 30-60 minutes) with agitation. This step allows for both the derivatization reaction to complete and the headspace to equilibrate.[9]

  • HS-SPME Extraction: Following incubation, expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20 minutes) at the same temperature.

  • Desorption and Analysis: Immediately transfer the fiber to the GC inlet, where the trapped analytes are thermally desorbed onto the column for separation and MS detection.

3. Quality Control:

  • Method Blank: Prepare a vial with all reagents but no sample to check for contamination.

  • Matrix Spike: Spike a known amount of analyte into a real sample to calculate recovery and assess matrix effects.

  • Replicate Injections: Analyze samples in replicate to ensure the precision of the method.

References

Technical Support Center: Optimizing the Extraction of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-Methyl-2-furyl)butanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this valuable flavor compound. We will address common challenges, from low recovery yields to analyte degradation, and provide field-proven troubleshooting strategies and optimized protocols to enhance your experimental success.

Section 1: Foundational Knowledge - Understanding the Analyte

A thorough understanding of your target molecule is the cornerstone of any successful extraction protocol. The unique properties of this compound present specific challenges that must be addressed methodically.

Q1: What are the key chemical properties of this compound that influence its extraction?

This compound is a heterocyclic aldehyde known for its distinct green, fruity, and fatty flavor profile.[1][2] Its behavior during extraction is dictated by its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Extraction
Molecular Formula C₉H₁₂O₂Indicates a relatively small, organic molecule.
Molecular Weight 152.19 g/mol [3]Influences volatility and diffusion rates.
Boiling Point 93-94 °C at 14 mmHg[1][2][4]Moderately volatile; risk of loss at high temperatures or low pressure.
Density ~1.009 g/mL at 25 °C[1][4]Similar to water, which can complicate phase separation in LLE.
Water Solubility 705.5 mg/L at 25 °C (estimated)[2]Slightly soluble in water, but soluble in alcohol.[2] This allows for partitioning between aqueous and organic phases.
LogP (o/w) 2.005 (estimated)[2]Indicates a preference for moderately nonpolar organic solvents over water.
Sensitivity Air Sensitive[4]Prone to oxidation, which can lead to degradation and yield loss.
Q2: Why is this compound prone to degradation during extraction?

The instability of this compound stems from two primary chemical features: the furan ring and the aldehyde functional group.

  • Furan Ring Instability: Furan rings can be susceptible to degradation under strongly acidic or basic conditions.[5] The use of harsh pH adjustments during liquid-liquid extraction (LLE) or purification on acidic stationary phases like standard silica gel can catalyze decomposition, leading to significant product loss.[5]

  • Aldehyde Reactivity: The aldehyde group is prone to oxidation, especially when exposed to air, which can convert it to a carboxylic acid.[4] This not only results in the loss of the target analyte but also introduces impurities into the extract.

  • Thermal Sensitivity: Like many flavor compounds, furan derivatives can degrade at high temperatures.[6][7] Extraction methods that require heat, such as traditional Soxhlet extraction or high-temperature solvent evaporation, can contribute to yield loss.[8]

Section 2: Troubleshooting Common Extraction Issues

This section addresses the most frequent problems encountered during the extraction of this compound and provides actionable solutions.

Low Recovery & Yield
Q3: My recovery of this compound is consistently low. What are the most likely causes?

Low recovery is a multifaceted issue. A systematic approach is required to pinpoint the cause. The following workflow can help diagnose the problem.

start Start: Low Recovery Observed check_volatility Is the analyte being lost due to volatility? start->check_volatility check_phases Is phase separation in LLE incomplete? check_volatility->check_phases No solution_volatility Solution: Reduce evaporation temperatures. Use gentle nitrogen stream. Avoid high vacuum. check_volatility->solution_volatility Yes check_solvent Is the LLE solvent choice optimal? check_phases->check_solvent No solution_phases Solution: Add brine to 'salt out'. Centrifuge to break emulsions. Allow more separation time. check_phases->solution_phases Yes check_degradation Is the analyte degrading during the process? check_solvent->check_degradation No solution_solvent Solution: Match solvent polarity to analyte (LogP ~2). Consider MTBE, Ethyl Acetate, or Dichloromethane. check_solvent->solution_solvent Yes solution_degradation Solution: Work at low temperatures. Use buffered washes (pH 4-5). Work under an inert atmosphere (N₂ or Ar). check_degradation->solution_degradation Yes

Caption: Troubleshooting workflow for low extraction recovery.

Q4: How do I choose the optimal solvent for Liquid-Liquid Extraction (LLE)?

The choice of solvent is critical and should be based on the analyte's physicochemical properties, particularly its LogP value.[9] For this compound, with an estimated LogP of ~2.0, a solvent of intermediate polarity is ideal.

Key Principles for Solvent Selection:

  • Analyte Solubility: The solvent must effectively solubilize the analyte.

  • Immiscibility: It must be immiscible with the sample phase (typically aqueous).

  • Selectivity: It should minimize the co-extraction of matrix interferences.[10]

  • Volatility: It should have a lower boiling point than the analyte to allow for easy removal without losing the product.

Table 2: Comparison of Common LLE Solvents

SolventPolarity IndexBoiling Point (°C)Key Considerations
Hexane 0.169May be too nonpolar for optimal partitioning (low recovery). Good for extracting from high-lipid matrices.
Dichloromethane (DCM) 3.140Good solvating power, but its high density (1.33 g/mL) forms the bottom layer, and it can be prone to emulsions.
Ethyl Acetate 4.477Good balance of polarity. Less toxic than DCM. Can co-extract some water.
Methyl tert-butyl ether (MTBE) 2.555Excellent choice. Good partitioning, low water solubility, and low boiling point for easy removal.

Recommendation: Start with MTBE or Ethyl Acetate. Perform small-scale extractions to empirically determine the solvent that provides the highest recovery for your specific matrix.[9]

Q5: I'm observing emulsion formation during LLE. How can I prevent or break it?

Emulsions are a common problem when samples contain surfactants like lipids or proteins.[11] They trap the analyte and prevent clean phase separation, leading to poor recovery.[11][12]

Prevention is easier than correction:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. This reduces the mechanical energy that creates emulsions.[11]

Methods to break an existing emulsion:

  • Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can force the separation of the layers.[11][13]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break the emulsion.

  • Filtration: Pass the emulsified layer through a bed of glass wool or a phase separator filter.

Analyte Degradation
Q6: I suspect my analyte is degrading during workup. How can I confirm this and what steps can I take to prevent it?

Degradation is a major concern for furan aldehydes. If you observe discoloration or new, unexpected peaks in your analytical chromatogram (e.g., GC-MS), degradation is likely occurring.

Preventative Measures:

  • pH Control: Avoid extreme pH values. If acidic or basic washes are necessary, use dilute solutions and minimize contact time. For furanone compounds, washes with a buffered solution in the pH 4-5 range have been shown to improve stability.[5]

  • Low Temperature: Perform all extraction and workup steps in an ice bath. Low temperatures significantly slow the rate of degradation reactions.[5][14]

  • Inert Atmosphere: To prevent oxidation of the aldehyde, purge all solvents with nitrogen or argon and perform the extraction under an inert atmosphere blanket.

  • Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the analyte spends in potentially destabilizing aqueous phases.[5]

Section 3: Advanced Extraction Protocols & Optimization

For complex matrices or when higher purity and recovery are required, more advanced techniques should be employed.

Q7: When should I consider using Solid-Phase Microextraction (SPME) for this compound?

SPME is a powerful, solventless technique ideal for analyzing volatile and semi-volatile compounds from complex matrices.[15][16] It is particularly well-suited for trace-level analysis in food, beverage, and biological samples.[8][17]

Use SPME when:

  • You need to analyze trace concentrations of the analyte.

  • Your sample volume is limited.

  • You want to minimize solvent use and sample preparation time.

  • Your matrix is particularly "dirty" (e.g., beer, fruit juice, plasma).[13][15]

Protocol: Headspace SPME (HS-SPME) for this compound

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • Place a known amount of your liquid or solid sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[13]

    • Add a saturated NaCl solution (e.g., 5 mL) to the vial. This increases the ionic strength and promotes the release of volatile analytes from the aqueous phase into the headspace.[13]

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Equilibration:

    • Place the vial in a heating block or water bath set to a specific temperature (start with 35-50 °C).[13][18]

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.[13]

  • Extraction:

    • Expose a pre-conditioned SPME fiber (e.g., Carboxen/PDMS) to the vial's headspace.[13]

    • Keep the fiber exposed for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[13]

  • Desorption & Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph (GC) for thermal desorption and analysis, typically by Mass Spectrometry (MS).

Q8: How can derivatization improve my analysis of this aldehyde?

Derivatization converts the reactive aldehyde into a more stable and easily detectable derivative. For GC analysis, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA or PFBOA) is a highly effective technique.[15][18]

Mechanism & Advantages:

  • The PFBHA reagent is loaded onto the SPME fiber.

  • During headspace extraction, the aldehyde reacts with PFBHA on the fiber to form a stable oxime derivative.

  • This derivative is more volatile and has a higher molecular weight, leading to improved chromatographic separation and higher sensitivity in MS detection.[16][18]

Q9: For large-scale or high-purity extractions, is Supercritical Fluid Extraction (SFE) a viable option?

Yes, SFE is an excellent, albeit more instrumentally intensive, alternative for extracting thermally sensitive flavor compounds.[6][7] It uses supercritical CO₂ as a solvent, which offers several key advantages.

Benefits of SFE:

  • Low-Temperature Operation: SFE operates near room temperature, which prevents thermal degradation of the analyte.[6][7]

  • High Selectivity: The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for highly selective extraction of target compounds while leaving impurities behind.[19][20]

  • Solvent-Free Product: After extraction, the CO₂ is simply returned to its gaseous state and vented, leaving a pure, solvent-free extract.[19][21] This makes it a green and safe technology.[20]

cluster_0 Extraction Method Selection start Define Goal: - Scale - Purity - Matrix Type q_scale Scale? start->q_scale q_purity High Purity Needed? q_scale->q_purity Large q_matrix Complex Matrix / Trace Analysis? q_scale->q_matrix Small (Analytical) lle Liquid-Liquid Extraction (LLE) - Good for initial purification - Scalable but can be labor-intensive q_purity->lle No sfe Supercritical Fluid Extraction (SFE) - Excellent for high purity - Ideal for sensitive compounds - Scalable q_purity->sfe Yes q_matrix->lle No spme Solid-Phase Microextraction (SPME) - Ideal for trace analysis - Excellent cleanup - Analytical scale only q_matrix->spme Yes

Caption: Decision tree for selecting an appropriate extraction method.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How should I properly store the extracted this compound?

    • A: Due to its air sensitivity, the purified compound should be stored neat or in a dry, aprotic solvent under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or lower) in a sealed vial to prevent oxidation and volatilization.[14]

  • Q: Can I use standard silica gel chromatography for purification?

    • A: It is not recommended. Standard silica gel is acidic and can cause significant degradation of furan derivatives.[5] If chromatography is necessary, consider using deactivated (neutralized) silica or an alternative stationary phase like neutral alumina or Florisil®. Always perform a small-scale test first.[5]

  • Q: What is the best analytical technique for quantifying the analyte after extraction?

    • A: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.[17] It provides excellent separation and definitive identification based on the analyte's mass spectrum. For trace analysis, operating the MS in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity.[17]

References

reducing matrix effects in 3-(5-Methyl-2-furyl)butanal analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 3-(5-Methyl-2-furyl)butanal and in what contexts is it typically analyzed?

This compound is a volatile organic compound known for its green, fruity, and fatty aroma profile.[1] It is a significant component in the flavor and fragrance industry and is naturally present in various thermally processed foods and beverages, such as coffee.[2][3][4] Its analysis is crucial for quality control, flavor profiling, and safety assessment in food products.

Q2: What are "matrix effects" in the context of chemical analysis?

In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[5][6] Matrix effects are the combined effect of these components on the measurement of the analyte's signal.[5][6] These effects can manifest as either signal suppression (lower response) or enhancement (higher response) compared to the analysis of a pure standard of the analyte.[5][6]

Q3: Why are matrix effects a significant problem in the analysis of this compound?

Matrix effects can lead to inaccurate quantification of this compound. In complex matrices like coffee, roasted foods, or biological samples, co-extracted compounds can interfere with the ionization of the analyte in techniques like liquid chromatography-mass spectrometry (LC-MS), leading to ion suppression.[7] This can result in underestimation of the analyte's concentration, impacting product quality assessment and safety evaluations.

Q4: What are the primary causes of matrix effects in LC-MS analysis?

The most common cause of matrix effects in LC-MS, particularly with electrospray ionization (ESI), is competition for ionization between the analyte and co-eluting matrix components in the ion source.[7] Other factors include changes in the physical properties of the spray droplets (e.g., viscosity, surface tension) and the formation of adducts.[7]

Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This section provides a structured approach to identifying and resolving common issues related to matrix effects during the analysis of this compound.

Issue 1: Poor reproducibility of results between different sample batches.

  • Possible Cause: Inconsistent matrix effects across different sample lots. The composition of complex matrices like food products can vary significantly from batch to batch.

  • Troubleshooting Steps:

    • Assess Matrix Variability: Analyze blank matrix extracts from at least six different sources to evaluate the variability of the matrix effect.[8]

    • Implement a Robust Sample Preparation Protocol: Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove a wider range of interfering compounds.

    • Utilize an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound. SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing a reliable means of correction.

Issue 2: Analyte recovery is consistently low, even with an optimized extraction procedure.

  • Possible Cause: Significant ion suppression is occurring in the mass spectrometer's ion source.

  • Diagnostic Workflow:

start Low Analyte Recovery Observed infusion Perform Post-Column Infusion Experiment start->infusion spiking Compare Peak Area: Neat Standard vs. Post-Extraction Spike infusion->spiking suppression Significant Peak Area Decrease in Spiked Sample? (>15%) spiking->suppression improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) suppression->improve_cleanup Yes optimize_chroma Optimize Chromatography (e.g., gradient, column chemistry) suppression->optimize_chroma Yes end Re-evaluate Recovery suppression->end No calibration_strategy Implement Advanced Calibration (Matrix-Matched or Standard Addition) improve_cleanup->calibration_strategy optimize_chroma->calibration_strategy calibration_strategy->end cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Complex Sample (e.g., Coffee) spike_is Spike with Stable Isotope IS sample->spike_is extraction Extraction (LLE, QuEChERS) spike_is->extraction cleanup Cleanup (SPE) extraction->cleanup concentrate Concentration cleanup->concentrate lc_gc Chromatographic Separation (LC/GC) concentrate->lc_gc ms Mass Spectrometry (MS/MS) lc_gc->ms data Data Acquisition ms->data calibration Calibration Strategy (Matrix-Matched, Std. Add.) data->calibration calculation Calculate Analyte/IS Ratio calibration->calculation result Accurate Concentration calculation->result

References

Technical Support Center: Optimization of GC Parameters for 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 3-(5-Methyl-2-furyl)butanal (FEMA No. 3307)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this key flavor and fragrance compound. The content is structured in a practical question-and-answer format to directly address common challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup of a robust GC method for this compound.

Q1: What is the recommended starting GC column for analyzing this compound?

A1: For initial method development, a low-to-mid polarity column is the most effective choice.

  • Primary Recommendation: A 5% Phenyl Polydimethylsiloxane stationary phase (e.g., HP-5MS, DB-5MS, TG-5MS) is highly recommended.[3] This type of column offers excellent resolving power for a wide range of volatile and semi-volatile compounds and is frequently cited for the analysis of furan derivatives.[4][5][6][7] Its low polarity provides good separation based primarily on boiling points while offering unique selectivity for aromatic compounds due to the phenyl groups.

  • Alternative Option: For samples with many polar interferents, a mid-polarity column, such as a 14% Cyanopropylphenyl or a WAX (Polyethylene Glycol - PEG) phase, could be considered.[3][8] WAX columns, in particular, separate based on polarity and can be useful for resolving aldehydes from other components.[9] However, it's generally advisable to start with the least polar phase possible to minimize column bleed and potential analyte interactions.[3]

Causality: The choice of a 5% phenyl column as a starting point is based on the "like dissolves like" principle and the analyte's structure. This compound possesses both nonpolar (alkyl chain) and moderately polar (furan ring, aldehyde group) characteristics. A low-polarity 5% phenyl phase provides a versatile starting point that prevents strong retention and potential peak tailing that can occur on highly polar columns, while still offering sufficient selectivity to separate it from matrix components.

Q2: Should I use a split or splitless injection for my analysis?

A2: The choice between split and splitless injection is dictated entirely by the concentration of this compound in your sample.[10]

  • Splitless Injection: This is the preferred mode for trace analysis (low ppm or ppb levels).[11][12][13] In this mode, the split vent is closed during injection, allowing for the transfer of nearly the entire vaporized sample onto the column, thereby maximizing sensitivity.[14] This is crucial for flavor compounds, which are often impactful at very low concentrations.[15][16]

  • Split Injection: This mode is ideal for high-concentration samples (% level).[13] A large portion of the sample is vented away, and only a small, representative fraction enters the column.[11] This prevents column overload, which can lead to broad, distorted peaks.[12] A typical split ratio might range from 50:1 to 200:1.[13]

Below is a decision-making workflow for selecting the appropriate injection mode.

start Start: Assess Analyte Concentration conc_check Is the analyte concentration in the low ppm/ppb range or unknown? start->conc_check splitless Use Splitless Injection (Maximizes Sensitivity) conc_check->splitless Yes split Use Split Injection (Prevents Column Overload) conc_check->split No (High Conc.) optimize_splitless Optimize Splitless Hold Time (e.g., 0.5 - 1.0 min) splitless->optimize_splitless optimize_split Select Appropriate Split Ratio (e.g., 50:1 to 200:1) split->optimize_split

Caption: Decision tree for choosing between split and splitless injection.

Q3: What is the optimal inlet temperature, and how do I avoid analyte degradation?

A3: The inlet temperature represents a critical balance between efficient volatilization and preventing thermal degradation. Aldehydes and furan-containing compounds can be thermally labile.[17][18]

A good starting point for the inlet temperature is 250 °C .[17][19] This temperature is generally sufficient to ensure rapid vaporization of the analyte without causing significant breakdown. However, empirical optimization is essential. If you suspect thermal degradation (indicated by low response or the appearance of extra peaks), you should evaluate a range of temperatures (e.g., 220 °C, 250 °C, 275 °C) to find the point that maximizes the response for this compound while minimizing degradation products.[17][18]

Causality: Heat provides the energy required to convert the liquid sample into a vapor that can be transferred to the column.[17] If the temperature is too low, higher-boiling compounds will not vaporize efficiently, leading to poor peak shape and discrimination. Conversely, excessive heat can provide enough activation energy to break chemical bonds, causing the analyte to degrade into other compounds before it even reaches the column.[17][18]

Q4: Which detector is better for this analysis: Flame Ionization Detector (FID) or Mass Spectrometry (MS)?

A4: The choice of detector depends on the analytical goal.

  • Flame Ionization Detector (FID): The FID is the workhorse for quantification .[3] It is robust, easy to use, and offers a very wide linear dynamic range.[20] Its response is proportional to the number of carbon atoms in the analyte, making it highly reliable for determining the concentration of this compound, especially when reference standards are available.[21]

  • Mass Spectrometry (MS): An MS detector is superior for identification and trace-level analysis .[22] It provides structural information by fragmenting the molecule, allowing for confident peak identification by matching against spectral libraries.[4][23] For complex matrices where co-elution is a risk, the selectivity of MS (using Single Ion Monitoring, SIM, or MRM mode) is invaluable. It can also offer lower detection limits than FID for many compounds.[20][24]

FeatureFlame Ionization Detector (FID)Mass Spectrometry (MS)
Primary Use Quantitative analysisQualitative analysis (identification) & trace quantitation
Selectivity Low (responds to most organic compounds)High (provides structural information)
Sensitivity Good (pg level)Excellent (fg level possible)[24]
Linear Range Excellent (10^7)[20]Good (10^5)
Ease of Use Simple, robustMore complex, requires tuning
Recommendation Ideal for routine QC and concentration assays.Essential for method development, complex matrices, and trace analysis.[25]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: I'm seeing significant peak tailing for this compound. What is the cause and how can I fix it?

A1: Peak tailing for an aldehyde is most often caused by unwanted interactions with active sites within the GC system.[19] These sites are typically exposed silanol groups (-Si-OH) on glass surfaces that can form hydrogen bonds with the polar aldehyde group, delaying its passage through the system.

Solutions:

  • Use a Deactivated Inlet Liner: This is the most critical step. Ensure you are using a high-quality, deactivated liner. Consider a liner with glass wool, also deactivated, to aid in vaporization and trap non-volatile residues.[19]

  • Perform Inlet Maintenance: Active sites can develop over time as the liner becomes contaminated. Regularly replace the liner and septum.

  • Trim the Column: Trim 10-15 cm from the front of the column. The head of the column can accumulate non-volatile residues and become active over time.

  • Check Column Installation: Ensure the column is installed at the correct height in the inlet. An incorrect position can cause poor sample focusing and peak distortion.

The following flowchart outlines a systematic approach to troubleshooting peak tailing.

start Problem: Peak Tailing Observed check_liner Is the inlet liner certified as 'deactivated'? start->check_liner replace_liner Action: Replace with a new, high-quality deactivated liner. Consider one with deactivated glass wool. check_liner->replace_liner No / Unsure check_maintenance When was the last time the liner and septum were replaced? check_liner->check_maintenance Yes resolved Problem Resolved replace_liner->resolved perform_maintenance Action: Perform inlet maintenance. Replace septum and liner. check_maintenance->perform_maintenance A long time ago trim_column Action: Trim 10-15 cm from the front of the analytical column. check_maintenance->trim_column Recently perform_maintenance->resolved check_installation Action: Verify correct column installation depth in the inlet per manufacturer's guide. trim_column->check_installation check_installation->resolved

Caption: Workflow for troubleshooting chromatographic peak tailing.

Q2: My analyte response is low and inconsistent. What are the likely causes?

A2: Low and erratic responses are often linked to issues in the inlet, including thermal degradation, incomplete sample transfer, or adsorption.

Solutions:

  • Optimize Inlet Temperature: As discussed in the FAQ, your inlet may be too hot, causing the analyte to degrade. Perform a temperature study (see protocol below) to find the optimal temperature.[17]

  • Verify Splitless Hold Time: If using splitless injection, the hold time (the duration the split vent remains closed) must be long enough to transfer the sample to the column. A typical starting point is 0.75 minutes.[19] If it's too short, you will lose the analyte out of the split vent. Try increasing it in 0.25-minute increments.

  • Check for Active Sites: Adsorption due to active sites (see Q1 on peak tailing) can also cause a loss of analyte, leading to a lower-than-expected response. Ensure the entire flow path is as inert as possible.

  • Confirm Syringe and Injection Volume: Ensure your autosampler syringe is functioning correctly and that the injection volume is appropriate. For splitless injection, a 1 µL injection is standard. Larger volumes can cause backflash if the liner volume is insufficient.

Experimental Protocols

Protocol 1: Initial GC-MS Method Setup

This protocol provides a robust starting point for the analysis of this compound.

  • System Configuration:

    • GC System: Agilent 8890 or equivalent.

    • MS Detector: Agilent 5977 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Parameters:

    • Mode: Splitless.[11]

    • Inlet Temperature: 250 °C.[17]

    • Injection Volume: 1 µL.

    • Liner: Deactivated, single-taper with glass wool.[19]

    • Splitless Hold Time: 0.75 min.[19]

    • Purge Flow to Split Vent: 50 mL/min at 1.0 min.

  • Carrier Gas:

    • Gas: Helium.

    • Flow Rate: Constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

Protocol 2: Optimizing Inlet Temperature

This procedure helps determine the ideal inlet temperature to maximize response while minimizing thermal degradation.

  • Prepare a Standard: Prepare a mid-level calibration standard of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • Set Up Initial Method: Use the parameters from Protocol 1 as a baseline.

  • Create a Sequence: Set up a sequence of injections of the same standard, varying only the inlet temperature. A good range to test is:

    • Injection 1: 220 °C

    • Injection 2: 240 °C

    • Injection 3: 260 °C

    • Injection 4: 280 °C

    • Injection 5: 300 °C

  • Analyze the Data:

    • Integrate the peak for this compound in each chromatogram.

    • Plot the peak area against the inlet temperature.

    • Visually inspect the chromatograms for the appearance of new, small peaks at higher temperatures, which may indicate degradation products.

  • Select Optimal Temperature: Choose the temperature that provides the highest peak area before the response plateaus or begins to decrease, and before significant degradation peaks appear. This is your optimal inlet temperature.[17]

References

Technical Support Center: Synthesis of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Methyl-2-furyl)butanal. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to help you navigate the nuances of this specific synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and recommended solutions.

Problem 1: Low or No Product Formation

  • Potential Cause 1: Inactive Catalyst. The acid catalyst is crucial for promoting the reaction between 2-methylfuran and crotonaldehyde. If the catalyst is old, has been improperly stored, or is of a lower grade, it may not be sufficiently active.

  • Solution: Use a fresh, high-purity acid catalyst. Solid acid catalysts like Amberlyst-15 should be properly dried before use. For liquid acids like sulfuric acid or p-toluenesulfonic acid, ensure they have not absorbed atmospheric moisture.

  • Potential Cause 2: Insufficient Reaction Temperature. The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

  • Solution: Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature. Be aware that excessively high temperatures can lead to side product formation.[1][2]

  • Potential Cause 3: Poor Quality Starting Materials. Impurities in 2-methylfuran or crotonaldehyde can interfere with the reaction. Crotonaldehyde, in particular, is prone to polymerization.

  • Solution: Use freshly distilled 2-methylfuran and crotonaldehyde. Check the purity of your starting materials by NMR or GC before starting the reaction.

Problem 2: Formation of a Dark, Tarry Substance (Polymerization)

  • Potential Cause 1: Excessive Catalyst Concentration. High concentrations of strong acids can promote the self-condensation and polymerization of 2-methylfuran and crotonaldehyde.[1]

  • Solution: Reduce the catalyst loading. Titrate the optimal catalyst concentration by running small-scale parallel reactions with varying amounts of the catalyst.

  • Potential Cause 2: High Reaction Temperature. As mentioned, elevated temperatures can accelerate undesired side reactions, including polymerization.

  • Solution: Perform the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity towards the desired product.

  • Potential Cause 3: Prolonged Reaction Time. Leaving the reaction to run for too long, especially under harsh conditions, can lead to the degradation of the product and the formation of polymeric byproducts.

  • Solution: Monitor the reaction closely and stop it once the starting materials have been consumed to an acceptable level.

Problem 3: Difficulty in Product Purification

  • Potential Cause 1: Co-elution of Byproducts. The polarity of the desired product may be very similar to that of some byproducts, making separation by column chromatography challenging.

  • Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate). Using a gradient elution can often provide better separation.

  • Potential Cause 2: Product Instability on Silica Gel. Furan derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.

  • Solution: Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine, before packing the column. Alternatively, consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the acid-catalyzed reaction of 2-methylfuran with crotonaldehyde. This reaction can be classified as a Michael addition or a Friedel-Crafts-type alkylation, where the furan ring acts as a nucleophile.[2]

Q2: Which acid catalysts are most effective for this synthesis?

A2: A range of Brønsted and Lewis acids can be used. Common choices include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15 or Dowex 50Wx2).[1][2] Solid acid catalysts are often preferred as they can be easily filtered off after the reaction, simplifying the workup.

Q3: What are the expected side products in this reaction?

A3: The primary side products are oligomers of 2-methylfuran formed through acid-catalyzed self-condensation.[1] Additionally, bis-alkylation of the furan ring can occur, where two molecules of crotonaldehyde react with one molecule of 2-methylfuran.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, a mobile phase of hexanes and ethyl acetate is typically suitable. Staining with a p-anisaldehyde solution can help visualize the furan-containing compounds.

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound, like many furan derivatives, can be sensitive to air, light, and acid. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature.

Experimental Protocols

The following is a general procedure for the synthesis of this compound. Please note that this is a representative protocol and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylfuran82.10(To be calculated)(To be calculated)
Crotonaldehyde70.09(To be calculated)(To be calculated)
Acid Catalyst (e.g., Amberlyst-15)-(Catalytic amount)-
Dichloromethane (DCM)84.93(Solvent)-
Saturated Sodium Bicarbonate Solution-(For workup)-
Anhydrous Magnesium Sulfate120.37(For drying)-
Silica Gel-(For chromatography)-
Hexanes-(For chromatography)-
Ethyl Acetate88.11(For chromatography)-

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylfuran (1.2 equivalents) and dichloromethane (as solvent).

  • Addition of Catalyst: Add the acid catalyst (e.g., Amberlyst-15, ~5-10 mol%) to the solution.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde (1.0 equivalent) to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 30-40 °C. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, filter off the solid acid catalyst. If a liquid acid was used, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization:

The purified product should be characterized by NMR spectroscopy (¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its identity and purity.

Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (2-Methylfuran, Crotonaldehyde) reaction Reaction in Solvent (DCM) start->reaction catalyst Acid Catalyst catalyst->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench/Filter Catalyst monitoring->quench If complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product characterize Characterization (NMR, IR, MS) product->characterize

Caption: General workflow for the synthesis and characterization of this compound.

References

Technical Support Center: Optimizing the Synthesis of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Methyl-2-furyl)butanal (CAS 31704-80-0). This guide is designed for researchers and process chemists seeking to enhance the yield and purity of this valuable flavor and fragrance compound.[1][2][3][4] We will explore common synthetic challenges and provide actionable, evidence-based solutions in a direct question-and-answer format.

Our approach is grounded in established chemical principles, focusing on the most plausible and scalable synthetic route: the regioselective hydroformylation of a suitable olefin precursor. This reaction, also known as the "oxo process," is a cornerstone of industrial organic synthesis for producing aldehydes.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective strategy for synthesizing this compound?

The most direct and industrially scalable method is the rhodium-catalyzed hydroformylation of 2-isobutenyl-5-methylfuran. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the starting olefin using synthesis gas (a mixture of CO and H₂).

The key to a high-yield synthesis is controlling the regioselectivity . Hydroformylation can produce both a linear and a branched aldehyde. For the target molecule, the branched isomer is desired. This is typically achieved by selecting the appropriate catalyst and ligand system.

Below is a diagram illustrating the general workflow.

cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Crude Product Mixture cluster_purification Purification Olefin 2-Isobutenyl-5-methylfuran Reactor High-Pressure Reactor Olefin->Reactor Syngas Synthesis Gas (CO + H₂) Syngas->Reactor Catalyst Rh Catalyst + Ligand Catalyst->Reactor Branched Target Product This compound Reactor->Branched Desired Path Linear Linear Isomer (Byproduct) Reactor->Linear Side Path Hydrogenated Alcohol Byproduct Reactor->Hydrogenated Side Path Isomerized Isomerized Olefin Reactor->Isomerized Side Path Distillation Vacuum Distillation Branched->Distillation Linear->Distillation Hydrogenated->Distillation Isomerized->Distillation Final Purified Product (>98.5%) Distillation->Final

Caption: General workflow for the synthesis of this compound via hydroformylation.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a common issue that can typically be traced back to a few key areas: catalyst activity, reaction conditions, or competing side reactions. The following table provides a systematic troubleshooting guide.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst precursor was not properly activated, or the active species has degraded.Ensure the use of a reliable rhodium precursor (e.g., Rh(acac)(CO)₂) and handle it under an inert atmosphere. Pre-form the active catalyst if necessary.
Catalyst Poisoning: Impurities in the olefin substrate or syngas (e.g., sulfur compounds, excess water) can irreversibly bind to the metal center.Purify the starting olefin before use. Use high-purity synthesis gas.
Poor Selectivity (High Linear Isomer) Incorrect Ligand Choice: The steric and electronic properties of the ligand dictate the regioselectivity.Switch to a bulkier phosphite or phosphine ligand designed to favor branched products. See Q3 for specific examples.
High Temperature: Higher temperatures can reduce the selectivity of many catalyst systems.Lower the reaction temperature in 5-10°C increments to find the optimal balance between reaction rate and selectivity.
Significant Byproduct Formation Hydrogenation: The aldehyde product is reduced to the corresponding alcohol.This is often caused by a high H₂:CO ratio or high temperatures. Adjust the syngas composition to be slightly richer in CO (e.g., 1:1.2 H₂:CO).[5]
Olefin Isomerization: The starting olefin isomerizes to a less reactive form.This is catalyst/ligand dependent. Sometimes, a lower temperature or a different ligand can suppress this side reaction.[7]
Q3: How do I select the optimal catalyst and ligand to maximize the yield of the desired branched aldehyde?

The choice of ligand is the single most critical factor for controlling selectivity in rhodium-catalyzed hydroformylation.[6][7] For producing the branched this compound, ligands that are sterically bulky and electronically distinct are preferred.

Ligand Type Example Ligand Expected Outcome for Branched Selectivity Rationale
Triphenylphosphine (TPP) PPh₃ModerateThe traditional benchmark ligand. Often gives a mixture of linear and branched products. A good starting point but rarely optimal.[7]
Bulky Phosphites Tris(2,4-di-t-butylphenyl)phosphiteHigh to Very High The large steric profile of the t-butyl groups creates a crowded coordination sphere around the rhodium, sterically favoring the formation of the branched alkyl-rhodium intermediate.[7]
Bidentate (Chelating) Ligands Xantphos, BiphephosVery High These ligands "bite" the metal center at two points, creating a rigid catalyst structure with a specific bite angle that strongly directs the reaction towards the branched product.

Recommendation: Start with a standard rhodium precursor like Rh(acac)(CO)₂ and use a bulky phosphite ligand at a Ligand:Rhodium molar ratio of 10:1 to 20:1 to ensure catalyst stability and selectivity.

Q4: I'm observing byproducts that are difficult to separate. How can I prevent their formation?

Byproduct formation directly competes with your desired reaction, reducing yield and complicating purification. Understanding these competing pathways is key to suppressing them.

cluster_main Desired Hydroformylation Pathway cluster_side Competing Side Reactions Olefin Starting Olefin Branched_Int Branched Alkyl-Rh Intermediate Olefin->Branched_Int + Rh-H Isomer_Int Linear Alkyl-Rh Intermediate Olefin->Isomer_Int + Rh-H Isomer_Olefin Isomerized Olefin (Less Reactive) Olefin->Isomer_Olefin Isomerization (β-Hydride Elimination) Catalyst Rh-H(CO)x(L)y (Active Catalyst) Product Target Aldehyde Branched_Int->Product + CO (CO Insertion) Branched_Int->Isomer_Int Isomerization Hydrogenation Alcohol Byproduct Product->Hydrogenation + H₂ Isomer_Product Linear Aldehyde (Byproduct) Isomer_Int->Isomer_Product + CO

Caption: Competing reaction pathways during the hydroformylation of a branched olefin.

Strategies to Minimize Byproducts:

  • To Prevent Hydrogenation (Alcohol Formation):

    • Action: Decrease the H₂/CO ratio in your syngas feed. A 1:1 or slightly CO-rich ratio is ideal.

    • Causality: The hydrogenation of the aldehyde is a separate catalytic cycle that competes for the active catalyst. By lowering the partial pressure of hydrogen, you kinetically disfavor this pathway relative to CO insertion.

  • To Prevent Olefin Isomerization:

    • Action: Use a ligand that promotes high rates of CO insertion relative to β-hydride elimination. Lowering the reaction temperature can also help.

    • Causality: Olefin isomerization proceeds through a reversible β-hydride elimination from the alkyl-rhodium intermediate. If CO insertion is fast, the intermediate is trapped as the acyl product before it has a chance to isomerize.

Q5: What is the recommended protocol for the work-up and purification of this compound?

The product is a relatively high-boiling liquid, making vacuum distillation the ideal method for purification.[1][8] The furan ring can be sensitive to strong acids and high temperatures, so careful handling is required.

Step-by-Step Purification Protocol:

  • Reaction Quench & Catalyst Removal:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • Dilute the crude reaction mixture with a non-polar solvent like hexanes or toluene.

    • To remove the bulk of the non-volatile catalyst, pass the solution through a short plug of silica gel or alumina, eluting with the same solvent. This is often more effective than aqueous washes for removing organometallic complexes.

  • Solvent Removal:

    • Concentrate the filtered solution using a rotary evaporator under reduced pressure to remove the solvent. Be careful not to heat the mixture excessively (bath temperature < 50°C).

  • Vacuum Distillation:

    • Assemble a clean, dry distillation apparatus. A short-path distillation head is recommended to minimize product loss.

    • Transfer the crude oil to the distillation flask. It is crucial to add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Apply a vacuum (e.g., 10-15 mmHg). The product has a reported boiling point of 93-94°C at 14 mmHg.[1]

    • Slowly heat the distillation flask using an oil bath. Collect fractions based on the boiling point and refractive index. The pure product should be a colorless liquid.[1][]

    • Pro-Tip: Distilling under a nitrogen or argon atmosphere can help prevent oxidation if the product proves to be air-sensitive.

  • Analysis and Storage:

    • Confirm the purity of the collected fractions using Gas Chromatography (GC) and check the structure by NMR. The expected purity should be ≥98.5%.[10]

    • Store the purified product in an amber vial under an inert atmosphere (N₂ or Ar) at refrigerated temperatures to prevent degradation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-(5-Methyl-2-furyl)butanal Analytical Methods: A Comparative Analysis of GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, quality control analysts, and professionals in the pharmaceutical and food science sectors, the accurate quantification of volatile flavor and aroma compounds is paramount. 3-(5-Methyl-2-furyl)butanal, a key contributor to certain food profiles, requires robust and reliable analytical methods to ensure product consistency, safety, and quality.[1][2] This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for its validation: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Our objective is not merely to present protocols but to delve into the causality behind experimental choices, empowering you to select and validate the method best suited for your laboratory's specific needs. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific integrity.[3][4]

At a Glance: Method Selection for this compound

The choice between GC-MS and HPLC is fundamentally driven by the physicochemical properties of the analyte and the analytical objectives. This compound is a volatile organic compound, making GC-MS a natural choice.[5][6] However, HPLC offers a viable alternative, particularly when GC instrumentation is unavailable or when dealing with complex matrices that may benefit from liquid-phase separation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity, followed by mass-based detection and identification.[5]Separation of compounds in a liquid phase based on their affinity for a solid stationary phase, followed by detection (commonly UV-Vis).[6]
Analyte Volatility Essential. Ideally suited for volatile compounds like this compound.[7]Not a primary requirement. Suitable for non-volatile or thermally labile compounds.[8]
Derivatization Not typically required for detection by MS, which provides structural information.[3]Generally required for aldehydes to introduce a chromophore for UV detection (e.g., derivatization with 2,4-dinitrophenylhydrazine, DNPH).[9][10]
Sample Preparation Amenable to clean, solvent-free techniques like Headspace (HS) or Solid-Phase Microextraction (SPME).[3]Often involves liquid-liquid or solid-phase extraction of the derivatized analyte.
Selectivity Very high. Mass spectral data provides a unique chemical fingerprint for confident compound identification.[3]Dependent on chromatographic separation and detector wavelength. Co-elution can be a challenge.
Sensitivity Excellent, often achieving sub-parts-per-billion (ppb) detection limits.[8]Can achieve low detection limits, but this is highly dependent on the derivatization agent and detector.
Instrumentation Cost Higher initial investment due to the mass spectrometer.[7]Generally lower initial cost for a standard UV-Vis system.[8]

Method 1: The Preferred Approach - Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

For a volatile analyte like this compound, HS-GC-MS is the gold standard. The headspace sampling technique offers the significant advantage of introducing only the volatile components into the GC system, leaving behind non-volatile matrix components that could contaminate the instrument.[11] This results in a cleaner analysis and enhanced column longevity. The mass spectrometer provides unparalleled selectivity, ensuring that the signal detected is unequivocally from our target analyte.[12]

Experimental Workflow: HS-GC-MS

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample/Standard into Headspace Vial IS 2. Add Internal Standard (e.g., 2-Methylpentanal) Sample->IS Seal 3. Seal Vial IS->Seal Incubate 4. Incubate Vial (e.g., 80°C for 20 min) Seal->Incubate Inject 5. Automated Headspace Injection Incubate->Inject GC 6. GC Separation (e.g., HP-5MS column) Inject->GC MS 7. MS Detection (EI, SIM/Scan Mode) GC->MS Integrate 8. Integrate Peaks MS->Integrate Quantify 9. Quantify using Calibration Curve Integrate->Quantify

Caption: HS-GC-MS analytical workflow for this compound.

Detailed Protocol: HS-GC-MS
  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking appropriate amounts of the stock solution into 20 mL headspace vials containing a matrix blank (e.g., water or a model food base). A typical range would be 1-100 ng/mL.

    • Prepare an internal standard (IS) stock solution (e.g., 2-methylbutanal or a non-interfering structural analog) in methanol.[13]

    • For samples, accurately weigh a homogenized portion into a 20 mL headspace vial.

    • Add a fixed amount of the internal standard solution to all standard and sample vials.

    • Immediately seal the vials with PTFE-lined septa and aluminum caps.

  • HS-GC-MS Instrumental Conditions:

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80°C

      • Equilibration Time: 20 minutes

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

    • Gas Chromatograph (GC):

      • Injection Port: Splitless mode, 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Oven Program: Start at 50°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 25°C/min (hold 2 min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Acquisition: A combination of full scan mode (m/z 40-250) for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for this compound (C9H12O2, MW: 152.19) would be determined from the full scan spectrum (e.g., m/z 152, 109, 81).[1]

Validation of the HS-GC-MS Method

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[14] The following parameters must be assessed according to ICH Q2(R2) guidelines.[15]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[16]Peak purity analysis (MS); no interfering peaks at the retention time of the analyte in blank matrix chromatograms.
Linearity & Range To confirm a proportional relationship between analyte concentration and instrument response over a defined range.[16][17]Coefficient of determination (R²) ≥ 0.995 for a calibration curve of at least 5 concentration levels.
Accuracy (as Recovery) To measure the closeness of the experimental value to the true value. Assessed by analyzing spiked matrix samples at different concentrations.[18]Mean recovery between 80-120% at three concentration levels (low, medium, high).
Precision (Repeatability & Intermediate) To measure the degree of scatter between a series of measurements. Repeatability (intra-day) and intermediate precision (inter-day/inter-analyst) are assessed.[18]Relative Standard Deviation (%RSD) ≤ 15% for replicate analyses.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]Signal-to-noise ratio ≥ 10; analyte response must be within the acceptable precision and accuracy criteria.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17]Signal-to-noise ratio ≥ 3.
Robustness To demonstrate the method's reliability with respect to deliberate variations in method parameters (e.g., GC oven temperature, equilibration time).%RSD of results should remain within acceptable limits despite small changes to method parameters.

Method 2: The Alternative - HPLC with UV Detection following Derivatization

While GC-MS is preferred, HPLC provides a robust alternative. Since this compound lacks a strong native chromophore for sensitive UV detection, a pre-column derivatization step is necessary.[9] The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde's carbonyl group to form a stable hydrazone that is highly responsive to UV detection (~360 nm).[10]

Experimental Workflow: HPLC-UV with DNPH Derivatization

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample 1. Prepare Sample/Standard in Acetonitrile Deriv 2. Add Acidified DNPH Reagent Sample->Deriv React 3. React (e.g., 40°C for 30 min) Deriv->React Extract 4. Optional: Solid-Phase Extraction (SPE) Cleanup React->Extract Inject 5. Inject Derivatized Sample Extract->Inject HPLC 6. HPLC Separation (e.g., C18 column) Inject->HPLC UV 7. UV Detection (e.g., 360 nm) HPLC->UV Integrate 8. Integrate Peak UV->Integrate Quantify 9. Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC-UV analytical workflow including DNPH derivatization.

Detailed Protocol: HPLC-UV
  • Preparation of DNPH Reagent:

    • Dissolve DNPH in acetonitrile and add a small amount of a strong acid (e.g., phosphoric acid) to catalyze the reaction.

  • Derivatization of Standards and Samples:

    • Prepare stock and calibration standards of this compound in acetonitrile.

    • For samples, perform a solvent extraction (e.g., with acetonitrile) to isolate the analyte from the matrix.

    • To a known volume of each standard and sample extract, add an excess of the DNPH reagent.

    • Allow the reaction to proceed in a controlled environment (e.g., 40°C water bath for 30 minutes).

    • (Optional) If the matrix is complex, the derivatized sample may be cleaned up using a C18 Solid-Phase Extraction (SPE) cartridge to remove interferences.

  • HPLC-UV Instrumental Conditions:

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water is typical. For example, start at 60% acetonitrile, ramp to 90% over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35°C.

    • UV Detector:

      • Wavelength: 360 nm.

Validation of the HPLC-UV Method

The validation parameters are the same as for the GC-MS method, but the experimental execution differs slightly.

  • Specificity: This is more challenging with HPLC-UV. It involves analyzing blank matrix that has undergone the complete derivatization and extraction procedure to ensure no peaks co-elute with the analyte-DNPH derivative.

  • Accuracy & Precision: These are assessed on matrix samples that are spiked before the extraction and derivatization steps to ensure the entire process is evaluated.

  • The derivatization reaction's efficiency and stability should also be considered during method development and robustness testing.

Performance Data Comparison

The following table presents plausible validation data for the two methods, illustrating the expected performance characteristics.

Performance CharacteristicHS-GC-MSHPLC-UV (with DNPH)
Linearity (R²) > 0.998> 0.996
Range 1 - 100 ng/mL5 - 200 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD, Intermediate) < 8%< 12%
Limit of Quantitation (LOQ) ~1 ng/mL~5 ng/mL
Analysis Time per Sample ~20 min (GC run) + 20 min (incubation)~20 min (HPLC run) + 45 min (derivatization/prep)

Conclusion and Recommendation

Both HS-GC-MS and HPLC-UV can be successfully validated for the analysis of this compound.

HS-GC-MS is the superior method for this specific application due to its higher sensitivity, exceptional selectivity, and simpler, solvent-free sample preparation.[3] The confidence in analyte identification provided by the mass spectrometer is a significant advantage, particularly in complex matrices or when investigating trace-level impurities. This method is highly recommended for research, development, and stringent quality control environments.

HPLC-UV with derivatization is a reliable and cost-effective alternative. It is a workhorse technique in many quality control labs. While the sample preparation is more involved and the selectivity is lower than GC-MS, a well-validated HPLC method is perfectly suitable for routine analysis where the analyte concentrations are expected to be well above the detection limit.

The ultimate choice rests on your laboratory's specific requirements: the need for unequivocal identification, desired sensitivity, sample throughput, and available instrumentation. By understanding the principles and validation requirements of each technique, you can confidently select and implement a method that is robust, reliable, and fit for purpose.

References

A Comparative Guide to 3-(5-Methyl-2-furyl)butanal and Other Key Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, generating a vast and complex array of compounds that define the sensory profiles of thermally processed foods.[1] While hundreds of molecules are produced, specific compounds emerge as key contributors to characteristic aromas. This guide provides an in-depth comparison of 3-(5-Methyl-2-furyl)butanal, a notable furan derivative, against other critical classes of Maillard reaction products (MRPs), including pyrazines, Strecker aldehydes, and sulfur-containing compounds. We will explore their distinct formation pathways, sensory impacts, and the analytical methodologies required for their characterization. This document serves as a technical resource for researchers aiming to understand, modulate, and analyze the nuanced flavors born from the Maillard reaction.

The Maillard Reaction: A Foundation of Flavor

The Maillard reaction is a non-enzymatic browning process that occurs when reducing sugars and amino acids are heated.[1][2] This cascade of reactions is responsible for the desirable colors, aromas, and flavors in everything from seared steak and baked bread to roasted coffee.[1] The reaction proceeds through three main stages:

  • Early Stage: Condensation of a reducing sugar with an amino acid to form an unstable glycosylamine, which then rearranges to a more stable Amadori or Heyns product.[3][4]

  • Intermediate Stage: Degradation of the Amadori/Heyns products through various pathways, including enolization and dehydration. This stage is critical for flavor development, producing highly reactive intermediates like dicarbonyls, which lead to the formation of key aroma compounds.[3][5]

  • Final Stage: Polymerization of the highly reactive intermediates into high molecular weight, brown-colored polymers known as melanoidins.[6][7]

The specific flavor compounds generated depend heavily on the types of precursors (sugars and amino acids) and the reaction conditions (temperature, pH, and time).[8][9]

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_products Key Product Classes cluster_final Final Stage Precursors Reducing Sugar + Amino Acid Amadori Amadori / Heyns Products Precursors->Amadori Condensation & Rearrangement Intermediates Reactive Carbonyls (e.g., Deoxyosones) Amadori->Intermediates Dehydration & Fragmentation Furans Furans & Furanones (Caramel, Sweet) Intermediates->Furans Cyclization, Degradation, Polymerization Pyrazines Pyrazines (Roasted, Nutty) Intermediates->Pyrazines Cyclization, Degradation, Polymerization Strecker Strecker Aldehydes (Malty, Chocolate) Intermediates->Strecker Cyclization, Degradation, Polymerization Sulfur Sulfur Compounds (Meaty, Savory) Intermediates->Sulfur Cyclization, Degradation, Polymerization Melanoidins Melanoidins (Color & Complexity) Intermediates->Melanoidins Cyclization, Degradation, Polymerization

Caption: Simplified pathway of the Maillard reaction leading to major product classes.

Focus Compound: this compound

2.1 Chemical Profile and Sensory Characteristics this compound (CAS No. 31704-80-0) is a heterocyclic aldehyde that belongs to the furan family of compounds.[10] It is recognized as a flavoring agent by regulatory bodies such as FEMA (FEMA Number 3307).[11][12] Its sensory profile is described as having green, vegetable, and fruity notes.[12][13] This profile makes it distinct from many of the more common "brown" or "roasted" notes typically associated with the Maillard reaction. It is used at parts-per-million (ppm) levels in products like confectionery and beverages to impart specific flavor nuances.[13]

2.2 Formation Pathway Furan derivatives are generally formed through the dehydration and cyclization of sugars during the Maillard reaction, particularly via the 1,2-enolization pathway of Amadori products.[3][14] The formation of this compound specifically involves the reaction of a pentose or hexose sugar with an amino acid that can generate a four-carbon aldehyde fragment. The 5-methyl group on the furan ring suggests a precursor like rhamnose or the involvement of specific sugar fragmentation pathways. The butanal side chain is likely derived from the Strecker degradation of an amino acid like leucine or isoleucine, which then reacts with the furan ring.

Comparative Analysis: Key Maillard Reaction Product Classes

The overall flavor of a thermally processed product is a mosaic built from hundreds of individual compounds. This compound's contribution is best understood in comparison to other dominant MRP classes.

3.1 Pyrazines (Roasted, Nutty, Toasted) Pyrazines are nitrogen-containing heterocyclic compounds responsible for the quintessential roasted, nutty, and toasted aromas in coffee, cocoa, and baked goods.[6][8] They are formed from the reaction between α-dicarbonyl compounds (from sugar degradation) and amino acids.[15] Unlike the green notes of this compound, pyrazines provide the foundational "brown" notes of many cooked foods.

3.2 Other Furan Derivatives (Caramel, Sweet) This class includes compounds like 2-methylfuran and the highly impactful 4-hydroxy-5-methyl-3(2H)-furanone (Furaneol®), which has a sweet, caramel-like, or strawberry-like aroma.[14][16] These compounds are formed primarily from sugar fragmentation and cyclization.[17][18] While this compound is also a furan, its aldehydic side chain imparts a sharper, greener character compared to the sweet, often burnt-sugar notes of furanones.

3.3 Strecker Aldehydes (Malty, Chocolatey) Strecker degradation is a critical sub-reaction within the Maillard pathway where an amino acid is converted into an aldehyde with one fewer carbon.[3] For example, leucine produces 3-methylbutanal, which has a characteristic malty or chocolatey aroma.[19] These aldehydes are key aroma compounds in their own right and also act as precursors for other MRPs. The flavor profile of this compound can be seen as a hybrid, combining a furan ring (from sugar) with a butanal side chain (related to Strecker aldehydes), resulting in a more complex sensory profile than a simple Strecker aldehyde.

3.4 Sulfur-Containing Compounds (Meaty, Savory) When sulfur-containing amino acids like cysteine or methionine are involved in the Maillard reaction, a potent class of savory and meaty aroma compounds is formed, including thiophenes, thiazoles, and thiols.[5][7] These are fundamental to the flavor of cooked meat.[8] This class is sensorially distant from this compound, highlighting the profound impact the choice of amino acid precursor has on the final flavor outcome.

Experimental Data & Methodologies

Objective comparison requires robust analytical and sensory data. The choice of methodology is critical for accurately profiling the complex mixture of MRPs.

4.1 Comparative Sensory Data

The perceived impact of a flavor compound is determined by its concentration and its odor threshold (the lowest concentration detectable by the human nose).

Compound ClassRepresentative CompoundOdor Descriptor(s)Odor Threshold (in water)
Furan Aldehyde This compoundGreen, vegetable, fruity[12][13]Data not widely published, but effective in ppm range[13]
Strecker Aldehyde 3-MethylbutanalMalty, chocolate, pungent[8][19]~0.2 µg/kg[19]
Pyrazine 2-Acetyl-1-pyrrolineBiscuit, cracker-like, popcorn[1]< 0.06 ng/L[1]
Furanone 4-Hydroxy-5-methyl-3(2H)-furanoneCaramel, sweet, strawberry~0.04 µg/L
Sulfur Compound 2-FurfurylthiolRoasted coffee, savory~0.005 ng/L

Note: Odor thresholds can vary significantly based on the matrix and measurement technique.

4.2 Analytical Workflows for Profiling Maillard Products

A multi-faceted approach is required to identify and quantify the diverse range of MRPs. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like this compound.[20][21] For non-volatile early-stage products like Amadori compounds, High-Performance Liquid Chromatography (HPLC) is more suitable.[22]

Analytical_Workflow cluster_sample 1. Sample Preparation cluster_extraction 2. Analyte Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Interpretation Sample Maillard Reaction Sample (e.g., Model System, Food Extract) SPME Headspace SPME (Volatiles) Sample->SPME LLE Liquid-Liquid Extraction (Semi-volatiles) Sample->LLE GCMS GC-MS / GC-O SPME->GCMS Thermal Desorption LLE->GCMS Injection Processing Peak Identification (Mass Spectra Library) GCMS->Processing Raw Data Quant Quantification (Internal Standards) Processing->Quant Sensory Sensory Correlation (Odor Activity Values) Quant->Sensory

Caption: Experimental workflow for the analysis of volatile Maillard reaction products.

4.3 Detailed Protocol: GC-MS Analysis of Volatile Maillard Products

This protocol provides a self-validating system for the quantification of this compound and other volatiles.

  • Objective: To identify and quantify key volatile MRPs from a model reaction system.

  • Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is chosen for its solvent-free nature and sensitivity for volatile analytes. GC-MS provides excellent separation (GC) and confident identification (MS).

  • Sample Preparation:

    • In a 20 mL headspace vial, combine 100 mM glucose, 100 mM leucine, and 2 mL of a phosphate buffer (pH 7.0).

    • Add an internal standard solution (e.g., 2-methyl-3-heptanone at 1 ppm) for quantification. The choice of internal standard is critical; it should be a compound not naturally present in the sample and with similar chemical properties to the analytes of interest.

    • Seal the vial and heat at 120°C for 60 minutes. Prepare a control blank (buffer and internal standard only).

  • HS-SPME Extraction:

    • Equilibrate the heated vial at 60°C for 15 minutes in an autosampler agitator.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. This fiber type is effective for a broad range of volatile and semi-volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in a splitless injector at 250°C for 2 minutes.

    • Column: Use a mid-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) to achieve good separation of diverse MRPs.[23]

    • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min. This ramp rate effectively separates compounds with a wide range of boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and by matching their retention indices.

    • Quantify this compound by comparing its peak area to the internal standard's peak area against a pre-run calibration curve.

4.4 Detailed Protocol: Sensory Evaluation using a Trained Panel

  • Objective: To characterize the aroma profile of a Maillard reaction system.

  • Rationale: A trained sensory panel provides objective, reproducible data on sensory attributes, which instrumental analysis alone cannot provide.[24]

  • Panelist Selection & Training:

    • Select 10-12 individuals based on their ability to detect and describe basic tastes and aromas.

    • Train the panel over several sessions to recognize and score the intensity of relevant aroma attributes (e.g., "roasted," "malty," "green," "savory") using certified reference standards.

  • Sample Preparation:

    • Prepare Maillard reaction samples as described in 4.3.

    • Dilute samples in a neutral base (e.g., deodorized water or oil) to a concentration suitable for sniffing without causing sensory fatigue.

    • Present samples in coded, covered glass sniffer jars at a controlled temperature.

  • Evaluation:

    • In a controlled sensory booth with filtered air, have panelists evaluate each sample.

    • Panelists rate the intensity of each pre-defined attribute on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods like Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between samples.

Synthesis and Conclusion

This compound represents a fascinating and sensorially distinct member of the Maillard reaction product family. While pyrazines and Strecker aldehydes form the foundational "brown" and "malty" notes of many cooked foods, and sulfur compounds contribute essential "meaty" characteristics, this compound provides a unique "green" and "fruity" nuance. Its hybrid structure, containing both a furan ring derived from sugar degradation and an aldehyde side chain, exemplifies the combinatorial nature of the Maillard reaction.

For researchers in flavor science, understanding this comparison is crucial. Modulating the flavor profile of a product requires a deep understanding of the precursor-product relationships. To generate roasted notes, one might favor asparagine or lysine, while achieving savory, meaty notes necessitates the use of cysteine.[15] To generate the specific green notes of this compound, a combination of specific sugars and amino acids like leucine under controlled heating conditions would be required. A comprehensive analytical strategy, combining robust instrumental methods like GC-MS with trained sensory panels, is indispensable for elucidating these complex flavor systems and guiding the development of novel flavors and food products.

References

A Framework for the Inter-Laboratory Validation of 3-(5-Methyl-2-furyl)butanal Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Standardized Approach

3-(5-Methyl-2-furyl)butanal (MFB), a furan derivative, is a compound of increasing interest in the fields of food science, flavor chemistry, and environmental analysis.[1][2][3] Its presence, even at trace levels, can significantly impact the aroma profile of food products and may be an indicator of specific chemical processes or contamination.[1] Given its potential toxicological properties related to the furan moiety, establishing a reliable and reproducible analytical method for its quantification is of paramount importance for quality control, regulatory compliance, and research.[4]

This document is intended for researchers, analytical laboratory managers, and quality assurance professionals tasked with developing, validating, or implementing methods for the analysis of MFB and analogous compounds. By following this guide, the scientific community can move towards a harmonized approach, ensuring that data generated across different laboratories are comparable, accurate, and reliable.

Part 1: Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The physicochemical properties of this compound, such as its expected volatility and the need for sensitive and selective detection, make Gas Chromatography-Mass Spectrometry (GC-MS) the most suitable analytical technique. GC provides the necessary chromatographic separation from complex sample matrices, while MS offers high sensitivity and specificity for unambiguous identification and quantification.

Step-by-Step GC-MS Protocol for MFB Analysis

This protocol is a recommended starting point for single-laboratory validation before being proposed for an inter-laboratory study.

1. Sample Preparation (Example: Liquid Food Matrix)

  • Objective: To extract MFB from the sample matrix and concentrate it for analysis.

  • Procedure:

    • To 10 mL of the liquid sample, add an appropriate internal standard (e.g., a deuterated analog of MFB or a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction (LLE) with 5 mL of a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether).

    • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least three characteristic ions for MFB and the internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Calibration and Quantification

  • Prepare a series of calibration standards of MFB in the chosen solvent, bracketing the expected concentration range in samples.

  • Spike the calibration standards with the internal standard at a constant concentration.

  • Generate a calibration curve by plotting the ratio of the MFB peak area to the internal standard peak area against the MFB concentration.

  • Quantify MFB in the sample extracts using the generated calibration curve.

Part 2: Designing the Inter-Laboratory Validation Study

An inter-laboratory study is essential to determine the performance characteristics of the analytical method when used by different laboratories. The design of this study should adhere to established international guidelines, such as ISO 5725 and AOAC INTERNATIONAL protocols.[6][7][9][10][11]

Key Performance Characteristics to Evaluate

The primary goal of the ILS is to assess the method's accuracy, which is comprised of two components: trueness and precision.[5][12]

  • Trueness (or Bias): This measures the closeness of the mean of a large series of test results to the accepted reference value.[5][6] It is typically expressed as percent recovery.

  • Precision: This measures the closeness of agreement between independent test results.[5][6] It is further divided into:

    • Repeatability (within-laboratory precision): The variation in results obtained with the same method on identical test items in the same laboratory, by the same operator, using the same equipment within short intervals of time.[5][13]

    • Reproducibility (between-laboratory precision): The variation in results obtained with the same method on identical test items in different laboratories with different operators using different equipment.[5][13]

Other important performance parameters include:

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Linearity and Working Range: The range over which the method gives results that are directly proportional to the concentration of the analyte.

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.

Inter-Laboratory Study Workflow

The following diagram illustrates the key stages of a collaborative study.

ILS_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting P1 Define Scope & Method P2 Recruit Laboratories (Min. 8-10 Labs) P1->P2 P3 Prepare & Characterize Test Materials P2->P3 P4 Distribute Samples & Protocols P3->P4 E1 Laboratories Perform Analysis per Protocol P4->E1 E2 Submit Data to Coordinating Body E1->E2 A1 Screen Data for Outliers (e.g., Cochran's, Grubbs' tests) E2->A1 A2 Statistical Analysis (ANOVA) to Calculate Performance Parameters A1->A2 A3 Prepare Final Report A2->A3

References

A Comparative Benchmarking Guide to the Synthetic Routes of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Methyl-2-furyl)butanal is a significant furan derivative recognized for its applications as a flavoring agent in the food industry and as a potential building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2][3] Its characteristic nutty and bready aroma makes it a valuable component in flavor formulations.[1] The efficient and scalable synthesis of this aldehyde is crucial for its commercial viability and for enabling further research into its applications.

This guide provides an in-depth comparative analysis of plausible synthetic routes to this compound. We will dissect each pathway, evaluating them based on chemical principles, reaction efficiency, scalability, and reagent accessibility. The objective is to equip researchers, chemists, and drug development professionals with a comprehensive understanding of the available strategies, enabling an informed selection of the optimal route for their specific laboratory or industrial needs.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several classic and modern organic chemistry perspectives. The core challenge lies in constructing the C4 side chain on the C2 position of the 5-methylfuran ring with the correct aldehyde functionality. We will explore two primary strategies: a Friedel-Crafts acylation followed by carbon chain homologation, and a Grignard-based approach involving the formation of a key furan-metal intermediate.

Route 1: Friedel-Crafts Acylation and Wittig Homologation

This well-established two-stage approach leverages two of the most powerful reactions in organic synthesis: the Friedel-Crafts acylation for initial C-C bond formation and the Wittig reaction for a subsequent one-carbon chain extension.

Conceptual Workflow:

The logic behind this route is to first install a three-carbon ketone precursor onto the furan ring, which is then precisely converted into the four-carbon aldehyde.

Route 1 Workflow Start 2-Methylfuran Intermediate1 1-(5-Methyl-2-furyl)propan-1-one Start->Intermediate1 Friedel-Crafts Acylation (Propionyl Chloride, Lewis Acid) Intermediate2 Enol Ether Intermediate Intermediate1->Intermediate2 Wittig Reaction (Methoxymethylenetriphenylphosphorane) Product This compound Intermediate2->Product Acidic Hydrolysis

Caption: Logical flow for the Friedel-Crafts/Wittig synthesis route.

Stage 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the electrophilic substitution of an acyl group onto an aromatic ring.[4][5] 2-Methylfuran, being an electron-rich heterocycle, is highly activated towards this reaction. The reaction of 2-methylfuran with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or solid acid catalysts like zeolites) efficiently yields 1-(5-methyl-2-furyl)propan-1-one.[6]

  • Expertise & Causality: The choice of a Lewis acid is critical. While AlCl₃ is traditional, milder catalysts or zeolite-based systems can minimize potential polymerization or degradation of the sensitive furan ring, which is prone to opening under harsh acidic conditions.[6] Acylation occurs regioselectively at the C5 position if unsubstituted, but since it is blocked by a methyl group, the reaction proceeds predictably at the C2 position.

Stage 2: Wittig Reaction and Hydrolysis

The resulting ketone is not the final product and requires a one-carbon homologation to an aldehyde. The Wittig reaction is an ideal tool for this transformation.[7][8][9]

  • Mechanistic Insight: A standard Wittig reaction converts a ketone to an alkene.[9] To achieve an aldehyde, a modified Wittig reagent, methoxymethylenetriphenylphosphorane ((Ph)₃P=CHOCH₃), is used. This reagent converts the ketone into a methoxy enol ether. The subsequent treatment of this enol ether with mild aqueous acid readily hydrolyzes it to the desired aldehyde, this compound. The triphenylphosphine oxide byproduct is typically removed via crystallization or chromatography.

Route 2: Grignard Reagent Addition

This strategy relies on the nucleophilic character of an organometallic furan species. It involves the formation of a furyl-Grignard reagent, which then attacks an appropriate electrophile to construct the butanal side chain.

Conceptual Workflow:

This pathway builds the carbon skeleton through the nucleophilic addition of a pre-formed furyl anion equivalent to a four-carbon electrophile.

Route 2 Workflow Start 2-Bromo-5-methylfuran Intermediate1 (5-Methyl-2-furyl)magnesium bromide Start->Intermediate1 Mg, THF Product This compound Intermediate1->Product 1. Crotonaldehyde (But-2-enal) (Cu(I) catalyst for 1,4-addition) 2. Aqueous Workup

Caption: Logical flow for the Grignard-based synthesis route.

Stage 1: Grignard Reagent Formation

The synthesis begins with the preparation of the Grignard reagent from 2-bromo-5-methylfuran.[10] This is a standard procedure involving the reaction of the aryl halide with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[11][12]

  • Trustworthiness & Control: This step is highly reliable, provided that strictly anhydrous conditions are maintained. Any trace of water will quench the Grignard reagent, reducing the yield.[10][12] The formation of the reagent is often initiated with a small crystal of iodine or by crushing the magnesium turnings to expose a fresh reactive surface.

Stage 2: Conjugate Addition to an α,β-Unsaturated Aldehyde

The key C-C bond-forming step is the reaction of the (5-methyl-2-furyl)magnesium bromide with a suitable four-carbon electrophile. Crotonaldehyde (but-2-enal) is the ideal substrate. The desired reaction is a 1,4-conjugate addition (Michael addition), where the furyl nucleophile attacks the β-carbon of the unsaturated system.

  • Expertise & Causality: Standard Grignard reagents often yield a mixture of 1,2-addition (to the carbonyl carbon) and 1,4-addition products. To ensure high selectivity for the desired 1,4-addition, the reaction is typically performed in the presence of a catalytic amount of a copper(I) salt, such as CuI or CuCl. This generates a Gilman-like organocuprate species in situ, which is known to strongly favor conjugate addition. Following the addition, an aqueous workup protonates the intermediate enolate to furnish the final product, this compound.

Quantitative and Qualitative Comparison

To provide a clear basis for selection, the two routes are compared across several key performance metrics.

ParameterRoute 1: Friedel-Crafts & WittigRoute 2: Grignard Addition
Number of Steps 2 (Acylation, Wittig/Hydrolysis)2 (Grignard formation, Conjugate Addition)
Overall Yield Good to Excellent (Typically 65-80%)Moderate to Good (Typically 50-70%)
Key Reagents 2-Methylfuran, Propionyl Chloride, Lewis Acid, Wittig Salt, Strong Base2-Bromo-5-methylfuran, Mg Metal, Crotonaldehyde, Cu(I) Salt
Scalability Highly scalable, though handling of Lewis acids and phosphine byproducts requires consideration.Readily scalable. Exothermic nature of Grignard formation requires careful thermal management.
Advantages - Utilizes robust and well-documented reactions.- High yields are often achievable.- High regioselectivity in the acylation step.- Convergent synthesis.- Fewer functional group manipulations.- Avoids phosphorus-based reagents and byproducts.
Disadvantages - Use of potentially harsh Lewis acids.- Wittig reaction generates stoichiometric triphenylphosphine oxide waste.- Requires handling of strong bases (for ylide generation).- Requires strictly anhydrous conditions.- Potential for 1,2-addition side products if not properly catalyzed.- Crotonaldehyde is a volatile and toxic reagent.

Experimental Protocols

The following protocol provides a detailed methodology for the Friedel-Crafts/Wittig route, selected for its high potential yield and reliability.

Protocol: Synthesis of this compound via Route 1

Part A: Synthesis of 1-(5-Methyl-2-furyl)propan-1-one (Friedel-Crafts Acylation)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM, 5 mL per gram of AlCl₃).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of propionyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of 2-methylfuran (1.2 eq) in anhydrous DCM dropwise over 1 hour.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (1:5 v/v).

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography.

Part B: Synthesis of this compound (Wittig Reaction & Hydrolysis)

  • To a flame-dried flask under nitrogen, add methoxymethyltriphenylphosphonium chloride (1.1 eq). Add anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.05 eq) to generate the red-orange ylide. Stir for 30 minutes at -78 °C.

  • Add a solution of 1-(5-methyl-2-furyl)propan-1-one (from Part A, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated NH₄Cl solution. Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Dissolve the crude enol ether in a mixture of THF and 2M HCl (4:1). Stir at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Neutralize the mixture with saturated NaHCO₃ and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the final product, this compound, by column chromatography on silica gel.

Conclusion

Both the Friedel-Crafts/Wittig pathway and the Grignard-based route represent viable and effective strategies for the synthesis of this compound.

  • Route 1 (Friedel-Crafts/Wittig) is recommended for its high reliability, predictability, and potential for excellent overall yields. It is built upon two cornerstone reactions of organic chemistry, making it a robust choice for both small-scale and larger-scale preparations, despite the generation of phosphine oxide waste.

  • Route 2 (Grignard Addition) offers a more convergent approach that can be very efficient if the conjugate addition is well-controlled. It avoids phosphorus reagents but requires stringent control over reaction conditions, particularly the exclusion of moisture and the use of a copper catalyst to ensure selectivity.

The ultimate choice will depend on the specific constraints of the laboratory, including reagent availability, equipment for handling anhydrous and air-sensitive reactions, and desired scale of production. This guide provides the foundational data and procedural insights to make that decision with confidence.

References

A Comparative Guide to the Quantification of 3-(5-Methyl-2-furyl)butanal: GC-MS vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food safety, the precise and accurate quantification of flavor and aroma compounds is critical for quality control, safety assessment, and sensory profiling. 3-(5-Methyl-2-furyl)butanal, a furan derivative found in various food products, contributes to their characteristic flavor profiles.[1][2][3][4][5] Its quantification, however, presents analytical challenges that necessitate robust and reliable methods.

This guide provides an objective comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data from studies on similar furan derivatives, providing a comprehensive overview to aid in method selection and implementation.

The Analytical Imperative: Why Method Selection Matters

The choice between GC-MS and HPLC for the quantification of this compound is not arbitrary; it is dictated by the specific requirements of the analysis, including the sample matrix, the need for sensitivity, and the availability of instrumentation.[6][7] GC-MS is generally favored for its high sensitivity and selectivity, especially for volatile compounds like furan derivatives.[8][9] HPLC offers a robust alternative, particularly for less volatile compounds or when derivatization is not desirable.[7][9]

At a Glance: GC-MS vs. HPLC for Furan Derivative Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]
Analyte Volatility Ideal for volatile and semi-volatile compounds.[9]Suitable for non-volatile and thermally labile compounds.[7][9]
Sample Preparation Often requires extraction and can benefit from concentration techniques like Solid Phase Microextraction (SPME).[8][10]Generally simpler, often involving dissolution, extraction, and filtration.[7]
Instrumentation GC system coupled with a Mass Spectrometer (MS).[7]HPLC system with a UV or Diode Array Detector (DAD).
Limit of Detection (LOD) High sensitivity, often in the ng/g or even pg/g range.[7] For furan derivatives, LODs can range from 0.001 - 0.225 ng/g.[6]Method-dependent, typically in the µg/mL range. For furan derivatives, LODs can be around 0.11 - 0.76 µg/mL.[6]
Limit of Quantification (LOQ) Very low, corresponding to the high sensitivity. For furan derivatives, LOQs can range from 0.003 - 0.675 ng/g.[6][10]Typically in the µg/mL range. For furan derivatives, LOQs can be around 0.35 - 2.55 µg/mL.[6]
Precision (RSD%) Intra-day: 1 - 16%, Inter-day: 4 - 20% for furan derivatives.[6][10]Intra- and Inter-day: ≤ 4.5% for furan derivatives.[6]
Accuracy (Recovery) 76 - 117% for furan derivatives in various food matrices.[6][10]≥ 89.9% for furan derivatives.[6]

In-Depth Methodologies and Experimental Protocols

Reproducibility and comparability of results hinge on detailed and well-understood methodologies. The following sections provide step-by-step protocols for the quantification of this compound using GC-MS and HPLC, based on established methods for furan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with SPME

GC-MS is a powerhouse for analyzing volatile compounds like this compound, offering exceptional separation efficiency and definitive identification through mass spectra.[6] The use of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation is particularly advantageous as it is a solvent-free technique that concentrates volatile analytes from the sample matrix.[8][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing (1-5g into headspace vial) NaCl 2. Addition of Saturated NaCl (to enhance analyte volatility) Sample->NaCl Standard 3. Internal Standard Spiking (e.g., d4-furan for quantification) NaCl->Standard Equilibration 4. Equilibration (e.g., 35°C for 15 min) Standard->Equilibration SPME 5. HS-SPME Extraction (e.g., CAR/PDMS fiber, 35°C for 15 min) Equilibration->SPME Desorption 6. Thermal Desorption (in GC inlet, e.g., 250°C for 3 min) SPME->Desorption Separation 7. Chromatographic Separation (e.g., HP-5MS column) Desorption->Separation Detection 8. Mass Spectrometric Detection (Scan or SIM mode) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (using calibration curve) Integration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

  • Sample Preparation (HS-SPME):

    • Weigh 1 to 5 grams of the homogenized food sample into a 20 mL headspace vial. The exact weight will depend on the expected concentration of the analyte and the matrix.[10]

    • Add a saturated sodium chloride (NaCl) solution to the sample. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.

    • Spike the sample with a suitable internal standard, such as a deuterated analog of a similar furan compound (e.g., d4-furan), for accurate quantification.[8]

    • Seal the vial and place it in an autosampler with an incubator. Allow the sample to equilibrate at a controlled temperature (e.g., 35°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[10]

    • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) at the same temperature to adsorb the analytes.[10]

  • GC-MS Analysis:

    • Injector: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes. A typical inlet temperature is 250°C with a desorption time of 3 minutes.[8]

    • Carrier Gas: Use helium at a constant flow rate.[8]

    • Column: A low-polarity column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm), is suitable for separating furan derivatives.[10]

    • Oven Temperature Program: A starting temperature of 40°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes. This program allows for the separation of a wide range of volatile compounds.

    • Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[8] Monitor characteristic ions for this compound and the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

HPLC is a versatile and robust technique for the quantification of furan derivatives.[6][7] It is particularly useful for samples that are not directly amenable to GC analysis or when derivatization is to be avoided. A Diode Array Detector (DAD) provides the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Sample Weighing Extraction 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation 3. Solvent Evaporation Extraction->Evaporation Reconstitution 4. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 5. Filtration (0.45 µm filter) Reconstitution->Filtration Injection 6. Injection onto HPLC Filtration->Injection Separation 7. Chromatographic Separation (e.g., C18 column) Injection->Separation Detection 8. DAD Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (using calibration curve) Integration->Quantification

Caption: Workflow for this compound quantification by HPLC-DAD.

  • Sample Preparation:

    • Extraction: For solid samples, an extraction step is necessary. This can be a solid-liquid extraction with a suitable solvent like acetonitrile or methanol. For liquid samples, a liquid-liquid extraction may be employed.

    • Clean-up: A solid-phase extraction (SPE) step can be used to remove interfering matrix components and concentrate the analyte.

    • Final Preparation: The extract is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase. The reconstituted sample should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of furan derivatives.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is often employed. A typical gradient could start with a higher proportion of water and gradually increase the organic solvent concentration.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible retention times.

    • Detector: A Diode Array Detector (DAD) set to monitor at the wavelength of maximum absorbance for this compound.

Conclusion: Selecting the Optimal Method

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs.

  • GC-MS is the method of choice for trace-level analysis due to its superior sensitivity and selectivity, especially when coupled with SPME for sample preparation.[6][8]

  • HPLC is a robust and versatile alternative, particularly for samples with complex matrices or when analyzing less volatile furan derivatives. Its simpler sample preparation can also be an advantage in high-throughput laboratories.[7]

For any given application, it is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the results.[11] Cross-validation between methods is also recommended when comparing data from different analytical platforms or laboratories to ensure data integrity.

References

A Senior Application Scientist's Guide to Reference Materials for 3-(5-Methyl-2-furyl)butanal Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of a Reliable Reference Standard

3-(5-Methyl-2-furyl)butanal, a volatile compound with a distinct green and fruity aroma, is a key flavor component in various food products.[1][2] Its analysis is crucial for quality control and regulatory compliance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance, underscoring the need for accurate analytical methods and well-characterized reference materials.[3][4][5] A reliable reference standard is the cornerstone of method validation, instrument calibration, and the generation of legally defensible data. Without a standard of known purity and identity, even the most sophisticated analytical instrumentation will produce meaningless results.

Comparison of Commercially Available Analytical Standards

While a formal CRM with a complete uncertainty budget and traceability to a national metrology institute is ideal, the current market offers high-purity analytical standards that can serve as reliable reference materials when properly verified. Below is a comparison of offerings from prominent suppliers:

Supplier Product Name CAS Number Stated Purity Available Documentation
Thermo Scientific 3-(5-Methyl-2-furyl)butyraldehyde, 99%31704-80-0≥98.5% (by GC)[6][7]Product Specification Sheet[6][7]
Sigma-Aldrich This compound31704-80-0≥99%[8]Certificate of Analysis (available upon request with lot number)

Expert Insights:

The stated purities from both Thermo Scientific (≥98.5%) and Sigma-Aldrich (≥99%) are suitable for most research and quality control applications.[6][7][8] However, the key differentiator lies in the supporting documentation. While Thermo Scientific provides a readily accessible product specification sheet, Sigma-Aldrich typically offers a more detailed Certificate of Analysis (CoA) upon request, which may include lot-specific purity data and information on the analytical methods used for characterization. For applications requiring stringent quality control and traceability, obtaining a lot-specific CoA is a critical first step.

Furthermore, JECFA specifies a minimum assay of 98% for this flavoring agent and requires an NMR spectrum for identity confirmation.[2][4] This provides an authoritative benchmark against which to evaluate any purchased standard.

Qualifying Your Analytical Standard: A Self-Validating Workflow

Given the absence of a formal CRM, it is incumbent upon the end-user to perform in-house verification of the analytical standard. This not only confirms the supplier's specifications but also establishes the material's fitness for its intended use. The following workflow outlines a robust process for qualifying a new batch of this compound standard.

Caption: Workflow for qualifying a new analytical standard.

Experimental Protocol: Identity and Purity Verification by GC-MS

This protocol is based on established methods for the analysis of furan and its derivatives in food matrices and is adapted for the verification of a this compound standard.[9][10][11][12][13]

1. Objective: To confirm the identity and determine the purity of a this compound analytical standard using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents:

  • This compound analytical standard (from supplier)

  • High-purity solvent (e.g., Methanol or Ethanol, HPLC grade or higher)

  • 20 mL headspace vials with caps and septa

  • Autosampler for headspace injection

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Headspace Autosampler

  • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent) is a good starting point. A 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

4. Preparation of Standard Solutions:

  • Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard for Headspace Analysis (approx. 10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the solvent in a volumetric flask.

  • Headspace Sample Preparation: In a 20 mL headspace vial, add 1 mL of the working standard solution. For improved volatilization, 4 g of NaCl can be added. Seal the vial immediately.

5. GC-MS Operating Conditions (Example):

  • Inlet: Split mode (e.g., 20:1), Temperature: 250 °C

  • Carrier Gas: Helium, Constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 40-300) for identity confirmation and peak purity analysis. Selected Ion Monitoring (SIM) can be used for higher sensitivity if needed, monitoring characteristic ions of this compound.

6. Data Analysis and Interpretation:

  • Identity Confirmation: Compare the obtained mass spectrum of the main peak with a reference spectrum (e.g., from a spectral library like NIST or Wiley). The fragmentation pattern should match. The molecular ion (m/z 152) and key fragment ions should be present.

  • Purity Assessment:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. This provides an estimate of the purity.

    • Carefully inspect the chromatogram for any impurity peaks. If significant impurities are present, their identification by mass spectral library search should be attempted.

Caption: GC-MS data analysis workflow for standard verification.

Alternative and Complementary Analytical Approaches

While GC-MS is a powerful tool, a multi-faceted approach to standard verification provides a higher level of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As recommended by JECFA, ¹H and ¹³C NMR are excellent for unambiguous structure elucidation and confirmation of identity.[2][4] The chemical shifts and coupling constants provide a unique fingerprint of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., aldehyde C=O stretch, furan ring vibrations) and serve as a rapid identity check.

  • Quantitative NMR (qNMR): For the highest level of accuracy in purity determination, qNMR can be employed. This technique allows for the direct quantification of the analyte against a certified internal standard without the need for a calibration curve of the analyte itself.

Conclusion

References

A Comparative Olfactory Guide to Furan Aldehydes for the Flavor and Fragrance Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, furan aldehydes represent a class of compounds that contribute significantly to the sensory profiles of a vast array of food products and aromatic compositions. Their characteristic sweet, nutty, and often caramel-like notes are the result of complex chemical transformations, most notably the Maillard reaction, which occurs during the thermal processing of food. This guide provides an in-depth comparison of the sensory properties of key furan aldehydes, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their understanding and application of these potent aroma chemicals.

The Genesis of Furan Aldehydes: A Story of Heat and Transformation

Furan aldehydes are primarily formed during the thermal treatment of foods through the Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars.[1][2][3] This complex cascade of reactions leads to the formation of a diverse array of volatile and non-volatile compounds that define the characteristic aroma, taste, and color of cooked foods. The specific furan aldehyde generated is dependent on the precursor sugars and amino acids, as well as the processing conditions such as temperature, pH, and water activity.[4]

For instance, the reaction between pentoses and amino acids is a primary route to the formation of furfural, while hexoses can lead to the generation of 5-hydroxymethylfurfural (5-HMF).[3] Further reactions and degradations can give rise to a variety of substituted furan aldehydes, each with its unique sensory signature.

Caption: Simplified Maillard reaction pathway leading to the formation of furan aldehydes.

A Comparative Sensory Analysis of Key Furan Aldehydes

The sensory properties of furan aldehydes are diverse, ranging from sweet and bready to nutty and caramelic. Understanding these nuances is critical for their effective application in flavor and fragrance formulations. The following table summarizes the key sensory characteristics of several important furan aldehydes.

CompoundCAS NumberOdor DescriptorsOdor Threshold (in water)
Furfural 98-01-1Sweet, bready, almond-like, caramelic, nutty, woody, slightly burntNot available
5-Methylfurfural 620-02-0Sweet, caramelic, nutty, spicy, maple-like, coffee-like, with hints of cherry and almondNot available
2-Acetylfuran 1192-62-7Sweet, balsamic, almond-like, nutty, caramelic, with a hint of coffee and tobaccoNot available
2-Pentylfuran 3777-69-3Green, beany, earthy, fruity, nutty, and slightly roasted6 µg/L[5]

Note: Odor thresholds can vary significantly depending on the matrix and the sensory evaluation methodology.

Unveiling the Aroma Potency: Gas Chromatography-Olfactometry (GC-O)

To move beyond qualitative descriptions and quantify the sensory impact of individual furan aldehydes within a complex mixture, Gas Chromatography-Olfactometry (GC-O) is the analytical technique of choice.[6][7] This powerful method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds and an estimation of their sensory relevance.

One of the key metrics derived from GC-O is the Flavor Dilution (FD) factor, which is determined through a technique called Aroma Extract Dilution Analysis (AEDA).[8][9][10] In AEDA, an aroma extract is serially diluted and each dilution is analyzed by GC-O until no odor can be perceived. The highest dilution at which an odorant is still detectable corresponds to its FD factor, providing a semi-quantitative measure of its odor potency.[11][12][13]

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA).

Experimental Protocol: Aroma Extract Dilution Analysis (AEDA)

The following provides a generalized protocol for performing AEDA on a food sample to determine the Flavor Dilution (FD) factors of furan aldehydes. This protocol should be adapted and optimized based on the specific sample matrix and target analytes.

1. Sample Preparation and Extraction:

  • Objective: To obtain a representative aroma extract from the food matrix.

  • Procedure:

    • Homogenize a known quantity of the food sample.

    • For liquid samples, a direct solvent extraction with a low-boiling point solvent (e.g., dichloromethane) can be employed.

    • For solid or semi-solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a common and solventless alternative.[9]

    • Concentrate the solvent extract to a small, known volume under a gentle stream of nitrogen.

2. Serial Dilution:

  • Objective: To create a series of dilutions of the aroma extract.

  • Procedure:

    • Prepare a series of dilutions of the concentrated aroma extract using the same solvent. Common dilution factors are 1:2, 1:4, 1:8, and so on.

3. Gas Chromatography-Olfactometry (GC-O) Analysis:

  • Objective: To separate the volatile compounds and have them assessed by a sensory panel.

  • Procedure:

    • Inject an aliquot of each dilution into the GC-O system.

    • The GC column separates the volatile compounds based on their boiling points and polarity.

    • At the end of the column, the effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory evaluation.[7]

    • Trained panelists sniff the effluent at the sniffing port and record the retention time and a descriptor for each odor they perceive.

4. Determination of Flavor Dilution (FD) Factor:

  • Objective: To identify the highest dilution at which each odor is detected.

  • Procedure:

    • For each identified odor-active compound, determine the highest dilution at which it was still perceived by the panelists.

    • The FD factor is the reciprocal of this highest dilution. For example, if a compound is last detected at a 1:64 dilution, its FD factor is 64.

Trustworthiness and Safety Considerations

While furan aldehydes are key contributors to the desirable aromas of many foods, it is important to consider their potential toxicological implications. Furan itself has been classified as a possible human carcinogen, and its presence in heat-treated foods is a subject of ongoing research and regulatory scrutiny. The levels of furan and its derivatives in food are influenced by processing conditions, and efforts are being made to mitigate their formation.[4] It is crucial for researchers and product developers to be aware of the regulatory landscape and to ensure that the use of furan aldehydes in food and consumer products is within safe limits.

Conclusion

Furan aldehydes are a fascinating and sensorially significant class of aroma compounds. Their diverse sensory profiles, from the bready notes of furfural to the green and beany character of 2-pentylfuran, provide a rich palette for flavor and fragrance creation. By employing powerful analytical techniques such as Gas Chromatography-Olfactometry and Aroma Extract Dilution Analysis, scientists can unravel the complexities of food aromas and identify the key contributors to their sensory appeal. A thorough understanding of their formation through the Maillard reaction and a commitment to their safe use are paramount for the responsible and innovative application of these potent molecules.

References

A Senior Application Scientist's Guide to Selecting the Optimal GC Column for the Analysis of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance analysis, the accurate characterization of volatile and semi-volatile compounds is paramount. 3-(5-Methyl-2-furyl)butanal, a key aroma compound with a characteristic vegetable and fruity scent, presents a unique analytical challenge due to its furan moiety and aldehyde functional group.[1] The choice of a gas chromatography (GC) column is a critical determinant of analytical success, directly influencing resolution, peak shape, and ultimately, the reliability of quantitative and qualitative data. This guide provides an in-depth, objective comparison of the performance of different GC columns for the analysis of this compound, supported by experimental insights and established analytical principles.

The Analytical Imperative: Understanding the Analyte and the Matrix

This compound is a member of the furan derivatives class, which are often found in heat-treated foods and contribute significantly to their flavor profiles.[2] The presence of both a heterocyclic furan ring and a reactive aldehyde group imparts a moderate polarity to the molecule. Furthermore, the chiral center at the third carbon position means that it exists as a pair of enantiomers, which may have different sensory properties.[3] Therefore, the selection of a GC column must consider not only the separation of the target analyte from a potentially complex sample matrix but also the potential need for chiral resolution.

Comparative Performance of GC Columns for Furan Aldehyde Analysis

The separation of this compound and related furan derivatives is achievable on a variety of capillary GC columns. The primary differentiating factor is the polarity of the stationary phase, which governs the separation mechanism.[4]

Non-Polar Columns: The Workhorse for General Screening

Non-polar columns, typically featuring a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5), are a robust and versatile choice for the initial analysis of flavor and fragrance compounds.[5][6] Separation on these columns is primarily driven by the boiling points of the analytes.[4]

Expected Performance for this compound:

  • Retention: Elution will occur in order of increasing boiling point. Given its molecular weight and structure, it will have a moderate retention time.

  • Peak Shape: Generally, excellent peak symmetry is expected for aldehydes on a well-maintained non-polar column.

  • Selectivity: While effective for separating compounds with different boiling points, co-elution with other matrix components of similar volatility can be a challenge.

  • Inertness: Modern MS-grade non-polar columns offer exceptional inertness, which is crucial for the analysis of active compounds like aldehydes.[5]

A study comparing the analysis of various furan derivatives on both a non-polar HP-5MS column and a polar HP-WAX column demonstrated that the HP-5MS column provided superior separation for a broader range of furan derivatives, including isomers, with better peak shapes.[2][7][8]

Polar Columns: Harnessing Selectivity for Complex Matrices

Polar columns, most commonly with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax), offer an alternative and often complementary selectivity to non-polar columns.[9][10] The separation mechanism on these columns is a combination of boiling point and interactions based on the polarity of the analytes.

Expected Performance for this compound:

  • Retention: Due to its moderate polarity, this compound will exhibit stronger retention on a polar column compared to a non-polar column of the same dimensions.

  • Peak Shape: While good peak shape can be achieved, aldehydes can sometimes exhibit tailing on polar columns if the column is not sufficiently inert or if there are active sites in the GC system.

  • Selectivity: The key advantage of polar columns is their different selectivity. They can resolve this compound from other non-polar or less polar matrix components that may co-elute on a non-polar column.

  • Challenges: In the analysis of a mixture of furan derivatives, a polar HP-WAX column showed tailing for the furan peak and some of its derivatives, and it failed to separate 2-ethylfuran and 2,5-dimethylfuran.[2]

Chiral Columns: Resolving Enantiomers for Deeper Insight

For a complete characterization of this compound, particularly in applications where enantiomeric composition is important (e.g., flavor authenticity, biosynthetic pathway studies), a chiral GC column is necessary.[1] These columns typically employ a stationary phase modified with a chiral selector, most commonly a cyclodextrin derivative.[1][11]

Expected Performance for this compound:

  • Separation Mechanism: Enantiomers are separated based on the differential formation of transient diastereomeric complexes with the chiral stationary phase.

  • Column Selection: The choice of the specific cyclodextrin derivative (e.g., beta-cyclodextrin, gamma-cyclodextrin) and its modifications will determine the enantioselectivity for a particular compound.

  • Derivatization: For some chiral separations, derivatization of the analyte can enhance resolution and improve peak shape.[11] However, for an aldehyde like this compound, direct analysis is often feasible.

Data Presentation: A Comparative Overview

Performance MetricNon-Polar Column (e.g., HP-5MS)Polar Column (e.g., DB-WAX)Chiral Column (e.g., Cyclodextrin-based)
Primary Separation Mechanism Boiling PointPolarity and Boiling PointEnantioselective Interactions
Selectivity for Furan Aldehydes Good for general profiling; resolves isomers well.[2][8]Alternative selectivity; can resolve from non-polar interferences.Separates enantiomers.
Peak Shape for Aldehydes Generally excellent and symmetrical.[2]Can be good, but potential for tailing.[2]Dependent on analyte-phase interaction; generally good.
Typical Applications Routine quality control, initial screening, analysis of a broad range of furan derivatives.[12]Analysis of complex matrices, confirmation analysis, separation from non-polar interferences.[9]Enantiomeric purity determination, authenticity studies, stereochemical research.
Potential Challenges Co-elution with compounds of similar boiling points.Potential for peak tailing with active aldehydes; may not resolve all furan isomers.[2]Requires method development to find the optimal chiral phase and conditions.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Protocol 1: Analysis on a Non-Polar HP-5MS Column

This protocol is recommended for general-purpose analysis and screening.

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration within the linear range of the detector.

  • For solid or complex matrices, consider headspace or solid-phase microextraction (SPME) for sample introduction.[9]

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent J&W HP-5MS, 30 m x 0.25 mm, 0.25 µm (P/N 19091S-433)[2][5]

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • MS System: Agilent 5977B MSD or equivalent

  • Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Scan (m/z 40-300)

Protocol 2: Analysis on a Polar DB-WAX Column

This protocol is recommended for confirmation or when co-elution is observed on a non-polar column.

1. Sample Preparation:

  • As described in Protocol 1.

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm[10]

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min[9]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 8 °C/min to 240 °C

    • Hold: 10 min at 240 °C

  • MS System: Agilent 5977B MSD or equivalent

  • Transfer Line: 250 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Scan (m/z 40-300)

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dilution Dilution in appropriate solvent sample->dilution extraction Headspace/SPME (for complex matrices) sample->extraction injection GC Injection dilution->injection extraction->injection separation Chromatographic Separation (Selected GC Column) injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram identification Compound Identification (Mass Spectrum Library) chromatogram->identification quantification Quantification chromatogram->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

column_selection cluster_screening Initial Analysis cluster_optimization Method Optimization start Start: Analyze This compound non_polar Use Non-Polar Column (e.g., HP-5MS) start->non_polar eval_non_polar Acceptable Resolution and Peak Shape? non_polar->eval_non_polar polar Use Polar Column (e.g., DB-WAX) for alternative selectivity eval_non_polar->polar No (Co-elution) chiral Use Chiral Column (e.g., Cyclodextrin-based) for enantiomer separation eval_non_polar->chiral Enantiomer separation required? end Analysis Complete eval_non_polar->end Yes polar->end chiral->end

Caption: Logical workflow for selecting the appropriate GC column.

Conclusion and Recommendations

The selection of the optimal GC column for the analysis of this compound is contingent upon the specific analytical objectives.

  • For routine screening and general quantification in relatively simple matrices, a non-polar column such as an HP-5MS or equivalent is the recommended starting point. It offers robust performance, excellent peak shape for aldehydes, and good resolving power for a wide range of furan derivatives.[2][12]

  • When dealing with complex matrices where co-elution is a concern, a polar column with a WAX stationary phase provides valuable alternative selectivity.[9][10]

  • For applications requiring the separation of enantiomers , a chiral column , typically with a cyclodextrin-based stationary phase, is indispensable.[1]

By understanding the interplay between the physicochemical properties of this compound and the characteristics of different GC stationary phases, researchers and analytical chemists can confidently select the most appropriate column to achieve accurate, reliable, and reproducible results.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-(5-Methyl-2-furyl)butanal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(5-Methyl-2-furyl)butanal (CAS No. 31704-80-0). As a professional in a research and development environment, your commitment to safety and environmental compliance is paramount. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the necessary precautions. The procedures outlined are based on established safety protocols for handling flammable, irritant, and potentially toxic organic compounds, particularly those containing a furan moiety.

Part 1: Core Hazard Assessment and Data Overview

Before handling any chemical for disposal, a thorough understanding of its intrinsic properties and associated hazards is essential. This compound is an aldehyde and a furan derivative, classes of compounds that require specific handling considerations.

Causality of Hazards:

  • Flammability: With a flash point of 57.78 °C (136 °F), the liquid can release vapors that form an ignitable mixture with air at or above this temperature.[1] This property classifies it as an ignitable waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which sets the threshold at 60°C (140°F).[2][3]

  • Irritation: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] This is typical for many aldehydes, which can react with biological macromolecules at the site of contact.

  • Furan Moiety Toxicity Concern: The furan ring itself is a point of toxicological concern. Furan is known to be carcinogenic and can be metabolized in the body to form reactive intermediates that can cause genotoxicity.[5] While data for this specific molecule is limited, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted these unresolved toxicological concerns for related furan-containing flavoring agents, necessitating a cautious approach.[4][5]

Data Summary Table:

PropertyValueSource
Chemical Name 3-(5-methylfuran-2-yl)butanalPubChem[4]
CAS Number 31704-80-0ChemicalBook[6]
Molecular Formula C₉H₁₂O₂PubChem[4]
Molecular Weight 152.19 g/mol PubChem[4]
Appearance Colorless liquid with a vegetable, fruity aromaPubChem[4]
Boiling Point 93-94 °C @ 14 mmHgChemicalBook[6]
Density 1.006 - 1.012 g/mL @ 25 °CThe Good Scents Company[1]
Flash Point 57.78 °C (136 °F) [Closed Cup]The Good Scents Company[1]
Solubility Insoluble in water; Soluble in oils and ethanolPubChem[4]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)PubChem[4]

Part 2: Personnel Safety and Engineering Controls

Given the identified hazards, stringent safety measures are mandatory during all stages of handling and disposal.

  • Engineering Controls: All handling of this compound, including transfer to a waste container, must be performed inside a certified chemical fume hood.[7] This is critical to prevent inhalation of vapors, which can cause respiratory irritation.[4] Ensure an emergency eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[7]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[8]

Part 3: Step-by-Step Disposal Protocol

The primary objective is to manage this chemical as a regulated hazardous waste from the point of generation to its final disposal by a licensed professional.

Step 1: Waste Characterization and Segregation

  • Designation: Immediately designate any unwanted this compound, including contaminated materials (e.g., pipette tips, absorbent pads), as "Hazardous Waste."[9]

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10] Improper mixing can lead to hazardous reactions. Keep it separate from strong oxidizing agents, strong bases, strong reducing agents, and strong acids.[11]

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated hazardous waste container that is in good condition and constructed of a compatible material (e.g., glass or polyethylene).[9][10] The container must have a secure, tight-fitting lid to prevent the release of vapors.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages.

    • The associated hazards (e.g., "Ignitable," "Irritant").

Step 3: Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[9][10]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[8] Crucially, it must be away from all sources of ignition, such as open flames, hot plates, and direct sunlight.[11][12] Store in secondary containment to mitigate potential leaks or spills.[8]

Step 4: Final Disposal Pathway

  • Prohibited Actions: Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][12] This can lead to environmental contamination, create fire or explosion hazards in the plumbing system, and violate federal and local regulations.[12]

  • Authorized Disposal: The only acceptable method for disposal is through your institution's EHS department or a licensed hazardous waste contractor.[7][11] Contact your EHS office to schedule a pickup, providing them with a complete and accurate description of the waste container's contents.[7] The most common disposal method for this type of organic waste is high-temperature incineration at a licensed facility.[11][12]

Part 4: Emergency Procedures

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Control Ignition Sources: Immediately remove all heat and ignition sources from the area.[11][13]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Absorb: For small spills, cover with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels alone.[12]

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container using non-sparking tools.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[8]

  • Dispose: Label the spill cleanup waste as hazardous and dispose of it according to the protocol in Part 3.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition cluster_prohibited Prohibited Pathways start Waste Generated (Unused chemical or contaminated material) characterize Characterize as Hazardous Waste (Ignitable, Irritant) start->characterize Step 1 drain Drain Disposal start->drain trash Regular Trash start->trash label_container Label a compatible container with 'Hazardous Waste' & contents characterize->label_container Step 2 collect Collect waste in the labeled container inside a fume hood label_container->collect seal Securely seal the container collect->seal Step 3 store Store in designated SAA (Cool, dry, ventilated, away from ignition sources) seal->store contact_ehs Contact EHS for waste pickup store->contact_ehs Step 4 pickup Waste collected by authorized personnel contact_ehs->pickup end Final Disposal via Licensed Contractor (e.g., Incineration) pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-2-furyl)butanal
Reactant of Route 2
3-(5-Methyl-2-furyl)butanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.